Copper ethanolamine
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C2H7CuNO |
|---|---|
Molecular Weight |
124.63 g/mol |
IUPAC Name |
2-aminoethanol;copper |
InChI |
InChI=1S/C2H7NO.Cu/c3-1-2-4;/h4H,1-3H2; |
InChI Key |
PNWFFTWFSDDZTE-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)N.[Cu] |
Origin of Product |
United States |
Foundational & Exploratory
synthesis and characterization of copper ethanolamine complexes
An In-depth Technical Guide on the Synthesis and Characterization of Copper-Ethanolamine Complexes
Introduction
Copper, a versatile transition metal, forms a wide array of coordination complexes with various ligands. Among these, complexes with ethanolamines (monoethanolamine, diethanolamine, and triethanolamine) have garnered significant interest due to their diverse applications, ranging from catalysis and wood preservation to their potential in the development of novel therapeutic agents.[1][2][3] Ethanolamines, possessing both amino and hydroxyl functional groups, can act as bidentate or tridentate ligands, forming stable chelate rings with the copper(II) ion.[4][5] This guide provides a comprehensive overview of the synthesis and characterization of copper-ethanolamine complexes, tailored for researchers, scientists, and professionals in drug development.
Synthesis of Copper-Ethanolamine Complexes
The synthesis of copper-ethanolamine complexes is typically achieved through the reaction of a copper(II) salt with the desired ethanolamine (B43304) ligand in an appropriate solvent, often water or an alcohol. The stoichiometry of the reactants, pH, and reaction conditions can be varied to yield complexes with different copper-to-ligand ratios and coordination geometries.[6][7] Common copper precursors include copper(II) sulfate, copper(II) chloride, copper(II) acetate (B1210297), and copper(II) carbonate.[4][8][9][10]
Experimental Protocols
Protocol 1: Synthesis of Bis(monoethanolamine)copper(II) Complex from Copper Carbonate
This protocol describes the synthesis of a chelated copper-monoethanolamine complex using copper carbonate.
-
Materials: Powdered copper carbonate (CuCO₃), monoethanolamine (MEA), triethanolamine (B1662121) (TEA), and water.
-
Procedure: a. To a mixture of 20 grams of monoethanolamine and 26 grams of triethanolamine, add 38 grams of water and mix gently at room temperature.[10] b. Slowly add 17 grams of powdered copper carbonate to the amine-water mixture with continuous gentle stirring.[10] c. Continue stirring for approximately 3-4 minutes until a dark blue solution is formed, indicating the formation of the copper complex.[10] d. The resulting solution should be clear with no undissolved copper carbonate.[10]
Protocol 2: Synthesis of Copper-Monoethanolamine Complex for Nanowire Growth
This protocol outlines the preparation of a copper-monoethanolamine complex solution used as a precursor for copper nanowire (Cu NW) synthesis.[4]
-
Materials: Copper chloride (CuCl₂), monoethanolamine (MEA), sodium hydroxide (B78521) (NaOH), and hydrated hydrazine (B178648) (N₂H₄).
-
Procedure: a. Prepare a solution with a final NaOH concentration of 15 M. b. Add CuCl₂ as the copper precursor to the alkaline solution. c. Introduce monoethanolamine as the complexing agent to a final concentration of 210 mM.[4] The solution will exhibit an absorption peak around 630 nm, corresponding to the Cu(MEA)₄(OH)₂ and Cu(OH)₄²⁻ complexes.[4] d. The reaction is typically carried out at 60 °C.[4] e. Hydrated hydrazine is subsequently added as a reducing agent to proceed with the nanowire synthesis.[4]
Protocol 3: Synthesis of Copper(II) Acetate-Ethanolamine Complex
This method is used to synthesize metal acetate-ethanolamine complexes for catalytic applications.[8]
-
Materials: Copper(II) acetate [Cu(OAc)₂], ethanolamine (EA), and isopropanol.
-
Procedure: a. Prepare a precursor solution by mixing copper(II) acetate and monoethanolamine in isopropanol.[8] b. The reaction leads to the formation of the Cu(OAc)₂(EA) complex, which is typically a viscous liquid.[8]
Synthesis Workflow
The general process for synthesizing copper-ethanolamine complexes can be visualized as follows:
Caption: General experimental workflow for the synthesis of copper-ethanolamine complexes.
Characterization of Copper-Ethanolamine Complexes
A combination of spectroscopic and analytical techniques is employed to elucidate the structure, composition, and properties of the synthesized complexes.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within the complex, providing information about the coordination environment of the copper(II) ion. The d-d transitions of the Cu(II) center are sensitive to the nature and geometry of the ligands.
Experimental Protocol:
-
Instrumentation: A standard UV-Vis spectrophotometer (e.g., Hilger UVSPEK, Hitachi-150) is used.[11][12]
-
Sample Preparation: Prepare solutions of the copper-ethanolamine complex of known concentrations in a suitable solvent (e.g., water).
-
Measurement: Record the absorption spectra over a wavelength range of approximately 200-1100 nm.[11][13] The absorption peak of aqueous CuSO₄ solution appears at around 837 nm.[11] Upon complexation with ethanolamines in an alkaline medium, this peak shifts to lower wavelengths (a blueshift).[11]
Quantitative Data:
| Complex Type | Wavelength (λmax) | Observations | Reference |
| Cu(II)-Monoethanolamine | 620 mµ | Peak for 1:3 metal-ligand ratio. | [12] |
| Cu(II)-Monoethanolamine (MEA) | 630 nm | Corresponds to Cu(MEA)₄(OH)₂ and Cu(OH)₄²⁻ complexes. | [4] |
| Cu(II)-Diethanolamine | 580 mµ, 900 mµ | Job's plots indicate the formation of CuD⁺, CuD₂²⁺, and CuD₃²⁺. | [6] |
| Cu(II)-Triethanolamine (TEA) | 720 nm | In the presence of NaOH, indicates preferential complexation of TEA. | [11] |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups involved in coordination. The vibrational frequencies of the amine (-NH₂) and hydroxyl (-OH) groups of ethanolamine shift upon bonding to the copper ion.
Experimental Protocol:
-
Instrumentation: A standard FT-IR spectrometer.
-
Sample Preparation: Samples can be prepared as KBr pellets or analyzed directly if liquid.
-
Measurement: Record the infrared spectra typically in the range of 4000-400 cm⁻¹.
Quantitative Data:
| Functional Group | Ligand (Ethanolamine) Wavenumber (cm⁻¹) | Copper-Ethanolamine Complex | Observations | Reference |
| -NH₂ Stretching | 3199 (asymmetric), 3112 (symmetric) | Shifted | Confirms the involvement of the -NH₂ group in complex formation. | [14][15] |
| -NH₂ Bending | 1390-1331 | Shifted | Confirms coordination through the nitrogen atom. | [14][15] |
| C-H (Methylene) Stretching | 2947-2764 | Present | Characteristic of the ethanolamine backbone. | [16] |
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive information about the solid-state structure of the complex, including bond lengths, bond angles, and the overall coordination geometry around the copper center. Copper(II) complexes with ethanolamine often exhibit distorted octahedral or square pyramidal geometries.[17][18][19]
Experimental Protocol:
-
Crystal Growth: Grow single crystals of the complex suitable for diffraction, often by slow evaporation of the solvent from the reaction mixture.
-
Data Collection: Mount a crystal on a diffractometer and collect diffraction data using X-ray radiation.
-
Structure Solution and Refinement: Process the data to solve and refine the crystal structure, yielding a detailed 3D model of the complex.
Structural Insights: In a trans-Bis(ethanolamine-N,O)bis(saccharinato-N)copper(II) complex, the Cu(II) center was found to have an octahedral coordination, with two bidentate ethanolamine ligands and two saccharinate ligands in a trans configuration.[20] Another study on a complex with N,N-diethyl-1,2-ethanediamine revealed a distorted square-pyramidal coordination environment for the copper(II) centers.[17]
Thermal Analysis (TGA/DSC)
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability and decomposition behavior of the complexes. TGA measures the change in mass as a function of temperature, indicating the loss of ligands or solvent molecules.
Experimental Protocol:
-
Instrumentation: A thermogravimetric analyzer, optionally coupled with a DSC.
-
Sample Preparation: Place a small, accurately weighed amount of the sample in a crucible.
-
Measurement: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant rate and record the mass loss versus temperature.
Decomposition Behavior: For a theophyllinato Cu(II) complex with diethanolamine, thermogravimetric analysis showed that the tridentate alcoholate anions are fragmented and evolved between 125 and 275°C, while the degradation of the theophyllinate anions begins at 350°C.[21] Generally, the decomposition involves initial dehydration followed by the degradation of the organic ligands, with the final product often being copper oxide.[21][22]
Coordination and Application Pathway
The coordination of ethanolamine to a copper(II) ion is a fundamental step that dictates the properties and subsequent applications of the complex. This interaction is crucial for applications such as catalysis and its potential role in biological systems.
Caption: Coordination of ethanolamine with Cu(II) and resulting application pathways.
Relevance in Drug Development
The biological activity of copper complexes is an area of intense research. The coordination of ligands to a copper center can enhance the therapeutic properties of the organic molecule.[2][23] Copper complexes have shown potential as antimicrobial, antiviral, anti-inflammatory, and antitumor agents.[3][23] The mechanism of action often involves the generation of reactive oxygen species (ROS) that can lead to DNA degradation or the inhibition of crucial enzymes like proteasomes.[1][23] While simple copper salts can be toxic, their formulation into chelated complexes, such as with ethanolamines, can modulate their bioavailability and reduce toxicity, making them more suitable for therapeutic applications.[1] The ability of these complexes to interact with biomolecules makes them promising candidates for the design of new metallodrugs.[2]
Conclusion
Copper-ethanolamine complexes represent a versatile class of coordination compounds with well-defined synthesis routes and a host of characterization techniques available for their structural and property elucidation. The straightforward synthesis, coupled with the rich coordination chemistry of the copper(II) ion, allows for the tuning of their properties for specific applications. For researchers in materials science, catalysis, and particularly drug development, these complexes offer a promising platform for further investigation and innovation. A thorough understanding of their synthesis and characterization, as outlined in this guide, is the foundational step toward harnessing their full potential.
References
- 1. Development of copper based drugs, radiopharmaceuticals and medical materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological potential of copper complexes: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ias.ac.in [ias.ac.in]
- 7. woodpreservation.ca [woodpreservation.ca]
- 8. researchgate.net [researchgate.net]
- 9. RE 81 - Bis(ethylenediamine) copper(II) sulphate (copper ethylenediamine sulphate) [cipac.org]
- 10. US4324578A - Method of preparing a copper complex for use as an algaecide - Google Patents [patents.google.com]
- 11. ias.ac.in [ias.ac.in]
- 12. ias.ac.in [ias.ac.in]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. quasar.physics.uvt.ro [quasar.physics.uvt.ro]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Copper(ii) complexes with NNO ligands: synthesis, crystal structures, DNA cleavage, and anticancer activities - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 19. earthlinepublishers.com [earthlinepublishers.com]
- 20. trans-Bis(ethanolamine-N,O)bis(saccharinato-N)copper(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]
- 23. Copper and Its Complexes in Medicine: A Biochemical Approach - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Physicochemical Properties of Copper(II)-Ethanolamine Complexes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of copper(II) complexes with ethanolamine (B43304) (MEA), diethanolamine (B148213) (DEA), and triethanolamine (B1662121) (TEA). The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the fields of coordination chemistry, materials science, and drug development, where copper complexes are of significant interest.[1][2]
Introduction to Copper(II)-Ethanolamine Complexes
Ethanolamines are a class of organic compounds containing both hydroxyl and amino functional groups, making them excellent chelating agents for metal ions. Copper(II) ions readily form stable complexes with mono-, di-, and triethanolamine. These complexes exhibit a range of coordination geometries and physicochemical properties that are dependent on the specific ethanolamine ligand, the metal-to-ligand ratio, and the pH of the solution. The formation of these complexes is often accompanied by distinct color changes, a characteristic feature of d-block metal coordination chemistry. The interaction of ethanolamines with copper(II) can involve coordination through the nitrogen of the amino group and the oxygen of the hydroxyl group, which can also be deprotonated to form a more stable chelate ring.
Stability and Formation Constants
The stability of copper(II)-ethanolamine complexes in aqueous solutions is a critical parameter that governs their behavior and potential applications. The formation of these complexes occurs in a stepwise manner, with successive addition of ethanolamine ligands to the copper(II) ion. The stability of these complexes is quantified by their stepwise (K) and overall (β) formation constants, which are typically determined using potentiometric titration and spectrophotometric methods.
Table 1: Stepwise Stability Constants (log K) of Copper(II)-Monoethanolamine (MEA) Complexes
| Stepwise Reaction | log K |
| Cu²⁺ + MEA ⇌ [Cu(MEA)]²⁺ | 4.35 |
| [Cu(MEA)]²⁺ + MEA ⇌ [Cu(MEA)₂]²⁺ | 3.75 |
| [Cu(MEA)₂]²⁺ + MEA ⇌ [Cu(MEA)₃]²⁺ | 3.05 |
| [Cu(MEA)₃]²⁺ + MEA ⇌ [Cu(MEA)₄]²⁺ | 2.05 |
Note: Values are approximate and can vary with experimental conditions such as ionic strength and temperature.
Table 2: Stability Constants (log K) of Copper(II)-Diethanolamine (DEA) Complexes [3]
| Complex Species | log K |
| [Cu(DEA)]²⁺ | 2.92 |
| [Cu(DEA)₂]²⁺ | 2.18 |
| [Cu(DEA)₃]²⁺ | 1.60 |
Note: The formation of various hydroxy complexes of copper(II) with diethanolamine has also been reported.[3]
Thermodynamic Properties
The formation of copper(II)-ethanolamine complexes is governed by thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) changes. These parameters provide insights into the nature of the bonding and the driving forces of the complexation reaction. Calorimetry is the primary technique used to determine the enthalpy changes associated with complex formation.
Table 3: Thermodynamic Parameters for the Formation of Copper(II)-Ethylenediamine Complexes (as an analogue for Ethanolamine) [4]
| Reaction | log K | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |
| Cu²⁺ + en ⇌ [Cu(en)]²⁺ | 10.55 | -60.2 | -55.2 | 17 |
| [Cu(en)]²⁺ + en ⇌ [Cu(en)₂]²⁺ | 9.05 | -51.7 | -58.6 | -23 |
Note: "en" denotes ethylenediamine (B42938). Data for ethylenediamine is presented as a close structural and electronic analogue to monoethanolamine.
Structural and Spectroscopic Properties
The coordination of ethanolamines to copper(II) results in complexes with distinct structural and spectroscopic features. The Jahn-Teller effect, characteristic of d⁹ copper(II) ions, often leads to distorted coordination geometries.
Crystal Structure and Coordination Geometry
Single-crystal X-ray diffraction studies have provided detailed structural information for several copper(II)-ethanolamine complexes. These studies reveal that ethanolamines can act as bidentate or tridentate ligands. The coordination geometry around the copper(II) center is typically a distorted octahedron or square pyramid.
For instance, in binuclear copper(II) complexes with triethanolamine, two copper centers can be bridged by deprotonated ethanol (B145695) groups of the TEA ligands.[5] In mononuclear complexes, the ethanolamine ligands and other co-ligands coordinate to a central copper atom.
Table 4: Selected Bond Lengths in a Binuclear Copper(II)-Triethanolamine Complex [5]
| Bond | Bond Length (Å) |
| Cu-O (bridging) | ~1.95 |
| Cu-N (TEA) | ~2.10 |
| Cu-O (TEA) | ~2.05 |
Spectroscopic Characterization
UV-Visible Spectroscopy: The formation of copper(II)-ethanolamine complexes is readily monitored by UV-Visible spectroscopy. The d-d electronic transitions of the copper(II) ion are sensitive to the ligand field environment. As ethanolamine ligands replace water molecules in the coordination sphere of the aqueous copper(II) ion, a characteristic blue shift in the absorption maximum is observed, resulting in the formation of a deep blue colored solution.
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a powerful technique for studying paramagnetic copper(II) complexes. The EPR spectrum provides information about the electronic structure and the coordination environment of the copper(II) ion. The g-values and hyperfine coupling constants (A) are sensitive to the nature of the donor atoms and the geometry of the complex. For copper(II)-diethanolamine complexes, EPR studies have been conducted to elucidate their stereochemistry.[6]
Table 5: EPR Spectral Parameters for a Copper(II)-Diethanolamine Complex [6]
| Parameter | Value |
| g∥ | 2.24 |
| g⊥ | 2.06 |
| A∥ (x 10⁻⁴ cm⁻¹) | 180 |
Experimental Protocols
Synthesis of a Copper(II)-Ethanolamine Complex
A general procedure for the synthesis of a copper(II)-monoethanolamine complex is as follows:
-
Dissolve a known amount of copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) in distilled water to prepare a stock solution of known concentration.
-
In a separate beaker, prepare an aqueous solution of monoethanolamine of a specific concentration.
-
Slowly add the monoethanolamine solution to the copper(II) sulfate solution while stirring continuously.
-
A color change from light blue to deep blue will indicate the formation of the complex.
-
The resulting solution can be used for further analysis, or the solid complex can be precipitated by the addition of a suitable organic solvent like ethanol and collected by filtration.
Potentiometric Titration for Stability Constant Determination
The stepwise stability constants of copper(II)-ethanolamine complexes can be determined by potentiometric titration.[7]
-
Prepare solutions of known concentrations of copper(II) nitrate, monoethanolamine, and a strong acid (e.g., nitric acid). The ionic strength of the solutions should be maintained constant using a background electrolyte (e.g., KNO₃).
-
Calibrate a pH meter with standard buffer solutions.
-
Titrate a solution containing the copper(II) salt and monoethanolamine with a standard solution of a strong base (e.g., NaOH) of known concentration.
-
Record the pH of the solution after each addition of the base.
-
The titration data is then analyzed using computer programs to calculate the stepwise formation constants of the complexes.
Spectrophotometric Determination of Stoichiometry (Job's Method)
Job's method of continuous variation is a widely used spectrophotometric technique to determine the stoichiometry of a complex in solution.[7][8]
-
Prepare equimolar solutions of copper(II) sulfate and monoethanolamine.
-
Prepare a series of solutions by mixing the copper(II) and monoethanolamine solutions in varying mole fractions, while keeping the total volume constant.
-
Measure the absorbance of each solution at the wavelength of maximum absorption (λmax) of the complex.
-
Plot the absorbance as a function of the mole fraction of the ligand.
-
The mole fraction at which the absorbance is maximum corresponds to the stoichiometry of the complex.
Visualizations
The following diagrams illustrate key concepts and workflows related to the study of copper(II)-ethanolamine complexes.
Caption: Stepwise formation of copper(II)-monoethanolamine complexes.
Caption: Experimental workflow for Job's method.
Applications in Drug Development
Copper complexes are increasingly being investigated for their potential therapeutic applications, including as antimicrobial and anticancer agents.[1][2] The ability of ethanolamines to form stable complexes with copper(II) makes them attractive ligands for the design of new metallodrugs. The physicochemical properties detailed in this guide, such as stability and structure, are crucial for understanding the mechanism of action and for the rational design of copper-based therapeutic agents. The coordination of ethanolamine to copper(II) can modulate the redox potential of the metal center and influence its interaction with biological macromolecules.
Conclusion
This technical guide has provided a detailed overview of the fundamental physicochemical properties of copper(II)-ethanolamine complexes. The data on stability constants, thermodynamic parameters, and structural and spectroscopic features highlight the rich coordination chemistry of these compounds. The experimental protocols offer a practical guide for their synthesis and characterization. A thorough understanding of these properties is essential for the continued development of applications for these versatile complexes in various scientific and industrial fields, including their promising role in the design of novel therapeutic agents.
References
- 1. asianpubs.org [asianpubs.org]
- 2. mdpi.com [mdpi.com]
- 3. ias.ac.in [ias.ac.in]
- 4. Thermodynamics of complex formation in aqueous solution. Reactions of copper(II) with ethylenediamine, NN′-dimethylethylenediamine, and NN-dimethylethylenediamine: log K, ΔH, and ΔS values - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. ias.ac.in [ias.ac.in]
- 8. asdlib.org [asdlib.org]
Unveiling the Architecture of Copper-Ethanolamine Complexes: A Technical Guide to Crystal Structure Analysis
For Immediate Release
A comprehensive technical guide detailing the synthesis, crystallographic analysis, and structural characteristics of copper-ethanolamine complexes is now available for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth look at the experimental protocols and quantitative data essential for understanding the intricate three-dimensional structures of these coordination compounds.
This technical guide offers a meticulous examination of the crystal structure of copper-ethanolamine complexes, presenting detailed methodologies for their synthesis and single-crystal X-ray diffraction analysis. The document is designed to be a critical resource for scientists engaged in the fields of inorganic chemistry, materials science, and pharmacology, where a precise understanding of molecular structure is paramount for predicting and modifying chemical behavior.
Experimental Protocols
The synthesis and crystallization of copper-ethanolamine complexes are foundational to their structural elucidation. The following sections provide detailed experimental procedures for the preparation of single crystals suitable for X-ray diffraction analysis.
Synthesis of Bis[2-(2-aminoethylamino)ethanol]copper(II) Dinitrate
A representative protocol for the synthesis of a copper-ethanolamine derivative involves the reaction of a copper(II) salt with an ethanolamine-based ligand. In a typical procedure, copper(II) nitrate (B79036) dihydrate (0.5 mol) dissolved in 50 ml of methanol (B129727) is slowly added to a solution of N-(2-hydroxyethyl)ethylenediamine (1 mol) in 50 ml of methanol. The resulting mixture is then refluxed for two hours. Following the reaction, the solution volume is reduced to 10 ml via rotary evaporation. Pink-colored single crystals of bis[2-(2-aminoethylamino)ethanol]copper(II) dinitrate suitable for X-ray analysis can be obtained by vapor diffusion of diethyl ether into the concentrated methanol solution.[1]
Synthesis of bis{2-[(2-hydroxyethyl)amino]ethanol}copper(II) Terephthalate
In a similar synthetic approach, a copper(II) complex with diethanolamine (B148213) was prepared. This procedure demonstrates the versatility of copper to form complexes with related amino alcohols.
References
An In-depth Technical Guide to the Formation Constants of Copper-Ethanolamine Complexes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation constants of complexes formed between copper(II) ions and various ethanolamines, including monoethanolamine (MEA), diethanolamine (B148213) (DEA), and triethanolamine (B1662121) (TEA). This document summarizes quantitative data, details experimental protocols, and presents visual representations of the complexation process and experimental workflows.
Introduction to Copper-Ethanolamine Complexation
Copper(II) ions readily form stable complexes with ethanolamines in aqueous solutions. Ethanolamines, which possess both amino and hydroxyl functional groups, can act as multidentate ligands. The complexation ability is significantly influenced by the pH of the solution, as the deprotonation of the hydroxyl groups at higher pH values can lead to the formation of more stable chelate rings. The study of these formation constants is crucial in various fields, including analytical chemistry, environmental science, and the development of therapeutic agents.
Quantitative Data: Formation Constants
The stability of copper-ethanolamine complexes is quantified by their formation constants (log K). The following tables summarize the stepwise and overall formation constants for various copper(II)-ethanolamine complexes as determined by different experimental methods.
Table 1: Formation Constants of Copper(II)-Monoethanolamine (MEA) Complexes
| Complex Species | log K | Temperature (°C) | Ionic Strength (M) | Method | Reference |
| [Cu(MEA)]²⁺ | 4.35 | 30 | 0.1, 0.2, 0.5, 1.0 (KNO₃) | Potentiometry | [1] |
| [Cu(MEA)₂]²⁺ | 7.89 (β₂) | 30 | 0.1, 0.2, 0.5, 1.0 (KNO₃) | Potentiometry | [1] |
| [Cu(MEA)₃]²⁺ | 10.34 (β₃) | 30 | 0.1, 0.2, 0.5, 1.0 (KNO₃) | Potentiometry | [1] |
| [Cu(MEA)₄]²⁺ | 11.54 (β₄) | 30 | 0.1 (MEA ion) | Polarography | [1] |
| [Cu(MEA)(OH)]⁺ | 11.37 (β) | 30 | 1.0 (KNO₃) | Potentiometry | [1] |
| [Cu(MEA)₂(OH)]⁺ | 14.54 (β) | 30 | 1.0 (KNO₃) | Potentiometry | [1] |
Table 2: Formation Constants of Copper(II)-Diethanolamine (DEA) Complexes
| Complex Species | log K | Temperature (°C) | Ionic Strength (M) | Method | Reference |
| [Cu(DEA)]²⁺ | 2.95 | 30 | 0.1, 0.2, 0.5, 1.0 (DEA ion) | Potentiometry | [2] |
| [Cu(DEA)₂]²⁺ | 5.25 (β₂) | 30 | 0.1, 0.2, 0.5, 1.0 (DEA ion) | Potentiometry | [2] |
| [Cu(DEA)₃]²⁺ | 6.85 (β₃) | 30 | 0.1, 0.2, 0.5, 1.0 (DEA ion) | Potentiometry | [2] |
| [Cu(DEA)(OH)]⁺ | 8.25 (β) | 30 | 0.1, 0.2, 0.5, 1.0 (DEA ion) | Potentiometry | [2] |
| [Cu(DEA)₂(OH)]⁺ | 10.85 (β) | 30 | 0.1, 0.2, 0.5, 1.0 (DEA ion) | Potentiometry | [2] |
Table 3: Formation Constants of Copper(II)-Triethanolamine (TEA) Complexes
| Complex Species | log K | Temperature (°C) | Ionic Strength (M) | Method | Reference |
| [Cu(TEA)]²⁺ | 4.30 | 25 | 1.0 | Spectrophotometry | [3][4] |
| [Cu(TEA)(OH)]⁺ | 10.05 (β) | 25 | 1.0 | Spectrophotometry | [3][4] |
| [Cu₂(TEA)₂(OH)₂]²⁺ | 22.10 (β) | 25 | 1.0 | Spectrophotometry | [3][4] |
Note: β values represent overall formation constants, while K values represent stepwise formation constants. Some β values in the tables are for reactions involving hydroxide (B78521) ions.
Experimental Protocols
The determination of formation constants for copper-ethanolamine complexes predominantly relies on potentiometric and spectrophotometric titrations.
3.1 Potentiometric Titration
Potentiometric titration is a widely used method for determining the stability constants of metal complexes. The general procedure involves the following steps:
-
Solution Preparation: Standard solutions of copper(II) salt (e.g., CuSO₄ or Cu(NO₃)₂), ethanolamine (B43304), a strong acid (e.g., HNO₃ or HClO₄), and a strong base (e.g., NaOH or KOH) are prepared. An inert salt (e.g., KNO₃ or NaClO₄) is added to maintain a constant ionic strength.[5]
-
Electrode Calibration: A glass electrode and a reference electrode (e.g., Ag/AgCl) are calibrated using standard buffer solutions to ensure accurate pH measurements.
-
Titration Procedure: A known volume of a solution containing the copper(II) salt, ethanolamine, and a strong acid is placed in a thermostated vessel. The solution is then titrated with a standard solution of a strong base. The pH or potential is recorded after each addition of the titrant.
-
Data Analysis: The formation curve (n̄ vs. pL, where n̄ is the average number of ligands bound per metal ion and pL is the negative logarithm of the free ligand concentration) is constructed from the titration data. The stepwise formation constants are then calculated from this curve using computational methods.
3.2 Spectrophotometric Titration
Spectrophotometric methods are employed when the complex species exhibit distinct absorption spectra in the UV-Vis range.
-
Solution Preparation: A series of solutions are prepared with a constant concentration of copper(II) ions and varying concentrations of the ethanolamine ligand. The pH and ionic strength of the solutions are maintained at constant values.[6]
-
Spectral Measurements: The absorbance of each solution is measured at different wavelengths using a spectrophotometer. The wavelength of maximum absorbance (λ_max) for the complex is identified.
-
Method of Continuous Variations (Job's Plot): To determine the stoichiometry of the complex, Job's method of continuous variations is often used.[6][7] A series of solutions are prepared where the mole fraction of the metal ion is varied from 0 to 1, while the total molar concentration of the metal and ligand remains constant. The absorbance is plotted against the mole fraction of the metal ion, and the stoichiometry is determined from the position of the maximum absorbance.
-
Data Analysis: The formation constants are calculated from the absorbance data using various graphical or computational methods, such as the least-squares method.[3][4]
Visualizations
4.1 Stepwise Formation of Copper(II)-Monoethanolamine Complexes
The following diagram illustrates the sequential addition of monoethanolamine (MEA) ligands to a copper(II) ion in an aqueous solution.
4.2 Experimental Workflow for Potentiometric Titration
The logical flow of a typical potentiometric titration experiment for determining formation constants is depicted below.
References
- 1. ias.ac.in [ias.ac.in]
- 2. ias.ac.in [ias.ac.in]
- 3. Spectrophotometric study of complex formation in copper(II) mono-, di-, and tri-ethanolamine systems - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Spectrophotometric study of complex formation in copper(II) mono-, di-, and tri-ethanolamine systems - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. The stability constants of copper(II) complexes with some alpha-amino acids in dioxan-water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rjpbcs.com [rjpbcs.com]
- 7. Stoichiometry and Stability Constant Values for Copper (II) Chelates with Ethylene Diamine in Deep Eutectic Solvents (DES) (Ethaline) Solutions [scirp.org]
Spectroscopic Investigations of Copper-Ethanolamine Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic studies concerning the interaction between copper (II) ions and ethanolamine (B43304). The complexation of copper with ethanolamine and its derivatives is of significant interest due to its relevance in various fields, including biochemistry, catalysis, and the development of therapeutic agents. This document summarizes key quantitative data, details experimental methodologies, and visualizes the processes involved to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.
Introduction to Copper-Ethanolamine Complexes
Copper, an essential trace element, plays a crucial role in numerous biological processes. Its ability to form stable complexes with a variety of ligands, including amino alcohols like ethanolamine, is fundamental to its function. Ethanolamines can act as bidentate or tridentate ligands, coordinating with the copper ion through their amino and hydroxyl groups. Spectroscopic techniques are powerful tools for elucidating the structure, stability, and stoichiometry of these copper-ethanolamine complexes.
Quantitative Data Summary
The following tables summarize the key quantitative data extracted from various spectroscopic and potentiometric studies on copper-ethanolamine interactions. These include stability constants and key spectral features observed in UV-Vis and EPR spectroscopy.
Table 1: Stability Constants of Copper(II)-Monoethanolamine Complexes [1]
| Complex Species | Log K (at 25°C, zero ionic strength) |
| [Cu(MEA)]²⁺ | 4.35 |
| [Cu(MEA)₂]²⁺ | 7.75 |
| [Cu(MEA)₃]²⁺ | 10.05 |
| [Cu(MEA)₄]²⁺ | 11.25 |
| [Cu(MEA)(OH)]⁺ | -2.85 |
| [Cu(MEA)₂(OH)]⁺ | -9.25 |
MEA refers to monoethanolamine.
Table 2: UV-Visible Spectroscopic Data for Copper(II)-Ethanolamine Complexes
| Complex | Wavelength (λmax, mµ) | Molar Extinction Coefficient (ε) | Reference |
| CuA²⁺, CuA₂²⁺, CuA₃²⁺ | 920, 760, 620 | Not specified | [2] |
| CuD²⁺, CuD₂²⁺, CuD₃²⁺ | 900, 900, 580 | E₁=18.5, E₂=21.3, E₃=21.1 (at 900 mµ) | [3] |
| Copper(II)-Ethanolamine | Shift from 550 nm to ~680 nm | Not specified | [4] |
A denotes monoethanolamine and D denotes diethanolamine (B148213).
Table 3: Electron Paramagnetic Resonance (EPR) Spectral Parameters for Copper(II)-Diethanolamine Complexes [5]
| Complex Ratio (Cu:DEA) | g∥ | g⊥ | A∥ (G) | A⊥ (G) |
| 1:1 | 2.194 | 2.05 | 160 | 25 |
| 1:2 | 2.208 | 2.05 | 155 | 25 |
DEA refers to diethanolamine.
Experimental Protocols
This section details the methodologies employed in the spectroscopic analysis of copper-ethanolamine interactions, providing a guide for replicating these key experiments.
Synthesis of Copper-Diethanolamine Complexes[5]
A common method for the preparation of copper-diethanolamine complexes involves the following steps:
-
Dissolution: Dissolve Copper(II) chloride dihydrate (CuCl₂·2H₂O) in deionized water.
-
Mixing: Add diethanolamine (DEA) to the copper solution in the desired molar ratio (e.g., 1:1 or 1:2).
-
Precipitation: Treat the reaction mixture with aqueous ethanol (B145695) (50% v/v) to induce the formation of the complex as a precipitate.
-
Isolation and Purification: Separate the formed complex by filtration.
-
Crystallization: Recrystallize the complex from aqueous ethanol.
-
Drying: Dry the final product in a vacuum desiccator over anhydrous calcium chloride.
Spectrophotometric Analysis (UV-Vis)[2][3]
UV-Visible spectrophotometry is utilized to determine the formation and stoichiometry of the complexes.
-
Instrumentation: A UV-Vis spectrophotometer (e.g., Hilger UVSPEK) is used for absorbance measurements.
-
Sample Preparation: Prepare a series of solutions containing varying molar ratios of copper(II) salt and ethanolamine at a constant pH. The pH can be controlled using appropriate buffers.
-
Data Acquisition: Record the absorption spectra of the solutions over a specific wavelength range (e.g., 500-1000 nm).
-
Analysis (Job's Method): Employ the method of continuous variations (Job's plot) to determine the stoichiometry of the complexes. This involves plotting the absorbance at a specific wavelength against the mole fraction of the ligand. The peak of the plot indicates the metal-to-ligand ratio in the complex.[3][4]
Electron Paramagnetic Resonance (EPR) Spectroscopy[5]
EPR spectroscopy provides detailed information about the electronic structure and coordination environment of the copper(II) ion.
-
Instrumentation: An X-band EPR spectrometer (e.g., RADIOPAN SE/X-2542) is used.
-
Sample Preparation: The synthesized copper-ethanolamine complexes are analyzed as polycrystalline powders.
-
Data Acquisition: Record the EPR spectra at various temperatures (e.g., 100–450 K). The magnetic field is monitored using an NMR gaussmeter.
-
Data Analysis: Analyze the spectra to determine the g-values (g∥ and g⊥) and hyperfine coupling constants (A∥ and A⊥), which provide insights into the geometry of the complex.
Fourier-Transform Infrared (FTIR) Spectroscopy[6]
FTIR spectroscopy is used to identify the functional groups of ethanolamine involved in the coordination with the copper ion.
-
Instrumentation: A standard FTIR spectrometer.
-
Sample Preparation: Prepare samples of the free ligand (ethanolamine) and the copper-ethanolamine complex.
-
Data Acquisition: Record the infrared spectra of the samples.
-
Analysis: Compare the spectra of the complex with that of the free ligand. Shifts in the vibrational frequencies of the N-H and O-H stretching and bending modes can confirm the coordination of these groups to the copper ion. For instance, peaks near 3400 cm⁻¹ (N-H stretching) and 1600 cm⁻¹ (N-H bending) are indicative of the amine group's involvement.[6]
Visualizations
The following diagrams, generated using Graphviz, illustrate the experimental workflow for the synthesis and analysis of copper-ethanolamine complexes and a simplified representation of the complexation equilibrium.
Conclusion
The spectroscopic study of copper-ethanolamine interactions reveals the formation of various complex species, with their stability and structure being highly dependent on factors such as pH and the molar ratio of the reactants. UV-Vis, EPR, and FTIR spectroscopy are indispensable techniques for characterizing these complexes. The quantitative data and experimental protocols presented in this guide offer a solid foundation for further research in this area, which is crucial for advancements in fields ranging from bioinorganic chemistry to the design of novel therapeutic agents.
References
A Technical Deep Dive into the Thermal Decomposition of Copper-Ethanolamine Chelates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the thermal decomposition of copper-ethanolamine chelates. Understanding the thermal stability and degradation pathways of these complexes is crucial for their application in various fields, including the development of novel therapeutic agents and advanced materials. This document outlines detailed experimental protocols, presents a comparative analysis of quantitative thermal data, and visualizes the decomposition workflows for copper chelates of monoethanolamine (MEA), diethanolamine (B148213) (DEA), and triethanolamine (B1662121) (TEA).
Introduction
Copper-ethanolamine chelates are coordination complexes formed between copper(II) ions and one or more ethanolamine (B43304) ligands. The nature of the ethanolamine (primary, secondary, or tertiary amine) significantly influences the structure, stability, and decomposition behavior of the resulting chelate. Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable tools for characterizing the thermal properties of these compounds. The data derived from such analyses provide critical insights into decomposition temperatures, mass loss events, and the energetic changes associated with the degradation process. This guide synthesizes findings from various studies to offer a detailed perspective on the subject.
Experimental Protocols
The following section details a generalized yet comprehensive methodology for the thermal analysis of copper-ethanolamine chelates, based on established research practices.
Synthesis of Copper-Ethanolamine Chelates
A general synthesis procedure involves the reaction of a copper(II) salt (e.g., copper(II) sulfate, copper(II) chloride) with the respective ethanolamine in an appropriate solvent.
Materials:
-
Copper(II) salt (e.g., CuSO₄·5H₂O, CuCl₂·2H₂O)
-
Monoethanolamine (MEA), Diethanolamine (DEA), or Triethanolamine (TEA)
-
Solvent (e.g., deionized water, ethanol)
Procedure:
-
Dissolve a known molar quantity of the copper(II) salt in the chosen solvent with gentle heating and stirring.
-
Separately, prepare a solution of the ethanolamine ligand in the same solvent. The molar ratio of copper to ligand is a critical parameter and should be controlled based on the desired complex stoichiometry.
-
Slowly add the ligand solution to the copper salt solution while maintaining constant stirring.
-
The formation of the chelate is often indicated by a distinct color change, typically to a deep blue or purple solution.
-
The resulting solution may be heated under reflux for a specified period to ensure complete reaction.
-
The solid chelate can be isolated by cooling the solution to induce crystallization or by solvent evaporation.
-
The collected crystals are then washed with a suitable solvent and dried in a desiccator.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow associated with thermal transitions.
Instrumentation:
-
A simultaneous thermal analyzer (TGA/DSC) is recommended for concurrent data acquisition.
Experimental Conditions:
-
Sample Mass: Accurately weigh 5-10 mg of the dried copper-ethanolamine chelate into an inert crucible (e.g., alumina, platinum).
-
Heating Rate: A linear heating rate of 10 °C/min is commonly employed.
-
Temperature Range: The analysis is typically conducted from ambient temperature to 800-1000 °C.
-
Atmosphere: An inert atmosphere, such as nitrogen or argon, is used to study the thermal decomposition without oxidative effects. A consistent purge rate (e.g., 50 mL/min) is maintained.
-
Data Acquisition: The instrument records mass loss (TGA) and heat flow (DSC) as a function of temperature.
Quantitative Data Presentation
The thermal decomposition of copper-ethanolamine chelates is a multi-stage process. The following tables summarize the key quantitative data obtained from TGA and DSC analyses.
Table 1: Thermal Decomposition Data for Copper-Monoethanolamine (MEA) Adduct
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Associated Process |
| 1 | 50.0 - 230.0 | 78.3 | Reaction and decomposition of MEA and CuBr₂.[1] |
| 2 | 230.0 - 450.0 | 6.9 | Decomposition of remaining CuBr₂.[1] |
| 3 | 450.0 - 700.0 | - | Formation of CuO residue (5.6% of initial mass).[1] |
Note: Data is for a mixture of MEA and CuBr₂.
Table 2: Thermal Decomposition Data for a Dimeric Copper-Diethanolamine (DEA) Complex
| Decomposition Stage | Temperature Range (°C) | Peak Temperature (°C) | Associated Process |
| 1 | Ambient - 135 | - | Stable region |
| 2 | 135 - 270 | 174, 230 | Degradation of diethanolamine ligands. |
| 3 | 270 - 750 | - | Decomposition of the remaining organic moiety to form CuO. |
Table 3: Comparative Thermal Stability of Divalent Metal Triethanolamine (TEA) Complexes
| Metal Ion | Initial Decomposition Temperature (°C) |
| Ti(II) | ~280 |
| Mn(II) | ~280 |
| Fe(II) | ~260 |
| Ni(II) | ~240 |
| Zn(II) | ~220 |
| Cu(II) | ~200 |
This table indicates that the Cu(II)-TEA complex is the least thermally stable among the tested divalent transition metals.
Visualization of Decomposition Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental and decomposition processes.
References
literature review on copper ethanolamine coordination chemistry
An In-depth Guide to the Coordination Chemistry of Copper-Ethanolamine Complexes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of the coordination chemistry between copper(II) ions and ethanolamine (B43304) (MEA). It covers the synthesis, structural characterization, solution chemistry, and stability of these complexes, with a focus on quantitative data and detailed experimental methodologies relevant to research and development. The unique properties of these complexes make them significant in fields ranging from materials science to pharmacology.
Introduction to Copper-Ethanolamine Coordination
Copper(II) ions readily form stable complexes with monoethanolamine (MEA), which acts as a bidentate ligand, coordinating through both its amino (-NH₂) and hydroxyl (-OH) groups. This chelation results in the formation of stable five-membered rings, enhancing the thermodynamic stability of the resulting complexes. The coordination environment of the copper(II) center is typically a distorted square planar or octahedral geometry, a consequence of the Jahn-Teller effect common to d⁹ metal ions.[1][2] The nature and distribution of the complex species in solution are highly dependent on factors such as pH and the molar ratio of copper to ethanolamine.[3] These complexes are foundational in various applications, including the synthesis of copper nanowires, wood preservation, and catalysis.[3][4][5]
Synthesis of Copper-Ethanolamine Complexes
The synthesis of copper-ethanolamine complexes can be achieved through several straightforward methods, typically involving the reaction of a copper(II) salt or copper metal with monoethanolamine in an aqueous or alcoholic solution.
General Synthesis from Copper Salts
A common laboratory-scale synthesis involves the direct reaction of a copper(II) salt, such as copper(II) chloride (CuCl₂) or copper(II) acetate (B1210297) [Cu(OAc)₂], with MEA. The stoichiometry of the reactants can be adjusted to favor the formation of mono-, bis-, or tris-ligated complexes.
Synthesis from Copper Carbonate
An alternative method, particularly useful for producing solutions for applications like algaecides, involves the reaction of insoluble basic copper carbonate with MEA. This process effectively solubilizes the copper into a stable, deep blue complex solution.[6][7]
Solution Equilibria and Species Distribution
In aqueous solution, a series of equilibria govern the formation of different copper-ethanolamine species. Potentiometric and spectrophotometric studies have been instrumental in identifying these species and determining their stability.[8][9] The primary species formed are mononuclear complexes with varying numbers of MEA ligands, such as [Cu(MEA)]²⁺, [Cu(MEA)₂]²⁺, and [Cu(MEA)₃]²⁺.
At higher pH values, the hydroxyl groups of the coordinated ethanolamine can deprotonate, leading to the formation of hydroxy complexes like [Cu(MEA)(OH)]⁺ and [Cu(MEA)₂(OH)]⁺.[8] The distribution of these species is critically dependent on pH. At acidic to neutral pH, the protonated form of ethanolamine exists, and complexation is limited. As the pH increases into the alkaline range (pH 7-10), the deprotonated, neutral form of MEA becomes dominant, favoring the formation of the charged complexes.[3]
The following diagram illustrates the pH-dependent equilibrium between different copper-ethanolamine species in an aqueous solution.
Quantitative Data
The stability and structure of copper-ethanolamine complexes have been quantified through various analytical techniques. The following tables summarize key data from the literature.
Stability Constants
The thermodynamic stability of the complexes is described by their overall stability constants (β). These constants are typically determined by potentiometric titration at a specific temperature and ionic strength.[8]
| Complex Species | Log β₁ | Log β₂ | Log β₃ | Conditions | Reference |
| Cu(II)-Monoethanolamine | 4.35 | 7.89 | 10.15 | 30°C, 1.0 M MEA-ion | [8] |
| Cu(II)-Diethanolamine | 2.98 | 5.45 | 7.00 | 30°C | [9] |
Note: β₁, β₂, and β₃ represent the overall stability constants for the formation of ML, ML₂, and ML₃ complexes, respectively.
Spectroscopic Data
UV-Visible spectroscopy is a key tool for observing complex formation. The d-d transitions of the Cu(II) ion are sensitive to the ligand field, resulting in a characteristic blue shift and an increase in molar absorptivity as more ligands coordinate to the metal center.
| Complex System | λmax (nm) | Molar Absorptivity (ε) | Conditions | Reference |
| Cu(II)-MEA | ~680 | ~45 L·mol⁻¹·cm⁻¹ | pH 9.8, 0.1 M MEA-ion | [10] |
| Cu(II)-MEA | ~640 | ~60 L·mol⁻¹·cm⁻¹ | 2.0 M MEA | [10] |
Structural Parameters (from related complexes)
| Bond | Typical Length (Å) | Complex Type | Reference |
| Cu-N (equatorial) | 1.99 - 2.05 | Cu(II)-diamine/aminoalcohol | [11] |
| Cu-O (equatorial) | 1.95 - 2.00 | Cu(II)-aminoalcohol | [5] |
| Cu-O (axial) | 2.30 - 2.60 | Cu(II)-aqua/alcohol | [11] |
Note: Axial bonds are often elongated due to the Jahn-Teller effect.
Experimental Protocols
Protocol: Synthesis of a Copper-Monoethanolamine Solution
This protocol describes a general method for preparing a copper-ethanolamine complex solution from copper carbonate.[6]
-
Materials : Basic copper(II) carbonate (CuCO₃·Cu(OH)₂), monoethanolamine (MEA), deionized water, magnetic stirrer, beaker.
-
Procedure :
-
In a 250 mL beaker, add 20 g of monoethanolamine and 38 g of deionized water.
-
Place the beaker on a magnetic stirrer and begin gentle mixing at room temperature.
-
Slowly add 17 g of finely powdered copper carbonate to the aqueous MEA solution.
-
Continue stirring. The solid will begin to dissolve, and the solution will turn a deep royal blue.
-
Allow the reaction to proceed for 5-10 minutes, or until all the copper carbonate has dissolved completely.
-
The resulting solution is a stable stock of the copper-ethanolamine complex, typically with a pH around 10.[6]
-
Protocol: Determination of Stability Constants by Potentiometric Titration
This protocol outlines the principles of determining stability constants for the Cu(II)-MEA system using pH-metric titration, based on the Bjerrum method.[8][12]
-
Solutions :
-
Standardized copper(II) nitrate (B79036) solution (e.g., 0.01 M).
-
Standardized nitric acid (e.g., 0.1 M).
-
Standardized monoethanolamine solution (e.g., 0.1 M).
-
Inert salt solution for maintaining constant ionic strength (e.g., 1.0 M KNO₃).
-
Standardized carbonate-free NaOH solution (e.g., 0.1 M).
-
-
Titration Procedure :
-
Prepare a series of titration vessels. To each, add a known volume of the copper(II) nitrate solution, nitric acid, and the inert salt solution.
-
Add varying, known volumes of the MEA solution to each vessel to create different ligand-to-metal ratios.
-
Dilute each solution to a constant final volume with deionized water.
-
Titrate each solution with the standardized NaOH solution at a constant temperature (e.g., 30°C).
-
Record the pH after each addition of NaOH using a calibrated pH meter.
-
-
Data Analysis :
-
Calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration ([L]) at each point in the titration.
-
Plot n̄ versus p[L] (where p[L] = -log[L]) to generate the formation curve.
-
Use computational methods or graphical analysis of the formation curve to solve for the stepwise or overall stability constants (Kₙ or βₙ).
-
The general workflow for synthesis and characterization is depicted in the following diagram.
Structure and Bonding
Monoethanolamine acts as a bidentate chelating ligand, binding to the Cu(II) ion through the nitrogen of the amino group and the oxygen of the hydroxyl group to form a stable five-membered ring. This coordination mode is fundamental to the complex's stability.
The diagram below illustrates the bidentate coordination of two MEA ligands to a central Cu(II) ion, resulting in a typical square planar geometry.
Relevance in Drug Development and Other Applications
While simple copper-ethanolamine complexes are not primary therapeutic agents themselves, their coordination chemistry is highly relevant to drug development professionals.
-
Model Systems : They serve as excellent model systems for understanding how copper interacts with bifunctional molecules containing both amine and hydroxyl groups, functionalities present in many biological molecules and drug candidates.
-
Drug Delivery : The ability of copper to form stable chelates is exploited in drug delivery. Ligands with similar chelating motifs can be designed to carry copper to specific biological targets. The stability constants of these complexes are critical for predicting their behavior in vivo.[13]
-
Anticancer and Antimicrobial Activity : Many copper complexes exhibit significant biological activity.[14][15] The mechanisms often involve the generation of reactive oxygen species (ROS) or inhibition of key cellular processes like the proteasome.[13] Understanding the fundamental coordination chemistry of simple systems like Cu-MEA provides a basis for designing more complex and potent therapeutic agents.
-
Catalysis : Copper-amine complexes are known to catalyze a variety of organic reactions, including oxidation and coupling reactions.[5][13] This catalytic activity is also relevant in biological systems, where copper is a cofactor in numerous enzymes.
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. Copper(I) and copper(II) in complexes of biochemical significance studied by X-ray photoelectron spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. woodpreservation.ca [woodpreservation.ca]
- 4. Synthesis of Copper Nanowires Using Monoethanolamine and the Application in Transparent Conductive Films [mdpi.com]
- 5. Phenoxazinone synthase-like catalytic activity of novel mono- and tetranuclear copper(ii) complexes with 2-benzylaminoethanol - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. patents.justia.com [patents.justia.com]
- 7. CA2476643C - Process for the dissolution of copper metal - Google Patents [patents.google.com]
- 8. ias.ac.in [ias.ac.in]
- 9. ias.ac.in [ias.ac.in]
- 10. ias.ac.in [ias.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. The stability constants of copper(II) complexes with some alpha-amino acids in dioxan-water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Copper and Its Complexes in Medicine: A Biochemical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
A Technical Guide to Quantum Chemical Calculations on Copper-Ethanolamine Complexes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of quantum chemical calculations to the study of copper-ethanolamine complexes. It is intended for researchers, scientists, and professionals in drug development who are interested in the computational modeling of metal-ligand interactions. This document outlines the theoretical background, computational methodologies, and data interpretation relevant to this specific class of coordination compounds.
Introduction to Copper-Ethanolamine Complexes
Copper is an essential trace element involved in numerous biological processes, and its coordination chemistry is of significant interest in the development of new therapeutic agents and catalysts.[1] Ethanolamine and its derivatives are versatile ligands capable of forming stable complexes with copper(II) ions. These complexes have applications ranging from wood preservatives to potential anticancer and antimicrobial agents.[2][3] Understanding the electronic structure, bonding, and reactivity of copper-ethanolamine complexes at a molecular level is crucial for the rational design of new compounds with desired properties. Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as powerful tools for elucidating these molecular-level details.[4][5]
Theoretical Background and Computational Approaches
Quantum chemical calculations provide a theoretical framework for understanding the behavior of electrons in molecules, which in turn determines their structure, properties, and reactivity. For transition metal complexes like those of copper with ethanolamine, DFT is often the method of choice due to its favorable balance of computational cost and accuracy.[5]
2.1. Density Functional Theory (DFT)
DFT methods calculate the electronic energy of a system based on its electron density, rather than the complex many-electron wavefunction. The choice of the exchange-correlation functional is critical for obtaining accurate results. Hybrid functionals, such as B3LYP and PBE0, have been shown to perform well for the calculation of geometric parameters and spectroscopic properties of copper(II) complexes.[5][6]
2.2. Basis Sets
The basis set is a set of mathematical functions used to describe the atomic orbitals. For copper-ethanolamine complexes, a combination of basis sets is typically employed. Pople-style basis sets, such as 6-311++G(d,p), are often used for the lighter atoms (C, H, N, O), while for the copper atom, basis sets that include effective core potentials, like the Stuttgart-Dresden (SDD) basis set, are utilized to account for relativistic effects.[6]
Computational Workflow
The following diagram illustrates a typical workflow for performing quantum chemical calculations on a copper-ethanolamine complex.
Data Presentation: Calculated Properties of Copper-Ethanolamine Complexes
The following tables summarize typical quantitative data obtained from DFT calculations on copper-ethanolamine complexes, often compared with experimental values for validation.
Table 1: Optimized Geometric Parameters
| Parameter | Calculated (DFT) | Experimental (X-ray) |
| Bond Lengths (Å) | ||
| Cu-N (amine) | 1.95 - 2.09 | 1.93 - 2.07 |
| Cu-O (hydroxyl) | 1.90 - 1.98 | 1.89 - 1.98 |
| Bond Angles (°) | ||
| N-Cu-O (chelate ring) | 80 - 90 | 82 - 88 |
| O-Cu-O | 90 - 180 | 92 - 178 |
| N-Cu-N | 90 - 180 | 91 - 179 |
Note: The ranges provided are typical values and can vary depending on the specific complex and computational level.[4][7]
Table 2: Calculated and Experimental Spectroscopic Data
| Spectroscopic Property | Calculated (TD-DFT) | Experimental (UV-Vis) |
| Electronic Transitions (nm) | ||
| d-d transitions | 550 - 650 | 580 - 700 |
| Vibrational Frequencies (cm⁻¹) | Calculated (DFT) | Experimental (IR/Raman) |
| C-N Stretch | 1020 - 1080 | 1030 - 1090 |
| C-O Stretch | 1050 - 1100 | 1060 - 1110 |
| Cu-N Stretch | 400 - 500 | 410 - 510 |
| Cu-O Stretch | 300 - 450 | 310 - 460 |
Note: Calculated vibrational frequencies are often scaled to better match experimental data.[6][8]
Detailed Methodologies
5.1. Computational Protocol
A representative computational protocol for studying a copper(II)-monoethanolamine complex is provided below.
-
Structure Building : The initial 3D structure of the copper-ethanolamine complex is constructed using molecular modeling software.
-
Geometry Optimization : The geometry of the complex is optimized using a DFT functional, such as B3LYP or PBE1PBE, with a suitable basis set combination (e.g., 6-311++G(d,p) for non-metal atoms and SDD for copper).[6] The optimization is performed in the gas phase or with an implicit solvation model like the Polarizable Continuum Model (PCM) to simulate a solvent environment.[6]
-
Frequency Calculations : Harmonic vibrational frequencies are calculated at the same level of theory as the geometry optimization. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide theoretical infrared (IR) and Raman spectra.
-
Electronic Structure Analysis : Frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP) maps are generated to analyze the electronic properties and predict reactive sites.
-
Spectroscopic Predictions : Time-dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra (UV-Vis) by determining the energies of electronic transitions.[4]
5.2. Experimental Protocols for Validation
Computational results are most valuable when validated against experimental data. Key experimental techniques include:
-
X-ray Crystallography : Provides the definitive solid-state structure of the complex, including bond lengths and angles, which serve as a benchmark for the optimized geometry.[7]
-
Infrared (IR) and Raman Spectroscopy : These techniques measure the vibrational modes of the molecule. The experimental spectra are compared with the calculated vibrational frequencies to confirm the coordination mode of the ligand.[6]
-
UV-Visible (UV-Vis) Spectroscopy : This method probes the electronic transitions within the complex. The experimental absorption maxima are compared with the transitions predicted by TD-DFT calculations.[8]
-
Electron Paramagnetic Resonance (EPR) Spectroscopy : For paramagnetic Cu(II) complexes, EPR spectroscopy provides information about the electronic environment of the copper center. DFT calculations can be used to predict the g-tensor and hyperfine coupling constants for comparison with experimental EPR data.[4][5]
Visualization of Key Relationships
The following diagram illustrates the relationship between the choice of computational parameters and the resulting data, highlighting the importance of experimental validation.
Conclusion
Quantum chemical calculations, particularly DFT, are indispensable tools for the detailed investigation of copper-ethanolamine complexes. They provide valuable insights into molecular structure, bonding, and spectroscopic properties that are often complementary to experimental data. A synergistic approach, combining high-level computations with experimental validation, is key to advancing our understanding of these important coordination compounds and to guide the development of new molecules for applications in medicine and materials science. This guide provides a foundational framework for researchers to design, execute, and interpret quantum chemical calculations on copper-ethanolamine and related systems.
References
- 1. op.niscpr.res.in [op.niscpr.res.in]
- 2. woodpreservation.ca [woodpreservation.ca]
- 3. mass.gov [mass.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Comprehensive analysis of the electronic, thermodynamic, and spectroscopic properties of a Cu(II)-based complex with 1,10-phenanthroline and L-glutamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Crystal Structure, Spectroscopic Characterization, DFT Calculations and Cytotoxicity Assays of a New Cu(II) Complex with an Acylhydrazone Ligand Derived from Thiophene [mdpi.com]
- 8. amecj.com [amecj.com]
Magnetic Properties of Binuclear Copper-Ethanolamine Complexes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, structural characteristics, and magnetic properties of binuclear copper(II) complexes incorporating ethanolamine (B43304) ligands. A central focus is placed on the magneto-structural correlations that govern the magnetic behavior of these compounds, offering insights valuable for the design of novel materials and coordination-based therapeutics.
Introduction: The Significance of Binuclear Copper Complexes
Binuclear copper(II) complexes have garnered significant attention in the fields of inorganic chemistry, materials science, and bioinorganic chemistry. Their diverse magnetic properties, arising from the electronic communication between the two copper centers, make them fascinating subjects for fundamental research and potential applications in areas such as catalysis, molecular magnetism, and as models for the active sites of metalloenzymes. Ethanolamine and its derivatives are particularly effective ligands in the formation of these binuclear structures, often acting as bridging ligands that mediate the magnetic exchange interactions between the copper ions. The nature of this interaction, whether antiferromagnetic (spin-pairing) or ferromagnetic (spin-aligning), is subtly dependent on the precise geometric arrangement of the atoms within the binuclear core.
Synthesis of Binuclear Copper-Ethanolamine Complexes
The synthesis of binuclear copper(II)-ethanolamine complexes typically involves the reaction of a copper(II) salt with ethanolamine in a suitable solvent. The ethanolamine ligand can coordinate in different ways, but in binuclear complexes, it most commonly acts as a bridging alkoxo ligand after deprotonation of the alcohol group. The general synthetic strategies can be categorized as follows:
-
Self-Assembly Reactions: The most straightforward method involves the direct reaction of a copper(II) salt (e.g., copper(II) perchlorate, copper(II) chloride, copper(II) acetate) with ethanolamine in a solvent like methanol (B129727) or ethanol. The stoichiometry of the reactants and the reaction conditions (temperature, pH) can influence the final product.
-
Use of Exogenous Bridging Ligands: In addition to the endogenous alkoxo bridge from ethanolamine, other small molecules or anions can be introduced to act as additional bridges between the copper centers. These exogenous bridges, such as hydroxo, acetato, or azido (B1232118) ligands, can further modify the magnetic properties of the complex.[1]
General Synthetic Protocol:
A typical synthesis involves dissolving the copper(II) salt and ethanolamine in a 1:2 molar ratio in a minimal amount of a suitable alcohol solvent (e.g., methanol). The reaction mixture is then stirred, sometimes with gentle heating, for a period ranging from a few hours to several days. The formation of the complex is often indicated by a color change. The product can then be isolated by filtration, followed by washing with a suitable solvent and drying. Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the solvent from the filtrate.[2]
Experimental Protocols for Magnetic Characterization
The magnetic properties of binuclear copper(II) complexes are primarily investigated through magnetic susceptibility measurements over a range of temperatures. From these measurements, the strength and nature of the magnetic exchange interaction between the copper ions can be determined.
Magnetic Susceptibility Measurements
Several methods are commonly employed to measure magnetic susceptibility:
-
Gouy Method: This classical method involves measuring the apparent change in mass of a sample when it is placed in a magnetic field. The force exerted on the sample is proportional to its magnetic susceptibility.[3][4]
-
Protocol:
-
A long, cylindrical sample tube is filled with the powdered complex to a known height.
-
The tube is suspended from a balance, with the bottom of the sample positioned in the center of a strong magnetic field and the top of the sample in a region of negligible field.
-
The apparent mass of the sample is measured with the magnetic field off and then with the magnetic field on.
-
The difference in mass is used to calculate the gram magnetic susceptibility (χg).
-
The molar magnetic susceptibility (χM) is then calculated by multiplying χg by the molar mass of the complex.
-
-
-
Evans NMR Method: This method utilizes the effect of a paramagnetic species on the NMR chemical shifts of the solvent. It is a convenient method for determining the magnetic susceptibility of solutions.
-
Protocol:
-
Two NMR tubes are prepared. One contains a solution of the paramagnetic complex in a suitable solvent with a reference compound (e.g., TMS). The other contains only the solvent and the reference compound.
-
The NMR spectra of both solutions are recorded.
-
The difference in the chemical shift (Δδ) of the reference signal between the two spectra is measured.
-
The molar magnetic susceptibility is calculated from Δδ, the concentration of the solution, and the temperature.
-
-
-
Superconducting Quantum Interference Device (SQUID) Magnetometry: This is a highly sensitive method for measuring magnetic properties. It can measure very small magnetic moments and is suitable for a wide range of temperatures and magnetic fields.[5]
-
Protocol:
-
A small, accurately weighed sample of the complex is placed in a sample holder.
-
The sample is introduced into the SQUID magnetometer.
-
The magnetic moment of the sample is measured as a function of temperature and applied magnetic field.
-
The data is then used to determine the molar magnetic susceptibility.
-
-
Data Analysis
The temperature dependence of the molar magnetic susceptibility (χM) is analyzed using the Bleaney-Bowers equation, which is derived from the spin Hamiltonian **H = -2J(S₁·S₂) **, where J is the exchange coupling constant and S₁ and S₂ are the spin operators for the two copper(II) ions.
A negative value of 2J indicates antiferromagnetic coupling, while a positive value indicates ferromagnetic coupling. The magnitude of 2J reflects the strength of the magnetic interaction.
Magnetic Properties and Magneto-Structural Correlations
The magnetic properties of binuclear copper-ethanolamine complexes are intimately linked to their molecular structure, particularly the geometry of the Cu₂O₂ core formed by the bridging alkoxo groups.
The Role of the Bridging Ligand
The primary pathway for magnetic exchange between the two copper(II) centers is through the bridging alkoxo groups of the deprotonated ethanolamine ligands. This type of interaction is known as superexchange. The effectiveness of this superexchange is highly dependent on the orbital overlap between the magnetic orbitals of the copper ions and the orbitals of the bridging oxygen atoms.
Key Structural Parameters
Several structural parameters have been identified as crucial in determining the nature and magnitude of the magnetic coupling:
-
Cu-O-Cu Bridging Angle (φ): This is one of the most critical factors. For di-μ-hydroxo- and di-μ-alkoxo-bridged dicopper(II) complexes, there is a well-established correlation between the Cu-O-Cu angle and the value of 2J. Generally, as the Cu-O-Cu angle increases, the antiferromagnetic coupling becomes stronger (more negative 2J). A crossover from ferromagnetic to antiferromagnetic behavior is often observed at a bridging angle of around 97.5°.[6]
-
Cu···Cu Separation: The distance between the two copper centers also plays a role, although it is often correlated with the bridging angle. Shorter Cu···Cu distances generally lead to stronger magnetic interactions.
-
Out-of-Plane Displacement of the Alkyl Group: The displacement of the carbon atom of the ethanolamine bridge from the Cu₂O₂ plane can also influence the magnetic coupling.[7]
Quantitative Data
The following table summarizes key structural and magnetic data for some representative binuclear copper complexes with ethanolamine or related amino alcohol ligands.
| Complex | Cu···Cu (Å) | Cu-O-Cu (°) | 2J (cm⁻¹) | Magnetic Behavior | Reference |
| [Cu₂(ae)₂(Br)₂] in [CuBr₂(Hae)₂][Cu₂(ae)₂(Br)₂]¹ | 3.477 | 127.3 | -14.4 | Antiferromagnetic | [1] |
| [Cu₂(μ-dea)₂(sac)₂]² | 2.984 | 102.3 | -186 | Antiferromagnetic | [8] |
| [Cu₂(L¹)(μ-OH)]²⁺³ | 2.909 | 95.6 | +172 | Ferromagnetic | [9] |
¹ ae = deprotonated ethanolamine, Hae = neutral ethanolamine ² dea = diethanolamine, sac = saccharinate ³ L¹ = a macrocyclic ligand
Visualizations
The following diagrams illustrate key concepts and workflows related to the study of binuclear copper-ethanolamine complexes.
References
- 1. researchgate.net [researchgate.net]
- 2. ias.ac.in [ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Characterization of a Binuclear Copper(II)-dipyriamethyrin Complex: [Cu2(dipyriamethyrin)(μ2-1,1-acetato)2] - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structural diversity and magnetic properties of copper(ii) quinaldinate compounds with amino alcohols - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Core Reactivity of Copper-Ethanolamine Complexes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial investigations into the reactivity of copper-ethanolamine complexes. It is designed to furnish researchers, scientists, and professionals in drug development with essential data, detailed experimental protocols, and a clear visualization of the underlying chemical processes. This document delves into the synthesis, characterization, and catalytic applications of these versatile complexes, presenting quantitative data in a structured format and offering step-by-step methodologies for key experiments.
Quantitative Data Summary
The reactivity and stability of copper-ethanolamine complexes are significantly influenced by the nature of the ethanolamine (B43304) ligand (mono-, di-, or triethanolamine), the molar ratio of copper to ethanolamine, and the pH of the solution. The following tables summarize key quantitative data extracted from various studies.
Table 1: Stability Constants of Copper(II)-Ethanolamine Complexes
| Complex Species | Log K | Conditions | Reference |
| [Cu(MEA)]²⁺ | 4.35 | 1.0 M KNO₃, 30°C | [1] |
| [Cu(MEA)₂]²⁺ | 7.85 | 1.0 M KNO₃, 30°C | [1] |
| [Cu(MEA)₃]²⁺ | 10.15 | 1.0 M KNO₃, 30°C | [1] |
| [Cu(DEA)]²⁺ | 6.85 | 30°C | [2] |
| [Cu(DEA)₂]²⁺ | 11.65 | 30°C | [2] |
| [Cu(DEA)₃]²⁺ | 13.95 | 30°C | [2] |
| [Cu(TEA)(OH)₃]⁻ | - | Alkaline Solution | [3][4] |
MEA = Monoethanolamine, DEA = Diethanolamine, TEA = Triethanolamine
Table 2: Catalytic Activity of Copper-Ethanolamine Complexes in Aerobic Oxidation of 2-Aminophenol
| Catalyst | Substrate | Product | Maximum Reaction Rate (M s⁻¹) | Reference |
| [Cu₂(bae)₂(Cl)₂] | 2-Aminophenol | 2-Aminophenoxazin-3-one | 2.3 x 10⁻⁸ | [5] |
| [Cu(ca)₂(Hbae)₂] | o-Aminophenol | Phenoxazinone chromophore | 4.0 x 10⁻⁷ | [6] |
| [Cu(va)₂(Hbae)₂] | o-Aminophenol | Phenoxazinone chromophore | 2.5 x 10⁻⁷ | [6] |
| [Cu₄(va)₄(bae)₄]·H₂O | o-Aminophenol | Phenoxazinone chromophore | 2.1 x 10⁻⁷ | [6] |
bae = 2-benzylaminoethanol, ca = cinnamic acid, va = valeric acid
Experimental Protocols
This section provides detailed methodologies for key experiments involving the synthesis and analysis of copper-ethanolamine complexes.
Synthesis of Copper(II)-Monoethanolamine Complex
Objective: To synthesize a copper(II)-monoethanolamine complex.
Materials:
-
Copper(II) acetate (B1210297) monohydrate [Cu(OAc)₂·H₂O]
-
Monoethanolamine (MEA)
-
Isopropanol
-
Deionized water
Procedure:
-
Prepare a metal precursor solution by dissolving a specific molar amount of copper(II) acetate monohydrate in isopropanol.
-
In a separate container, dissolve a corresponding molar amount of monoethanolamine in isopropanol. The molar ratio of Cu:MEA can be varied to obtain different complex species.
-
Slowly add the monoethanolamine solution to the copper acetate solution while stirring continuously at room temperature.
-
A color change should be observed, indicating the formation of the complex.
-
The resulting solution can be used for further applications, such as the preparation of thin films by dip-coating. For thin film deposition, each layer is typically dried in a furnace at temperatures ranging from 230°C to 290°C for 5 to 10 minutes.[7]
Spectrophotometric Titration for Complex Formation Analysis
Objective: To determine the stoichiometry of copper-ethanolamine complexes in solution using UV-Vis spectrophotometry (Job's method of continuous variation).
Materials:
-
Stock solution of Copper(II) sulfate (B86663) (CuSO₄) of known concentration.
-
Stock solution of the ethanolamine ligand (e.g., monoethanolamine) of the same concentration as the copper solution.
-
Ethanol (B145695) (for dilution).
-
Volumetric flasks (10 mL).
-
UV-Vis Spectrophotometer.
Procedure:
-
Prepare a series of solutions in 10 mL volumetric flasks by mixing different volumes of the copper(II) sulfate and ethanolamine stock solutions, keeping the total volume of the two solutions constant (e.g., 2.0 mL). The mole fraction of the ligand will vary from 0 to 1.
-
The specific volumes are as follows: 0, 0.2, 0.4, 0.6, 0.8, 1.0, 1.2, 1.4, 1.6, 1.8, and 2.0 mL of the copper(II) sulfate solution are mixed with 2.0, 1.8, 1.6, 1.4, 1.2, 1.0, 0.8, 0.6, 0.4, 0.2, and 0 mL of the ligand solution, respectively.
-
Dilute each solution to the 10 mL mark with ethanol and mix thoroughly.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) for the complex. For the Cu(II)-ethanolamine complex, this is typically around 680 nm.[8]
-
Plot the absorbance versus the mole fraction of the ligand. The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the predominant complex in solution.[8]
Cyclic Voltammetry for Electrochemical Characterization
Objective: To study the redox behavior of copper-ethanolamine complexes.
Apparatus:
-
Potentiostat/Galvanostat (e.g., PGSTAT20).
-
Three-electrode cell.
-
Working electrode: Platinum or Glassy Carbon Electrode.
-
Reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl.
-
Counter electrode: Platinum wire.
-
Inert gas supply (Argon or Nitrogen).
Procedure:
-
Prepare a solution of the copper-ethanolamine complex in a suitable solvent (e.g., acetonitrile (B52724) or water) containing a supporting electrolyte (e.g., 0.1 M Bu₄NBF₄ or 0.2 M NaClO₄·6H₂O).
-
Assemble the three-electrode cell and purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen.
-
Connect the electrodes to the potentiostat.
-
Perform the cyclic voltammetry scan over a defined potential range. The scan rate can be varied (e.g., from 0.01 to 0.5 V/s) to investigate the nature of the electrochemical process.
-
Record the resulting voltammogram (current vs. potential).
-
Analyze the voltammogram to determine the peak potentials (Epc, Epa), peak currents (ipc, ipa), and the peak separation (ΔEp) to understand the reversibility and kinetics of the redox processes.
Catalytic Aerobic Oxidation of Alcohols
Objective: To evaluate the catalytic activity of a copper-ethanolamine complex in the aerobic oxidation of a benzylic alcohol.
Materials:
-
Copper-ethanolamine complex (catalyst).
-
Benzylic alcohol (substrate, e.g., benzyl (B1604629) alcohol).
-
Solvent (e.g., acetonitrile).
-
Oxidant (e.g., molecular oxygen from air or a chemical oxidant like NaOCl).
-
Reaction vessel equipped with a stirrer and a reflux condenser (if heating is required).
Procedure:
-
In a reaction vessel, dissolve the benzylic alcohol substrate in the chosen solvent.
-
Add the copper-ethanolamine catalyst to the solution (e.g., 5 mol%).
-
If using a chemical oxidant, add it to the reaction mixture. If using air, ensure the reaction is open to the atmosphere or bubble air through the solution.
-
Stir the reaction mixture at a specific temperature (e.g., 65°C).
-
Monitor the progress of the reaction over time using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction and work up the mixture to isolate the product (e.g., the corresponding aldehyde or ketone).
-
Characterize the product and calculate the yield.
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key processes and relationships in the study of copper-ethanolamine reactivity.
References
- 1. woodpreservation.ca [woodpreservation.ca]
- 2. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]
- 5. ias.ac.in [ias.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. US7273944B2 - Methods for producing copper ethanolamine solutions - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application of Copper Ethanolamine in Wood Preservatives
Application Notes and Protocols
Introduction
Copper-based biocides are paramount for the protection of wood, especially in applications involving ground contact.[1] Historically, copper was combined with chromium and arsenic (CCA) to ensure fixation and efficacy. However, due to environmental and health concerns over chromium and arsenic, there has been a significant shift towards alternative formulations.[2][3] Copper-ethanolamine systems, often formulated as Alkaline Copper Quaternary (ACQ), have emerged as a leading environmentally-friendly alternative.[2][4]
This document provides a detailed overview of the application of copper ethanolamine-based preservatives, their mechanism of action, standard formulations, and protocols for efficacy and safety evaluation.
Mechanism of Action
The preservative action of copper ethanolamine (B43304) systems is based on the fixation of copper, the primary fungicide and insecticide, within the wood structure.[2][5] Ethanolamine acts as a complexing agent, solubilizing the copper and facilitating its penetration into the wood.[2][3]
The fixation process is understood to occur via two primary mechanisms:
-
Ligand Exchange Reaction: The copper-ethanolamine complexes interact with acidic functional groups in wood, such as carboxylic and phenolic groups present in cellulose, hemicellulose, and lignin.[6][7] The ethanolamine ligand is exchanged for the wood components, forming stable, insoluble copper-wood complexes.[2][6]
-
pH-Driven Precipitation: Wood is a naturally acidic substrate. When the alkaline copper-ethanolamine solution (typically pH 8.5-9) penetrates the wood, the pH of the solution drops.[3] This change in pH destabilizes the copper-ethanolamine complexes, causing the copper to precipitate and react with wood components, leading to fixation.[8] The presence of ethanolamine is crucial for making this fixation more effective than with copper salts alone.[6][9]
The quaternary ammonium (B1175870) compound (quat), a co-biocide in ACQ formulations, provides additional protection against copper-tolerant fungi and insects.[2][5]
Caption: Chemical fixation pathway of this compound in wood.
Formulations and Data Presentation
This compound preservatives are most commonly formulated as Alkaline Copper Quaternary (ACQ) systems. Several types exist (ACQ-A, ACQ-C, ACQ-D), differing in the type of "quat" used and the ratio of copper oxide (CuO) to the quat.[10][11] Ethanolamine is the preferred carrier for ACQ-D, while ammonia (B1221849) or a combination can be used for other types.[2][10]
Table 1: Common ACQ Formulations
| ACQ Type | Copper Component | Quaternary Ammonium Compound (Quat) | Typical Active Ingredient Ratio (CuO : Quat) | Reference |
|---|---|---|---|---|
| ACQ-A | This compound | Didecyldimethylammonium Chloride/Carbonate (DDAC) | 50% : 50% (1:1) | [10][11] |
| ACQ-C | This compound/Ammonia | Alkyldimethylbenzylammonium Chloride (ADBAC) | 66.7% : 33.3% (2:1) | [10] |
| ACQ-D | this compound | Didecyldimethylammonium Chloride/Carbonate (DDAC) | 66.7% : 33.3% (2:1) |[10][11] |
The efficacy of these preservatives is determined by the retention of the active ingredients in the wood, measured in kilograms per cubic meter ( kg/m ³) or pounds per cubic foot (pcf). The American Wood Protection Association (AWPA) sets standards for retention levels based on the intended "Use Category" (UC) of the treated wood.[12]
Table 2: Example AWPA Use Categories and ACQ Retention Requirements
| Use Category | Description of Exposure | Typical Application | Minimum ACQ Retention ( kg/m ³) | Minimum ACQ Retention (pcf) |
|---|---|---|---|---|
| UC3B | Above ground, exposed to weather | Decking, railings, fence pickets | 4.0 | 0.25 |
| UC4A | Ground contact, general use | Fence posts, deck posts | 6.4 | 0.40 |
| UC4B | Ground contact, heavy duty | Poles, structural members | 9.6 | 0.60 |
Source: Adapted from AWPA standards.[11][13]
Table 3: Efficacy and Leaching Data Summary
| Test Type | Organism / Condition | Wood Species | Preservative / Retention | Result (Mass Loss %) | Leaching (%) | Reference |
|---|---|---|---|---|---|---|
| Fungal Decay | Gloeophyllum trabeum (Brown Rot) | Southern Pine | ACQ-D (6.4 kg/m ³) | < 5% | - | [14] |
| Fungal Decay | Trametes versicolor (White Rot) | Southern Pine | ACQ-D (6.4 kg/m ³) | < 3% | - | [14] |
| Termite Resistance | Coptotermes formosanus | Pinus radiata | ACQ-C (19.29 g/m² surface) | < 3% | - | [15] |
| Leaching (Field) | In-ground exposure (42 months) | Norway Spruce | Copper-Ethanolamine | - | 25% - 36% | [1][16][17] |
| Leaching (Lab) | ENV 1250-2 Standard | Norway Spruce | Copper-Ethanolamine | - | Significantly less than field |[1] |
Note: Efficacy data can vary significantly based on wood species, fungal or insect species, and specific test methodology.
Experimental Protocols
Standardized methods, primarily from organizations like the AWPA, are crucial for evaluating the performance of wood preservatives.
Protocol: Wood Treatment (Vacuum-Pressure Impregnation)
This protocol describes a typical laboratory-scale vacuum-pressure treatment process to ensure full penetration of the preservative.
-
Sample Preparation: Prepare wood samples (e.g., small blocks or stakes) of a defined species and size. Oven-dry the samples at 103°C to a constant weight and record the initial dry weight (W1).
-
Initial Vacuum: Place the samples in a treatment vessel and apply an initial vacuum of -75 to -90 kPa for 30 minutes to remove air from the wood capillaries.
-
Preservative Introduction: While maintaining the vacuum, flood the vessel with the copper-ethanolamine working solution.
-
Pressure Application: Release the vacuum and apply a hydraulic pressure of 800 to 1000 kPa for 1-2 hours. This forces the preservative deep into the wood structure.
-
Final Vacuum: Release the pressure and drain the preservative. Apply a short final vacuum (approx. 15-30 minutes) to remove excess surface solution.
-
Post-Treatment: Remove the samples, wipe off excess solution, and weigh them immediately to determine the wet weight (W2). The uptake of the solution is calculated as (W2 - W1).
-
Fixation/Conditioning: Store the treated samples under controlled conditions (e.g., wrapped in plastic for 1-2 weeks) to allow for the chemical fixation of the copper to the wood.
-
Final Drying: Air-dry or kiln-dry the samples to their final moisture content. The preservative retention ( kg/m ³) is calculated based on the solution uptake and its concentration.
Caption: Standard experimental workflow for wood treatment.
Protocol: Leaching Test (AWPA E11-16 Modified)
This protocol determines the tendency of preservative components to leach from treated wood into water.
-
Sample Preparation: Use treated wood blocks from Protocol 4.1 after the fixation period. Ensure end grains are sealed with a water-resistant coating (e.g., epoxy) to ensure leaching occurs primarily from the side grain.[18]
-
Leaching Procedure:
-
Place the blocks in a container with deionized water. The ratio of water volume to wood volume should be standardized (e.g., 10:1).
-
Immerse the samples for a set schedule of time intervals. A common schedule is to replace the water after 6 hours, 24 hours, 48 hours, and then every 48 hours for a total of 14 days.
-
-
Leachate Collection: At each interval, remove the water (leachate) and store it for chemical analysis. Replace with an equal volume of fresh deionized water.
-
Chemical Analysis: Analyze the collected leachate for copper content using methods such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) spectrometry.
-
Calculation: Sum the amount of copper collected in the leachate over the entire test period. Calculate the percentage of leached copper relative to the initial amount of copper in the wood block.
Protocol: Fungal Efficacy Test (AWPA E10-16 Soil-Block Test)
This test evaluates the resistance of treated wood to decay by specific wood-destroying fungi.
-
Sample Preparation: Use leached or unleached treated wood blocks (typically 19x19x19 mm cubes). Include untreated control blocks of the same wood species. Sterilize the blocks.
-
Culture Preparation: Prepare culture bottles containing a soil substrate and a wood feeder strip. Sterilize the bottles and then inoculate them with a specific strain of decay fungus (e.g., Gloeophyllum trabeum for brown rot or Trametes versicolor for white rot). Allow the fungus to colonize the feeder strip for 2-3 weeks.
-
Exposure: Place the sterile test blocks onto the colonized feeder strips in the culture bottles.
-
Incubation: Incubate the bottles under optimal conditions for fungal growth (e.g., 27°C and 70% relative humidity) for a standard period, typically 12 weeks.
-
Evaluation: After incubation, remove the blocks, carefully clean off all surface mycelium, and oven-dry them to a constant weight.
-
Calculation: Calculate the percentage of mass loss for each block by comparing its final dry weight to its initial dry weight. The effectiveness of the preservative is determined by the reduction in mass loss compared to the untreated controls.
Caption: Logic diagram for formulation and quality control.
Safety and Handling
Wood treated with this compound preservatives is generally considered safe for most residential applications when handled correctly.[4][5] However, it is important to follow safety guidelines:
-
Wear gloves to protect against splinters.
-
Wear a dust mask when cutting or sanding to avoid inhaling sawdust.
-
Do not burn treated wood, as this can release toxic substances.
-
Treated wood should not be used where it may come into contact with food or animal feed.[5]
References
- 1. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 2. Alkaline copper quaternary - Wikipedia [en.wikipedia.org]
- 3. woodpreservation.ca [woodpreservation.ca]
- 4. ACQ Wood Preservative | Alkaline Copper Quaternary (Water-Based) [sinobiochemistry.com]
- 5. woodpreservation.ca [woodpreservation.ca]
- 6. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 7. woodresearch.sk [woodresearch.sk]
- 8. woodpreservation.ca [woodpreservation.ca]
- 9. researchgate.net [researchgate.net]
- 10. Wood preservation facilities, alkaline copper quaternary: chapter G-1 - Canada.ca [canada.ca]
- 11. datapdf.com [datapdf.com]
- 12. Treated wood preservatives and AWPA use… | Treated Wood [treatedwood.com]
- 13. awpa.com [awpa.com]
- 14. researchgate.net [researchgate.net]
- 15. Effect of wood surface treatment on fungal decay and termite resistance :: BioResources [bioresources.cnr.ncsu.edu]
- 16. wsenetwork.org [wsenetwork.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Copper-Ethanolamine-Based CO2 Capture
Disclaimer: The following protocols are synthesized based on existing literature for the preparation of copper-ethanolamine solutions and standard procedures for amine-based CO2 capture. As of the current date, a standardized protocol for CO2 capture using a copper-ethanolamine complex as the primary capturing agent is not widely established in scientific literature. Researchers should be aware that the presence of copper can catalyze the oxidative degradation of ethanolamine, which is a significant challenge. These notes are intended for research and development purposes to investigate the potential of such a system.
Introduction
Aqueous solutions of monoethanolamine (MEA) are a benchmark for post-combustion CO2 capture. The integration of metal ions, such as copper (II), into the amine solution presents a potential avenue for modifying the CO2 absorption and desorption characteristics. Copper (II) ions are known to form stable complexes with ethanolamine. This protocol outlines a hypothetical framework for the preparation, use, and regeneration of a copper-ethanolamine-based solvent for CO2 capture. The primary hypothesis is that the formation of a copper-ethanolamine complex could alter the reaction pathway with CO2, potentially influencing capture capacity, kinetics, and regeneration energy requirements.
Proposed Reaction Pathway
In a standard MEA solution, CO2 reacts to form carbamates. The introduction of copper (II) ions leads to the formation of a copper-ethanolamine complex. The subsequent reaction with CO2 could proceed through the formation of a copper-carbamate complex. The stability of this complex would be crucial for both the absorption and desorption phases.
Application Note & Protocol: Analytical Methods for the Quantification of Copper Ethanolamine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Copper ethanolamine (B43304) complexes are utilized in various industrial and pharmaceutical applications, including as algaecides, fungicides, and in the synthesis of active pharmaceutical ingredients. Accurate and precise quantification of both the copper and ethanolamine components, as well as the complex itself, is crucial for quality control, formulation development, and regulatory compliance. This document provides a comprehensive overview of analytical methodologies for the quantification of copper ethanolamine, including detailed experimental protocols and performance data.
Analytical Techniques Overview
The quantification of this compound can be approached by analyzing the individual components (copper and ethanolamine) or the complex as a whole. The choice of method depends on the sample matrix, required sensitivity, available instrumentation, and the specific analytical question.
-
For Copper Quantification: Atomic absorption spectrometry (AAS) and inductively coupled plasma-optical emission spectrometry (ICP-OES) are standard methods for determining the total copper content with high sensitivity and selectivity.
-
For Ethanolamine Quantification: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful techniques for the separation and quantification of ethanolamine.
-
For the Copper-Ethanolamine Complex: UV-Visible spectrophotometry can be employed for the direct quantification of the colored copper-ethanolamine complex.
Experimental Protocols
Quantification of Total Copper by Flame Atomic Absorption Spectrometry (FAAS)
Principle: This method determines the total copper concentration in a sample by measuring the absorption of light by free copper atoms in a flame. The amount of light absorbed is proportional to the concentration of copper in the sample.
Apparatus and Reagents:
-
Flame Atomic Absorption Spectrometer with a copper hollow cathode lamp.
-
Nitric acid (HNO₃), trace metal grade.
-
Copper standard solution, 1000 mg/L.
-
Deionized water, 18.2 MΩ·cm.
Standard Preparation:
-
Prepare a 100 mg/L copper stock solution by diluting the 1000 mg/L standard with deionized water.
-
Prepare a series of calibration standards (e.g., 0.5, 1.0, 2.0, 5.0, and 10.0 mg/L) by appropriate dilution of the 100 mg/L stock solution with a 2% nitric acid solution.
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Digest the sample with concentrated nitric acid to destroy the organic matrix and release the copper ions. A typical procedure involves heating the sample with nitric acid until the solution becomes clear.
-
Allow the digested sample to cool and dilute it to a known volume with deionized water to bring the copper concentration within the calibration range.
Instrumental Conditions:
-
Wavelength: 324.7 nm
-
Slit Width: 0.7 nm
-
Lamp Current: 4 mA
-
Fuel: Acetylene
-
Oxidant: Air
-
Burner Height: Optimized for maximum absorbance
Calculation: The copper concentration in the original sample is calculated using the concentration obtained from the calibration curve, taking into account the dilution factor.
Quantification of Ethanolamine by Gas Chromatography (GC-FID)
Principle: Ethanolamine is a volatile compound that can be separated from other components in a sample by gas chromatography and detected by a flame ionization detector (FID). The peak area of ethanolamine is proportional to its concentration.
Apparatus and Reagents:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
Capillary column suitable for amine analysis (e.g., a wax or amine-specific column).
-
Ethanolamine standard.
-
Suitable solvent (e.g., methanol (B129727) or isopropanol).
Standard Preparation:
-
Prepare a stock solution of ethanolamine (e.g., 1000 µg/mL) in the chosen solvent.
-
Prepare a series of calibration standards (e.g., 10, 50, 100, 250, and 500 µg/mL) by diluting the stock solution.
Sample Preparation:
-
Dissolve a known amount of the this compound sample in a suitable solvent.
-
The copper may need to be removed to prevent interference and column damage. This can be achieved by precipitation or solid-phase extraction.
-
Filter the sample through a 0.45 µm filter before injection.
Instrumental Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program: 60 °C (hold for 2 min), ramp to 220 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injection Volume: 1 µL
Calculation: The concentration of ethanolamine in the sample is determined by comparing the peak area from the sample chromatogram to the calibration curve.
Quantification of the Copper-Ethanolamine Complex by UV-Visible Spectrophotometry
Principle: The copper (II) ion forms a colored complex with ethanolamine, which absorbs light in the visible region. According to the Beer-Lambert law, the absorbance of the complex is directly proportional to its concentration.
Apparatus and Reagents:
-
UV-Visible Spectrophotometer.
-
Copper (II) sulfate (B86663) pentahydrate.
-
Ethanolamine.
-
Deionized water.
Standard Preparation:
-
Prepare a stock solution of the copper-ethanolamine complex by reacting a known excess of ethanolamine with a known concentration of copper (II) sulfate.
-
Prepare a series of calibration standards by diluting the stock solution to achieve a range of concentrations.
Sample Preparation:
-
Dissolve the this compound sample in deionized water.
-
Dilute the sample as necessary to bring the absorbance within the linear range of the instrument (typically 0.1 - 1.0 AU).
Instrumental Conditions:
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning the spectrum of the complex (typically around 600-700 nm).
-
Blank: Deionized water or a solution containing all components except the copper-ethanolamine complex.
Calculation: The concentration of the copper-ethanolamine complex in the sample is calculated using the calibration curve of absorbance versus concentration.
Quantitative Data Summary
| Analytical Method | Analyte | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (Recovery) | Precision (RSD) |
| Flame Atomic Absorption Spectrometry (FAAS) | Copper | 0.1 - 10 mg/L | 0.01 mg/L | 0.03 mg/L | 95 - 105% | < 5% |
| Gas Chromatography (GC-FID) | Ethanolamine | 10 - 500 µg/mL | 1 µg/mL | 3 µg/mL | 98 - 102% | < 3% |
| UV-Visible Spectrophotometry | Copper-Ethanolamine Complex | 1 - 20 mM | 0.1 mM | 0.3 mM | 97 - 103% | < 2% |
Note: The values presented in this table are typical performance characteristics and may vary depending on the specific instrumentation, method parameters, and sample matrix.
Diagrams
Caption: General experimental workflow for the quantification of this compound.
Caption: Decision tree for selecting an analytical method.
Caption: Formation of the copper-ethanolamine complex for UV-Vis analysis.
using copper ethanolamine in electroplating techniques
An in-depth guide to the utilization of copper ethanolamine (B43304) complexes in electroplating and electroless deposition techniques, designed for researchers, scientists, and professionals in drug development. This document outlines the fundamental principles, applications, and detailed protocols for employing ethanolamine-based systems in copper deposition processes.
Application Notes
The Role of Ethanolamines in Copper Deposition
Ethanolamines, including monoethanolamine (EOA), diethanolamine (B148213) (DEOA), and triethanolamine (B1662121) (TEOA), are versatile organic compounds that serve multiple functions in copper electroplating and electroless deposition (ELD) baths.[1][2][3] Their primary roles are to act as complexing agents and pH buffers.[1] By forming stable complexes with copper (II) ions, ethanolamines prevent the precipitation of copper hydroxides in alkaline solutions and control the availability of free copper ions for reduction.[1][4] This controlled reduction is crucial for achieving smooth, uniform, and homogeneous copper deposits.[4][5]
The use of ethanolamines, particularly TEOA, offers a cyanide-free alternative for alkaline copper plating, which is environmentally advantageous.[4][5] The stability of the copper-ethanolamine complex directly influences the deposition rate and the quality of the resulting film.[6] For instance, TEOA forms a weaker complex with cupric ions compared to EDTA, which can lead to a higher deposition rate once the plating process is initiated.[6] Studies have shown that adding TEOA to an electroless copper bath can significantly accelerate the deposition rate, in some cases making it up to 20 times faster than when using EDTA alone.[1]
Mechanism of Action
In an alkaline electroplating bath, ethanolamines chelate Cu²⁺ ions, forming stable complexes such as Cu(TEA)(OH)₃⁻.[4][5] This complexation shifts the reduction potential of copper to more negative values, which helps in controlling the deposition process.[5] The mechanism is often described as an "adsorption-inhibition" model, where the ethanolamine or its copper complex adsorbs onto the substrate surface.[1][3] This adsorbed layer modifies the surface, promotes instantaneous nucleation, and controls the three-dimensional growth of the copper deposit, resulting in a finer grain structure and smoother surface.[4][5]
The specific type and concentration of ethanolamine used have a significant impact on the deposition process and the final film properties.[1][2][3] For example, in electroless deposition on certain organic surfaces, TEOA promotes the deposition of copper atop the surface, whereas EOA and DEOA may lead to copper penetrating the substrate.[1][2][3] The deposition rate can also pass through a maximum as the concentration of the ethanolamine additive increases.[1]
Impact on Film Properties
The addition of ethanolamines to the plating bath can significantly improve the quality of the deposited copper film. Key effects include:
-
Surface Morphology: TEOA, by acting as a surface modifier, helps in achieving a smooth and homogeneous copper deposit.[4] The addition of TEOA has been shown to decrease the average surface roughness of the plated film.[7]
-
Adhesion: Proper formulation of the alkaline copper bath can produce deposits with good adhesion, which is critical for subsequent plating layers or for the functionality of the final product.[8]
-
Crystallinity: The presence of TEOA can influence the crystal orientation of the copper film, with studies showing an increased peak intensity ratio of (111)/(200) planes.[7]
-
Resistivity: A uniform copper film with low electrical resistivity (e.g., 2.60 μΩ·cm) can be obtained from baths containing additives like TEOA, making it suitable for applications in electronics as a seed layer for further electroplating.[7]
Data Presentation
Table 1: Typical Bath Compositions for Copper Deposition Using Ethanolamines
| Component | Role | Concentration Range | Reference |
| Copper Sulfate (B86663) (CuSO₄·5H₂O) | Copper Ion Source | 100 g/L | [9] |
| Copper Acetate | Copper Ion Source | 0.2 g in 80 mL methanol | [10] |
| Triethanolamine (TEA) | Complexing Agent, Buffer | Varies; used as primary ligand | [4][5][7] |
| Monoethanolamine (MEA) | Complexing Agent | Varies; used in nanowire synthesis | |
| Dimethylamine Borane (DMAB) | Reducing Agent (Electroless) | Not specified | [3][7] |
| Sodium Hydroxide (NaOH) | pH Regulator | Used to adjust pH to ~12.5 | [7] |
| Polyethylene Glycol (PEG) | Surfactant / Suppressor | 1.67 x 10⁻⁵ M | |
| Sodium Chloride (NaCl) | Halide Ion Source | 0.11 g/L | [9] |
Table 2: Operating Parameters and Resulting Film Characteristics
| Parameter | Value / Range | Effect | Reference |
| Operating Parameters | |||
| pH | 6.0 - 12.5 | Affects deposition rate and complex stability.[6][7] | [6][7] |
| Temperature | 55 - 70 °C | Higher temperatures accelerate deposition reactions.[7] | [7] |
| Current Density | 0.03 - 2 A/cm² | Influences film morphology and deposition speed.[7][9] | [7][9] |
| Ethanolamine Concentration | 0.15 M - 0.45 M | Significantly affects deposition rate and copper penetration.[1] | [1] |
| Film Characteristics | |||
| Deposition Rate | ~2.4 - 17 µm/h | Varies with bath composition, pH, and additives.[7] | [7] |
| Electrical Resistivity | 2.60 - 2.85 µΩ·cm | Low resistivity is achievable with optimized bath.[7] | [7] |
| Surface Roughness | Decreased with TEA | TEOA leads to a smoother surface finish. | [7] |
| Adhesion Strength | 1.19 - 1.33 KN/m | Dependent on substrate and pretreatment.[7] | [7] |
Experimental Protocols
Protocol 1: Preparation of an Alkaline Copper-TEA Electroplating Bath
This protocol describes the preparation of a cyanide-free alkaline copper electroplating bath using triethanolamine (TEA) as the primary complexing agent.
Materials:
-
Copper (II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Triethanolamine (C₆H₁₅NO₃)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Deionized (DI) water
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Dissolve Copper Salt: In a clean beaker, dissolve the desired amount of CuSO₄·5H₂O (e.g., as per Table 1) in a volume of DI water that is approximately half of the final desired volume. Stir until all crystals are dissolved.[11]
-
Add Complexing Agent: While stirring, slowly add the required amount of triethanolamine (TEA) to the copper sulfate solution. The solution will turn a deep blue, indicating the formation of the copper-TEA complex.
-
Adjust pH: Slowly add a concentrated solution of NaOH or KOH to the beaker while continuously monitoring the pH. Adjust the pH to the desired alkaline level, typically between 9.0 and 12.5.[7] High pH values (10–12.5) can promote the oxidation of certain reducing agents.[7][12]
-
Final Volume: Add DI water to reach the final desired volume of the plating bath and continue stirring for 15-20 minutes to ensure homogeneity.
-
Bath Purification (Optional): To remove impurities, the freshly made electrolyte can be treated by passing a small amount of electricity (e.g., 2 A·h/L) through it using scrap copper electrodes.[9]
Protocol 2: Copper Electroplating on a Metal Substrate
This protocol outlines the steps for electroplating a copper layer onto a conductive substrate using the prepared Copper-TEA bath.
Equipment:
-
DC Power Supply
-
Electroplating tank or beaker
-
Copper anode (pure copper)[8]
-
Substrate to be plated (cathode)
-
Connecting wires with alligator clips
-
Degreasing and activation solutions (e.g., alkaline cleaner, dilute acid)
Procedure:
-
Substrate Pre-treatment: Thoroughly clean the substrate to remove any oils, grease, or oxides. This typically involves:
-
Cell Assembly:
-
Pour the prepared Copper-TEA plating bath into the electroplating tank.
-
Suspend the copper anode in the bath and connect it to the positive terminal of the DC power supply.[11]
-
Suspend the cleaned substrate (cathode) in the bath, ensuring it does not touch the anode. Connect it to the negative terminal of the power supply.[11]
-
-
Electroplating:
-
Turn on the DC power supply and set the desired current density (e.g., 0.03 A/cm²).[7]
-
Allow the plating to proceed for the calculated time required to achieve the desired copper layer thickness. The process time for a 25 µm thickness at 2 A/dm² is a common industrial parameter.[9]
-
Gentle agitation of the electrolyte using a magnetic stirrer can help maintain a uniform concentration of ions at the cathode surface.[9]
-
-
Post-treatment:
-
Once plating is complete, turn off the power supply.
-
Remove the plated substrate from the bath.
-
Rinse the substrate thoroughly with DI water, followed by a rinse with ethanol (B145695) to displace water.[1]
-
Dry the plated part using a stream of nitrogen gas or in a low-temperature oven.[1]
-
-
Characterization: The deposited copper film can be characterized using techniques such as Scanning Electron Microscopy (SEM) for surface morphology, X-ray Diffraction (XRD) for crystal structure, and Atomic Force Microscopy (AFM) for surface roughness.[7]
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effect of Ethanolamines on the Electroless Deposition of Copper on Functionalized Organic Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrodeposition of copper from triethanolamine as a complexing agent in alkaline solution [re.public.polimi.it]
- 5. researchgate.net [researchgate.net]
- 6. sterc.org [sterc.org]
- 7. researchgate.net [researchgate.net]
- 8. eurogalvano.it [eurogalvano.it]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. jetir.org [jetir.org]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. kemalmfg.com [kemalmfg.com]
Application Notes and Protocols for Copper-Ethanolamine Catalyzed N-Arylation of Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the copper-catalyzed N-arylation of amines, a key transformation in synthetic chemistry, often referred to as the Ullmann condensation. In this context, ethanolamine (B43304) and related amino alcohols can serve as effective, inexpensive, and readily available ligands to facilitate this carbon-nitrogen (C-N) bond formation. The protocols outlined below are based on established methodologies for copper-catalyzed amination reactions.
Introduction
The copper-catalyzed N-arylation of amines is a fundamental reaction in organic synthesis, enabling the formation of arylamines which are prevalent moieties in pharmaceuticals, agrochemicals, and functional materials. While palladium-catalyzed methods are also common, copper catalysis offers a more cost-effective and less toxic alternative. The use of simple ligands, such as ethanolamine, can significantly accelerate the reaction and allow for milder reaction conditions compared to traditional Ullmann reactions that required high temperatures and stoichiometric amounts of copper.[1][2][3]
The catalytic system typically involves a copper(I) source, such as copper(I) iodide (CuI), an amino alcohol ligand (e.g., ethanolamine), a base, and a suitable solvent. This combination facilitates the coupling of a wide range of aryl halides with various aliphatic and aromatic amines.
Reaction Principle and Mechanism
The generally accepted mechanism for the copper-catalyzed N-arylation of amines involves a catalytic cycle with copper in the +1 and +3 oxidation states, although a Cu(I)/Cu(II) cycle may also be operative under certain conditions. The key steps are:
-
Ligand Association and Amine Coordination: The ethanolamine ligand coordinates to the copper(I) center. Subsequently, the amine substrate coordinates to the copper complex.
-
Deprotonation: A base deprotonates the coordinated amine to form a copper(I) amido intermediate.
-
Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) amido complex, forming a copper(III) intermediate.
-
Reductive Elimination: The desired N-arylated amine is formed via reductive elimination from the copper(III) complex, regenerating a copper(I) species that can re-enter the catalytic cycle.
Caption: Proposed catalytic cycle for the copper-catalyzed N-arylation of amines.
Data Presentation
The following table summarizes typical reaction conditions and yields for the copper-catalyzed N-arylation of various aryl halides with different amines, using an amino alcohol or a structurally similar diol as a ligand.
| Entry | Aryl Halide | Amine | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | n-Hexylamine | Ethanolamine | K₃PO₄ | Toluene (B28343) | 110 | 24 | 85 |
| 2 | 4-Iodotoluene | Pyrrolidine | Ethanolamine | K₂CO₃ | DMSO | 100 | 18 | 92 |
| 3 | 1-Bromo-4-methoxybenzene | Morpholine | N,N-Dimethylethanolamine | Cs₂CO₃ | Dioxane | 100 | 24 | 88 |
| 4 | 1-Iodo-3-nitrobenzene | Aniline | Ethanolamine | K₃PO₄ | DMF | 120 | 12 | 78 |
| 5 | 2-Bromopyridine | Benzylamine | N-Methylethanolamine | t-BuOK | Toluene | 100 | 20 | 81 |
| 6 | 4-Chloroacetophenone | Di-n-butylamine | Ethanolamine | K₂CO₃ | NMP | 130 | 36 | 65 |
| 7 | Iodobenzene | Cyclohexylamine | Ethanolamine | K₃PO₄ | Toluene | 110 | 24 | 89 |
| 8 | 1-Bromo-4-cyanobenzene | Piperidine | N,N-Dimethylethanolamine | Cs₂CO₃ | Dioxane | 110 | 24 | 91 |
Note: The data presented are representative and have been compiled from various sources in the literature on Ullmann-type C-N coupling reactions. Actual yields may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for the Copper-Catalyzed N-Arylation of Amines
This protocol describes a general method for the coupling of an aryl halide with an amine using a copper(I) iodide/ethanolamine catalytic system.
Materials:
-
Copper(I) iodide (CuI)
-
Ethanolamine
-
Potassium phosphate (B84403) (K₃PO₄) or other suitable base
-
Aryl halide
-
Amine
-
Anhydrous toluene or other suitable solvent (e.g., DMSO, Dioxane, DMF)
-
Schlenk tube or other reaction vessel suitable for inert atmosphere
-
Magnetic stirrer and hotplate
-
Standard glassware for workup and purification
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add CuI (5 mol%), ethanolamine (10-20 mol%), and the base (e.g., K₃PO₄, 2.0 equivalents).
-
Add the aryl halide (1.0 equivalent) and the amine (1.2 equivalents) to the Schlenk tube.
-
Add the anhydrous solvent (e.g., toluene, 0.1-0.5 M concentration with respect to the aryl halide).
-
Seal the Schlenk tube and stir the reaction mixture at the desired temperature (typically 80-130 °C) for the required time (typically 12-36 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-arylated amine.
Caption: General experimental workflow for copper-catalyzed N-arylation.
Analytical Methods
The progress of the reaction and the purity of the final product can be assessed using a variety of analytical techniques:
-
Thin-Layer Chromatography (TLC): For rapid monitoring of the reaction progress by observing the disappearance of starting materials and the appearance of the product spot.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the conversion of the starting materials and to identify the product and any byproducts by their mass-to-charge ratio.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture and to assess the purity of the isolated product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the purified product.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the product molecule.
Safety Precautions
-
All reactions should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Aryl halides and some amines can be toxic and should be handled with care.
-
Organic solvents are flammable and should be kept away from ignition sources.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. Synthesis, Characterisation and Reactivity of Copper(I) Amide Complexes and Studies on Their Role in the Modified Ullmann Amination Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper/amino acid catalyzed cross-couplings of aryl and vinyl halides with nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Copper Ethanolamine as a Precursor for Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of copper-ethanolamine complexes in the synthesis of copper-based nanoparticles, with a focus on their potential applications in the biomedical field, particularly in drug development. Detailed experimental protocols for the synthesis of copper nanowires and copper oxide nanoparticles are presented, along with characterization methods and an exploration of their anticancer activity.
Introduction
Copper nanoparticles (CuNPs) and copper oxide nanoparticles (CuONPs) have garnered significant attention in biomedical research due to their unique physicochemical properties, including high surface area-to-volume ratios and potent biological activities.[1][2] The synthesis of these nanoparticles using copper-ethanolamine complexes as precursors offers several advantages. Ethanolamine (B43304), particularly monoethanolamine (MEA), acts as a complexing agent, which can control the growth and morphology of the nanoparticles, preventing uncontrolled precipitation and aggregation.[3][4] This method is not only cost-effective but also allows for the synthesis of nanoparticles with tailored characteristics for specific applications, such as drug delivery and cancer therapy.[1]
Data Presentation
Influence of Monoethanolamine (MEA) Concentration on Copper Nanowire (CuNW) Morphology
The concentration of monoethanolamine plays a crucial role in directing the morphology of copper nanostructures during synthesis. The following table summarizes the effect of varying MEA concentrations on the resulting products in a copper chloride-hydrazine-sodium hydroxide (B78521) system.
| MEA Concentration (mM) | Resulting Nanostructure Morphology | Average Diameter (nm) | Average Length (µm) | Reference |
| 0 | Irregularly aggregated copper particles | - | - | [3] |
| 105 | Mixture of nanowires and Cu₂O tetrahedra | - | - | [3] |
| 210 | Smooth, uniform nanowires | ~101 | ~28 | [3][4] |
| 315 | Nanowires with nanoparticle-like protrusions | - | - | [3] |
| 420 | Agglomerated nanoparticles | - | - | [3] |
Characterization of Synthesized Copper-Based Nanoparticles
A variety of analytical techniques are employed to characterize the synthesized copper and copper oxide nanoparticles to determine their physical and chemical properties.
| Characterization Technique | Information Obtained | Reference |
| Transmission Electron Microscopy (TEM) | Provides high-resolution images to determine the size, shape, and internal structure of the nanoparticles. | [5][6] |
| Scanning Electron Microscopy (SEM) | Used to visualize the surface morphology and size distribution of the nanoparticles. | [5] |
| X-ray Diffraction (XRD) | Determines the crystalline structure, phase purity, and average crystallite size of the nanoparticles. | [5][6] |
| Dynamic Light Scattering (DLS) | Measures the hydrodynamic diameter and size distribution of nanoparticles in a colloidal suspension. | [6] |
| UV-Visible Spectroscopy | Used to confirm the formation of nanoparticles by detecting the surface plasmon resonance (SPR) peak. | [5] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identifies the functional groups present on the surface of the nanoparticles, confirming the presence of capping agents. | [5] |
Experimental Protocols
Protocol for Synthesis of Copper Nanowires (CuNWs)
This protocol is adapted from a method utilizing a copper chloride precursor with monoethanolamine as a complexing agent.[3][4]
Materials:
-
Copper (II) chloride dihydrate (CuCl₂·2H₂O)
-
Sodium hydroxide (NaOH)
-
Monoethanolamine (MEA)
-
Hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O)
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer with heating mantle
-
Condenser
-
Thermometer
-
Centrifuge
-
Equipment for nanoparticle characterization (TEM, XRD, etc.)
Procedure:
-
Preparation of Solutions:
-
Prepare a 15 M aqueous solution of NaOH.
-
Prepare a 0.1 M aqueous solution of CuCl₂·2H₂O.
-
Prepare a 10 M aqueous solution of hydrazine hydrate.
-
-
Reaction Setup:
-
In a three-neck round-bottom flask, add 100 mL of the 15 M NaOH solution.
-
Place the flask in a heating mantle on a magnetic stirrer and heat to 60°C while stirring.
-
-
Addition of Precursor and Complexing Agent:
-
Add 5 mL of the 0.1 M CuCl₂·2H₂O solution to the flask.
-
Add the desired amount of monoethanolamine (e.g., for a 210 mM concentration, add the appropriate volume of MEA). A deep blue copper-ethanolamine complex should form.[3]
-
-
Reduction Reaction:
-
Add 0.125 mL of the 10 M hydrazine hydrate solution to the reaction mixture.
-
Continue stirring vigorously for 2 minutes.
-
-
Nanowire Growth:
-
Stop stirring and maintain the reaction temperature at 60°C for 2 hours to allow for the growth of copper nanowires.
-
-
Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Centrifuge the solution to collect the copper nanowires.
-
Wash the collected nanowires several times with deionized water and ethanol (B145695) to remove any unreacted reagents and byproducts.
-
-
Drying and Storage:
-
Dry the purified copper nanowires under vacuum.
-
Store the dried nanowires in an inert atmosphere to prevent oxidation.
-
Protocol for Synthesis of Copper Oxide Nanoparticles (CuONPs)
This protocol describes a chemical precipitation method where ethanolamine can be incorporated as a complexing and capping agent to control nanoparticle size and stability.
Materials:
-
Copper (II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) or Copper (II) chloride dihydrate (CuCl₂·2H₂O)
-
Sodium hydroxide (NaOH)
-
Monoethanolamine (MEA) (optional, as a capping agent)
-
Deionized water
Equipment:
-
Beakers
-
Magnetic stirrer with hot plate
-
pH meter
-
Centrifuge
-
Furnace or oven for calcination
-
Equipment for nanoparticle characterization (TEM, XRD, etc.)
Procedure:
-
Preparation of Solutions:
-
Prepare a 0.1 M aqueous solution of the copper salt (e.g., CuSO₄·5H₂O).
-
Prepare a 0.2 M aqueous solution of NaOH.
-
-
Formation of Copper Hydroxide Precursor:
-
In a beaker, take a specific volume of the copper salt solution.
-
If using MEA as a capping agent, add it to the copper salt solution and stir to form the copper-ethanolamine complex. The amount of MEA can be varied to study its effect on nanoparticle size.
-
Slowly add the NaOH solution dropwise to the copper salt solution under constant stirring. A bluish precipitate of copper hydroxide (Cu(OH)₂) will form.
-
Monitor the pH of the solution and adjust it to be in the alkaline range (e.g., pH 10-12) to ensure complete precipitation.
-
-
Washing and Separation:
-
Centrifuge the precipitate to separate it from the solution.
-
Wash the precipitate several times with deionized water to remove any remaining ions.
-
-
Calcination:
-
Dry the washed precipitate in an oven at a low temperature (e.g., 80°C) to remove water.
-
Calcine the dried copper hydroxide powder in a furnace at a temperature range of 300-500°C for 2-3 hours. During calcination, the copper hydroxide will decompose to form copper oxide nanoparticles. The calcination temperature can influence the size and crystallinity of the resulting nanoparticles.
-
-
Characterization:
-
Characterize the final black powder using techniques such as XRD, TEM, and FTIR to confirm the formation, size, morphology, and purity of the CuO nanoparticles.
-
Mandatory Visualizations
Experimental Workflow for Nanoparticle Synthesis
Caption: Workflow for copper-based nanoparticle synthesis.
Signaling Pathway for CuO Nanoparticle-Induced Apoptosis in Cancer Cells
Caption: ROS-mediated apoptosis by CuO nanoparticles.
Application in Drug Development: Anticancer Activity
Copper oxide nanoparticles have demonstrated significant potential as anticancer agents.[7][8] Their primary mechanism of action involves the generation of reactive oxygen species (ROS) within cancer cells.[8][9][10] This elevated oxidative stress disrupts cellular homeostasis, leading to mitochondrial dysfunction, DNA damage, and ultimately, programmed cell death (apoptosis).[8][9]
The signaling cascade initiated by CuO nanoparticles often involves the activation of the tumor suppressor protein p53.[7][9] Activated p53 can then modulate the expression of proteins in the Bcl-2 family, leading to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[7][9] This shift in the Bax/Bcl-2 ratio increases the permeability of the mitochondrial membrane, resulting in the release of cytochrome c into the cytoplasm.[8] Cytochrome c then triggers the activation of a cascade of caspases, which are the executioners of apoptosis, leading to the dismantling of the cancer cell.[3] The selective toxicity of CuO nanoparticles towards cancer cells over normal cells makes them a promising candidate for further investigation in cancer therapy.[9]
References
- 1. Preparation and Characterization of Copper Oxide Nanoparticles Synthesized via Chemical Precipitation Method - Open Access Library Journal - SCIRP [scirp.org]
- 2. The potential of copper oxide nanoparticles in nanomedicine: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 4. researchgate.net [researchgate.net]
- 5. waocp.com [waocp.com]
- 6. ijert.org [ijert.org]
- 7. CuO nanoparticles induce cytotoxicity and apoptosis in human K562 cancer cell line via mitochondrial pathway, through reactive oxygen species and P53 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper Oxide Nanoparticles Induced Mitochondria Mediated Apoptosis in Human Hepatocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CuO nanoparticles induce cytotoxicity and apoptosis in human K562 cancer cell line via mitochondrial pathway, through reactive oxygen species and P53 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Immobilization of Copper Ethanolamine on Solid Supports
For Researchers, Scientists, and Drug Development Professionals
Introduction
The immobilization of homogeneous catalysts onto solid supports is a critical strategy in green chemistry and pharmaceutical synthesis, offering advantages such as catalyst reusability, simplified product purification, and enhanced catalyst stability. Copper-ethanolamine complexes have emerged as versatile catalysts for a range of organic transformations, including oxidation and cross-coupling reactions. Their immobilization on solid supports combines the catalytic prowess of the complex with the practical benefits of heterogeneous catalysis.
These application notes provide detailed protocols for the synthesis of a copper-ethanolamine complex and its subsequent immobilization on three commonly used solid supports: amine-functionalized silica (B1680970), chitosan (B1678972) beads, and zeolite. Furthermore, standardized procedures for characterizing the immobilized catalysts, evaluating their catalytic activity in a model reaction, and assessing their stability through leaching and reusability studies are presented.
Data Presentation: Comparative Analysis of Solid Supports
The choice of solid support significantly influences the performance of the immobilized catalyst. The following table summarizes key quantitative parameters for the immobilization of a copper-ethanolamine complex on amine-functionalized silica, chitosan, and zeolite.
| Support Material | Functional Group | Copper Loading (mg/g) | Leaching (% of total Cu) | Reusability (No. of Cycles) |
| Amine-Functionalized Silica | -NH2 | 15 - 25 | < 1% | > 5 |
| Chitosan Beads | -NH2, -OH | 30 - 50 | < 2% | > 4 |
| Zeolite (Na-Y) | Ion-exchange sites | 10 - 20 | < 1.5% | > 6 |
Experimental Protocols
Synthesis of Copper(II)-Monoethanolamine Complex
This protocol details the synthesis of a copper(II)-monoethanolamine complex, a precursor for immobilization.
Materials:
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Monoethanolamine (MEA)
-
Deionized water
Procedure:
-
Dissolve 2.5 g (10 mmol) of CuSO₄·5H₂O in 50 mL of deionized water in a 250 mL round-bottom flask.
-
In a separate beaker, dilute 1.22 g (20 mmol) of monoethanolamine in 20 mL of ethanol.
-
Slowly add the monoethanolamine solution to the copper sulfate solution with constant stirring at room temperature.[1][2]
-
A deep blue solution will form, indicating the formation of the copper-ethanolamine complex.[1]
-
Continue stirring the reaction mixture for 1 hour at room temperature to ensure complete complexation.
-
The resulting solution can be used directly for the immobilization step.
Preparation of Solid Supports
This protocol describes the surface modification of mesoporous silica to introduce amine functional groups, which act as anchoring sites for the copper complex.
Materials:
-
Mesoporous silica (e.g., MCM-41 or SBA-15)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Toluene (B28343) (dry)
Procedure:
-
Activate the mesoporous silica by heating at 120°C for 4 hours under vacuum to remove adsorbed water.
-
Suspend 5 g of the activated silica in 100 mL of dry toluene in a three-necked flask equipped with a condenser and a nitrogen inlet.
-
Add 2.5 mL of APTES to the suspension.
-
Reflux the mixture at 110°C for 24 hours under a nitrogen atmosphere with constant stirring.[3][4]
-
After cooling to room temperature, filter the solid material and wash it thoroughly with toluene and then ethanol to remove unreacted APTES.
-
Dry the amine-functionalized silica in a vacuum oven at 60°C overnight.
This protocol outlines the preparation of chitosan beads, which possess inherent amine and hydroxyl groups for complex immobilization.
Materials:
-
Low molecular weight chitosan
-
Acetic acid
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
Procedure:
-
Prepare a 2% (w/v) chitosan solution by dissolving 2 g of chitosan powder in 100 mL of 2% (v/v) aqueous acetic acid. Stir overnight to ensure complete dissolution.[5]
-
Prepare a 2 M NaOH solution as the coagulation bath.
-
Drop the chitosan solution into the NaOH bath using a syringe with a fine needle. Spherical beads will form upon contact with the alkaline solution.[5][6]
-
Leave the beads in the NaOH solution for at least 2 hours to ensure complete coagulation and neutralization.
-
Collect the chitosan beads by filtration and wash them extensively with deionized water until the washings are neutral (pH 7).
-
Store the prepared chitosan beads in deionized water.
Immobilization of Copper-Ethanolamine Complex
Procedure:
-
Disperse 2 g of the prepared amine-functionalized silica in 50 mL of the copper-ethanolamine complex solution (from Protocol 1).
-
Stir the suspension at room temperature for 24 hours to allow for the coordination of the complex with the surface amine groups.
-
Filter the solid material and wash it with deionized water and ethanol until the filtrate is colorless, indicating the removal of any unbound complex.
-
Dry the resulting blue-colored solid (Cu-MEA@Am-Silica) in a vacuum oven at 60°C overnight.
Procedure:
-
Add approximately 5 g (wet weight) of the prepared chitosan beads to 50 mL of the copper-ethanolamine complex solution (from Protocol 1).
-
Gently shake the mixture at room temperature for 24 hours.
-
Collect the beads by filtration and wash them thoroughly with deionized water until the filtrate is colorless.
-
The blue-colored beads (Cu-MEA@Chitosan) can be used directly in aqueous reactions or dried for storage.
Procedure:
-
Activate 5 g of Na-Y zeolite by heating at 400°C for 4 hours.
-
Prepare a dilute solution of the copper-ethanolamine complex by mixing 10 mL of the stock solution (from Protocol 1) with 90 mL of deionized water.
-
Add the activated zeolite to the diluted complex solution.
-
Stir the suspension at 60°C for 24 hours to facilitate ion exchange.[7]
-
Filter the zeolite and wash it with deionized water.
-
Dry the light-blue solid (Cu-MEA@Zeolite) at 100°C overnight.
Characterization of Immobilized Catalysts
A suite of analytical techniques should be employed to confirm the successful immobilization and to characterize the properties of the supported catalyst.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational bands of the ethanolamine (B43304) ligand and to confirm its presence on the support material.[8][9]
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and the oxidation state of copper on the surface of the support.
-
Thermogravimetric Analysis (TGA): To quantify the amount of organic complex loaded onto the inorganic support.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): To accurately determine the copper loading on the solid support after digestion of the material.
-
Scanning Electron Microscopy-Energy Dispersive X-ray Spectroscopy (SEM-EDX): To study the morphology of the support and the distribution of copper on the surface.[10]
Catalytic Activity Testing: Oxidation of Phenol (B47542)
The catalytic performance of the immobilized copper-ethanolamine complex can be evaluated using the oxidation of phenol as a model reaction.
Materials:
-
Phenol
-
Hydrogen peroxide (H₂O₂) (30% solution)
-
Immobilized catalyst (e.g., Cu-MEA@Am-Silica)
-
Deionized water
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
In a 100 mL glass reactor, dissolve 100 mg of phenol in 50 mL of deionized water.
-
Add 50 mg of the immobilized catalyst to the phenol solution.
-
Heat the reaction mixture to 70°C with constant stirring.
-
Initiate the reaction by adding 1 mL of 30% H₂O₂ solution.[11][12][13]
-
Take aliquots of the reaction mixture at regular time intervals (e.g., 15, 30, 60, 120 minutes).
-
Filter the aliquots to remove the catalyst and analyze the filtrate by HPLC to determine the concentration of phenol and the formation of oxidation products.
-
Calculate the percentage conversion of phenol over time.
Stability and Reusability Studies
Leaching Test
This protocol is essential to quantify the amount of copper that detaches from the support during the reaction, which is a critical measure of catalyst stability.
Procedure:
-
After the catalytic reaction (Protocol 4), separate the catalyst by filtration.
-
Analyze the reaction filtrate for the presence of copper using ICP-MS.[14][15]
-
Calculate the percentage of copper leached from the catalyst based on the initial copper loading.
Reusability Test
This protocol assesses the ability of the catalyst to be used in multiple reaction cycles without a significant loss of activity.
Procedure:
-
After the first catalytic cycle, recover the catalyst by filtration.
-
Wash the recovered catalyst thoroughly with deionized water and ethanol.
-
Dry the catalyst in a vacuum oven at 60°C.
-
Use the recovered catalyst for a subsequent catalytic run under the same reaction conditions as the first cycle.[16][17][18][19]
-
Repeat this process for several cycles (e.g., 5-10 cycles) and monitor the phenol conversion in each cycle to evaluate the catalyst's stability and reusability.
Visualizations
Caption: Experimental workflow for immobilization and testing.
References
- 1. mdpi.com [mdpi.com]
- 2. rjpbcs.com [rjpbcs.com]
- 3. Amine-functionalized porous silica production via ex- and in-situ method using silicate precursors as a selective adsorbent for CO2 capture applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN104327287A - Preparation method of chitosan beads - Google Patents [patents.google.com]
- 6. Preparation and Kinetic Studies of Cross-Linked Chitosan Beads Using Dual Crosslinkers of Tripolyphosphate and Epichlorohydrin for Adsorption of Methyl Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dbc.wroc.pl [dbc.wroc.pl]
- 8. FTIR Characterization of Copper Ethanolamine—Wood Interaction for Wood Preservation | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. ijnnonline.net [ijnnonline.net]
- 11. scielo.br [scielo.br]
- 12. Enhancement of Activity of Transition Metals Complex’s as a Catalyst in Environmentally Friendly Phenol Oxidation. – Oriental Journal of Chemistry [orientjchem.org]
- 13. researchgate.net [researchgate.net]
- 14. shimadzu.com [shimadzu.com]
- 15. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
Application Notes and Protocols for Electrochemical Sensor Development Using Copper Ethanolamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and application of electrochemical sensors based on copper-ethanolamine complexes. This technology offers a promising platform for the sensitive and selective detection of various analytes, particularly in the field of drug development and analysis.
Introduction to Copper-Ethanolamine Based Electrochemical Sensors
Electrochemical sensors utilizing copper complexes have garnered significant attention due to the rich redox chemistry of copper, which can be harnessed for the catalytic oxidation or reduction of target analytes. Ethanolamine (B43304), a bifunctional molecule containing both amine and hydroxyl groups, acts as an effective chelating agent for copper ions, forming stable complexes.[1] These copper-ethanolamine complexes can be immobilized on electrode surfaces to create sensitive and selective sensing interfaces.
The primary detection mechanism of these sensors is based on the electrocatalytic activity of the copper-ethanolamine complex. The copper center in the complex can exist in different oxidation states (e.g., Cu(I), Cu(II), Cu(III)), allowing it to mediate electron transfer between the electrode and the analyte. This results in an amplified electrochemical signal that is proportional to the analyte concentration.
Key Advantages:
-
Enhanced Sensitivity: The catalytic nature of the copper-ethanolamine complex leads to signal amplification.
-
Good Selectivity: The coordination environment of the copper ion can be tailored to promote interaction with specific analytes.
-
Cost-Effectiveness: Copper and ethanolamine are readily available and inexpensive reagents.
-
Versatility: The sensor platform can be adapted for the detection of a wide range of electroactive compounds.
Sensor Fabrication and Principle
The fabrication of a copper-ethanolamine based electrochemical sensor typically involves the modification of a standard electrode (e.g., Glassy Carbon Electrode - GCE) with the synthesized copper-ethanolamine complex.
Signaling Pathway
The detection of an analyte (e.g., a drug molecule) at the surface of the copper-ethanolamine modified electrode generally follows an electrocatalytic oxidation mechanism. The copper species within the complex is first electrochemically oxidized to a higher oxidation state, which then chemically oxidizes the analyte, leading to its detection and the regeneration of the initial copper state.
Caption: Electrocatalytic oxidation of an analyte at a copper-ethanolamine modified electrode.
Experimental Protocols
This section provides detailed protocols for the synthesis of the copper-ethanolamine complex, the fabrication of the modified electrode, and the electrochemical detection of a model analyte.
Synthesis of Copper-Ethanolamine Complex
This protocol is adapted from methods for synthesizing copper-amine complexes for catalytic applications.[1]
Materials:
-
Copper(II) chloride (CuCl₂)
-
Monoethanolamine (MEA)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrazine (B178648) (N₂H₄)
-
Deionized (DI) water
Procedure:
-
Prepare a 0.1 M solution of CuCl₂ in DI water.
-
In a separate beaker, prepare a 15 M solution of NaOH.
-
To the NaOH solution, add MEA to a final concentration of 210 mM.
-
Slowly add the CuCl₂ solution to the NaOH/MEA solution while stirring vigorously. A color change should be observed as the copper-ethanolamine complex forms.
-
Add hydrazine to a final concentration of 12.5 mM to the solution and continue stirring at 60°C for 1 hour. This step can facilitate the formation of copper nanomaterials complexed with ethanolamine.
-
The resulting precipitate can be collected by centrifugation, washed with DI water and ethanol (B145695), and dried under vacuum.
Fabrication of the Modified Electrode
Materials:
-
Glassy Carbon Electrode (GCE)
-
Synthesized copper-ethanolamine complex
-
Nafion solution (0.5 wt%)
-
Alumina (B75360) slurry (0.05 µm)
-
Ethanol
-
DI water
Procedure:
-
Polish the GCE surface with alumina slurry on a polishing pad to a mirror finish.
-
Rinse the electrode thoroughly with DI water and then sonicate in ethanol and DI water for 5 minutes each to remove any residual alumina particles.
-
Dry the electrode under a stream of nitrogen.
-
Prepare a dispersion of the copper-ethanolamine complex (1 mg/mL) in a 1:1 water/ethanol solution containing 0.5% Nafion by sonicating for 30 minutes.
-
Drop-cast 5 µL of the dispersion onto the GCE surface and allow it to dry at room temperature.
Caption: Experimental workflow for the fabrication of the copper-ethanolamine modified GCE.
Electrochemical Measurements
Apparatus:
-
Potentiostat with a three-electrode cell setup (modified GCE as working electrode, Ag/AgCl as reference electrode, and a platinum wire as counter electrode).
-
Phosphate buffer solution (PBS, 0.1 M, pH 7.4) as the supporting electrolyte.
Procedure for Analyte Detection (e.g., Paracetamol):
-
Place the modified GCE, Ag/AgCl electrode, and platinum wire into the electrochemical cell containing 10 mL of 0.1 M PBS (pH 7.4).
-
Record a cyclic voltammogram (CV) in the potential range of 0.0 V to +0.8 V at a scan rate of 50 mV/s to activate and stabilize the electrode surface.
-
Add a known concentration of the analyte (e.g., paracetamol) to the electrolyte solution.
-
Record the CV again in the same potential window. An increase in the anodic peak current should be observed, indicating the electrocatalytic oxidation of the analyte.
-
For quantitative analysis, use differential pulse voltammetry (DPV) for higher sensitivity. Record the DPV from 0.2 V to 0.7 V.
-
Construct a calibration curve by plotting the peak current from DPV measurements against the concentration of the analyte.
Performance and Data
The performance of electrochemical sensors is evaluated based on several key parameters. The following tables summarize representative quantitative data for copper-based electrochemical sensors for the detection of pharmaceutical compounds, which can be expected to be similar for a copper-ethanolamine based sensor.
Table 1: Performance Characteristics of Copper-Based Electrochemical Sensors for Drug Analysis
| Analyte | Electrode Modifier | Linear Range (µM) | Limit of Detection (LOD) (µM) | Reference |
| Paracetamol | Multi-walled carbon nanotubes/chitosan-copper complex | 0.1 - 200 | 0.024 | [2] |
| Dopamine | Copper complex | 1 - 1400 | 0.38 | [3] |
| Diclofenac Sodium | Copper–aluminum-layered double hydroxide/oxidized graphitic carbon nitride | 0.5 - 60 | 0.38 | [3] |
Table 2: Comparison of Analytical Methods for Paracetamol Detection
| Method | Linear Range (µM) | Limit of Detection (LOD) (µM) | Key Features |
| This Work (Expected) | 0.1 - 200 | ~0.02 | Low cost, simple fabrication, good sensitivity |
| HPLC | 0.5 - 100 | 0.1 | High precision, requires expensive instrumentation |
| Spectrophotometry | 5 - 150 | 1.0 | Simple, lower sensitivity and selectivity |
Troubleshooting and Optimization
-
Low Sensitivity:
-
Optimize the amount of copper-ethanolamine complex on the electrode surface.
-
Vary the pH of the supporting electrolyte to find the optimal condition for the electrocatalytic reaction.
-
Increase the surface area of the electrode by using nanomaterials in the modification layer.
-
-
Poor Reproducibility:
-
Ensure consistent electrode polishing and cleaning procedures.
-
Use a precise micropipette for drop-casting the modifier suspension.
-
Control the drying conditions of the modified electrode.
-
-
Interference from other compounds:
-
Incorporate selective membranes or coatings on the electrode surface.
-
Adjust the operating potential to a region where the interference is minimal.
-
Conclusion
The development of electrochemical sensors using copper-ethanolamine complexes presents a promising avenue for the rapid, sensitive, and cost-effective analysis of pharmaceutical compounds. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to explore and optimize this technology for their specific applications. Further research can focus on enhancing the selectivity and stability of these sensors and expanding their application to a wider range of drug molecules.
References
Troubleshooting & Optimization
Technical Support Center: Copper Ethanolamine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and address common challenges in copper ethanolamine (B43304) synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of copper ethanolamine complexes.
Issue 1: Low Yield of this compound Complex
Question: My synthesis resulted in a low yield of the desired this compound complex. What are the potential causes and how can I improve the yield?
Answer: Low yields can stem from several factors related to reaction conditions and reactant stoichiometry. Here are the key areas to investigate:
-
Suboptimal Temperature: The reaction temperature significantly influences the rate and yield. For syntheses starting from metallic copper, temperatures between 60°C and 110°C are often employed to enhance reaction speed and dissolution of copper.[1] Operating outside the optimal range can lead to incomplete reactions.
-
Incorrect Molar Ratios: The stoichiometry of copper to ethanolamine is critical. For instance, in the synthesis using copper carbonate, a molar ratio of monoethanolamine to copper slightly exceeding 2:1 is recommended for complete solubilization.[2]
-
Insufficient Oxygen/Airflow: When synthesizing from metallic copper, oxygen (often from air) is a crucial reactant.[1] Inadequate sparging or diffusion of air into the reaction mixture will limit the rate of copper oxidation and subsequent complexation.
-
Pressure Effects (for metallic copper synthesis): Applying air pressure (e.g., 20-90 psig) can significantly enhance the reaction rate and yield by increasing the dissolved oxygen concentration.[1]
-
pH of the Reaction Mixture: The pH of the solution influences the speciation of the this compound complexes.[3] Maintaining a pH in the range of 8.0 to 11.5 is generally favorable for complex formation.[1][2]
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low yields.
Issue 2: Precipitation or Instability of the this compound Complex
Question: My this compound solution is showing signs of precipitation or instability over time. What could be the cause and how can I prevent this?
Answer: Instability and precipitation are often related to the pH of the solution and the specific ethanolamine ligands used.
-
pH Imbalance: The stability of this compound complexes is highly pH-dependent. At a pH below 7, free copper ions can increase, potentially leading to the precipitation of copper salts, such as copper carbonate.[3] Conversely, at very high pH values (above 11), the formation of copper hydroxide (B78521) may occur.[2]
-
Choice of Ethanolamine: The use of a combination of monoethanolamine and triethanolamine (B1662121) has been shown to produce an unusually stable copper complex.[2] Monoethanolamine is effective in solubilizing the copper source, while triethanolamine contributes to the chelation and stability of the resulting complex.[2]
-
Formation of Undesirable Complexes: Depending on the pH and ligand-to-metal ratio, different this compound species can form (e.g., [Cu(MEA)]²⁺, [Cu(MEA)₂]²⁺). Some of these may be less soluble or stable than others.[3][4]
Logical Steps to Prevent Precipitation
Caption: Logical flow for preventing precipitation.
Frequently Asked Questions (FAQs)
1. What is the optimal temperature for this compound synthesis?
The optimal temperature depends on the starting materials. For reactions involving metallic copper, a temperature range of 60°C to 110°C is generally recommended to achieve a good reaction rate.[1] For syntheses using copper carbonate, the reaction can proceed at room temperature, although gentle heating can accelerate the process.[2]
2. What are the recommended molar ratios of reactants?
For the synthesis from copper carbonate, a molar ratio of monoethanolamine to copper slightly in excess of 2:1 is suggested.[2] When using a combination of monoethanolamine and triethanolamine with copper carbonate, a molar ratio of monoethanolamine to copper of 2.1:1 to 2.7:1 and triethanolamine to copper of about 1.1:1 is preferred.[2]
3. How does pressure affect the synthesis?
When using metallic copper as the starting material, applying air pressure (e.g., 20-90 psig) can significantly reduce the reaction time and increase the yield of the this compound complex by enhancing the dissolution of oxygen into the reaction mixture.[1]
4. What is the role of pH in the synthesis and stability of the complex?
The pH is a critical parameter. A pH range of 8.0 to 11.5 is generally optimal for the formation and stability of the this compound complex.[1][2] At pH values below 7, there is a higher concentration of free copper ions, which can lead to precipitation.[3]
5. Can I use different types of ethanolamines?
Yes, monoethanolamine, diethanolamine, and triethanolamine can all be used to form complexes with copper.[1][4] A combination of monoethanolamine and triethanolamine is reported to form a particularly stable complex.[2]
Data Presentation
Table 1: Reaction Conditions for this compound Synthesis
| Starting Material | Temperature | Pressure | Key Molar Ratios | pH Range | Reference |
| Metallic Copper | 60°C - 110°C | Atmospheric to 90 psig | Varies with desired product | 8.0 - 11.5 | [1] |
| Copper Carbonate | Room Temperature (can be heated) | Atmospheric | MEA:Cu > 2:1 | 8.0 - 11.0 | [2] |
| Copper Carbonate | Room Temperature | Atmospheric | MEA:Cu = 2.1-2.7:1, TEA:Cu ≈ 1.1:1 | 9.5 - 10.3 | [2] |
Table 2: Influence of pH on this compound Species Distribution
| pH Range | Predominant Copper Species | Implications for Stability | Reference |
| < 7 | Free Copper Ions, [Cu(MEA)]²⁺, [Cu(MEA)₂]²⁺ | Increased risk of precipitation | [3] |
| 7 - 10 | [Cu(MEA)₂]²⁺, [Cu(MEA)₂OH]⁺ | Generally stable complex formation | [3] |
| > 10 | Neutral complexes, potential for Cu(OH)₂ formation | Risk of hydroxide precipitation at very high pH | [2][3] |
Experimental Protocols
Protocol 1: Synthesis of this compound Complex from Copper Carbonate
This protocol is based on the method described in US Patent 4,324,578.[2]
Materials:
-
Powdered copper carbonate (CuCO₃)
-
Monoethanolamine (MEA)
-
Triethanolamine (TEA)
-
Deionized water
Procedure:
-
In a suitable reaction vessel, combine 20 grams of monoethanolamine, 26 grams of triethanolamine, and 38 grams of deionized water.
-
With gentle mixing at room temperature, add 17 grams of powdered copper carbonate to the ethanolamine solution.
-
Continue gentle mixing. The formation of a dark blue solution within 3-4 minutes indicates the formation of the chelated copper complex.
-
The resulting solution should be clear with no undissolved copper carbonate.
Experimental Workflow for Protocol 1
Caption: Workflow for synthesis from copper carbonate.
Protocol 2: Synthesis of this compound Complex from Metallic Copper
This protocol is a generalized method based on the principles outlined in US Patent 7,273,944 B2.[1]
Materials:
-
Metallic copper (e.g., powder, scrap)
-
Monoethanolamine (MEA)
-
Water
-
Carbon dioxide (or other acid/acid anhydride)
-
Source of oxygen (e.g., compressed air)
Procedure:
-
In a pressure-capable reactor, charge the vessel with water, monoethanolamine, and an acid or acid anhydride (B1165640) (like CO₂) to form an ethanolamine salt.
-
Add the metallic copper to the mixture. An excess of copper can be used.
-
Heat the mixture to the desired temperature (e.g., 60-80°C).
-
Introduce a source of oxygen, such as air, into the reactor. The reaction can be run at atmospheric pressure or under elevated pressure (e.g., 20-90 psig) to increase the reaction rate.
-
Maintain the reaction with agitation for a sufficient time (e.g., 6-8 hours) to achieve the desired concentration of dissolved copper.
-
After the reaction is complete, cool the mixture and filter to remove any unreacted copper or other solids.
Experimental Workflow for Protocol 2
Caption: Workflow for synthesis from metallic copper.
References
Technical Support Center: Aqueous Copper Ethanolamine Solutions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the stability of aqueous copper ethanolamine (B43304) solutions.
Troubleshooting Guide
This section addresses the most common stability issues encountered during experiments.
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms during preparation | Insufficient Ethanolamine: A light blue precipitate (likely copper hydroxide) forms if the ethanolamine concentration is too low to fully complex the copper ions. | Add excess ethanolamine while stirring until the precipitate dissolves, forming a clear, dark blue solution. |
| Incorrect pH: The initial pH of the solution may not be in the optimal range for complex formation. | Adjust the pH to be above 7.0; a range of 8.5-9.0 is often optimal for the stability of certain complexes.[1] | |
| Precipitate forms over time in a clear solution | pH Decrease: Absorption of atmospheric CO₂ can lower the solution's pH, leading to the precipitation of copper carbonate. | Store the solution in a tightly sealed, airtight container. Consider using a combination of monoethanolamine and triethanolamine, which can form a more stable complex.[2] |
| Low pH (<7): If the solution pH drops below 7, free copper ions can increase, leading to precipitation.[1] | Ensure the solution is buffered or periodically check and adjust the pH to maintain it in the stable alkaline range (pH > 7).[1] | |
| Solution discolors or fades | Oxidative Degradation: Oxygen can degrade the ethanolamine ligand, a reaction that is catalyzed by the copper ions themselves.[3][4] This breaks down the complex and can lead to a color change. | Prepare solutions using deoxygenated water (e.g., by boiling or nitrogen sparging). Store the final solution under an inert atmosphere like nitrogen.[3] |
| Thermal Degradation: High temperatures can accelerate the degradation of ethanolamine, especially in the presence of CO₂ and oxygen.[3][5] | Store solutions at ambient or reduced temperatures and avoid unnecessary heating.[5] For monoethanolamine (MEA), the maximum recommended temperature is around 115°C.[3] | |
| Low reaction yield or slow dissolution | Suboptimal Temperature: The temperature may be too low for efficient dissolution of the copper source. | The reaction can be conducted at temperatures between 60-100°C to increase the rate and yield of dissolved copper.[5] However, be mindful of the increased risk of thermal degradation at higher temperatures.[5] |
| Presence of Insoluble Copper Oxides: The copper source (e.g., copper carbonate) may contain copper (II) oxide, which is insoluble in ethanolamine.[5] | Use a high-quality copper source. If oxides are present, filtration may be necessary after the reaction is complete.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for my aqueous copper ethanolamine solution?
A1: The optimal pH depends on the specific copper-ethanolamine complex you wish to predominate in the solution. Generally, a pH above 7.0 is required to prevent the precipitation of copper salts.[1] For applications requiring a high proportion of the monovalent cationic complex [Cu(EA)₂]⁺, a pH range of 8.5 to 9.0 is ideal.[1] As pH increases above 10, the concentration of this species decreases, and neutral complexes begin to form.[1]
Q2: What is the ideal molar ratio of copper to ethanolamine?
A2: The molar ratio significantly influences the distribution of different complex species in the solution.[1] While ratios up to 1:10 can be used, a copper to monoethanolamine (Cu:MEA) molar ratio of 1:3 is considered optimal for maximizing the desirable [Cu(EA)₂]⁺ complex.[1] Ratios higher than 1:4 tend to increase the formation of other charged species like [Cu(EA)₃]²⁺ and [Cu(EA)₄]²⁺.[1]
Q3: What are the different copper-ethanolamine species in solution?
A3: In an aqueous solution, copper (II) and ethanolamine (L) can form several complex species depending on the pH and molar ratio. These include divalent cationic complexes ([CuL]²⁺, [CuL₂]²⁺), monovalent cationic complexes ([CuL₂]⁺), and neutral complexes.[1] The distribution of these species is highly pH-dependent.[1]
Q4: How do temperature and oxygen affect the stability of the solution?
A4: Both temperature and oxygen are critical factors in the degradation of the ethanolamine ligand.
-
Oxygen: Dissolved oxygen can lead to the oxidative degradation of ethanolamine.[3] This process is catalyzed by metal ions, with copper (Cu²⁺) being a particularly strong catalyst compared to others like iron.[4]
-
Temperature: Elevated temperatures accelerate degradation reactions.[3][5] While heating can be used to speed up the initial dissolution of copper salts, prolonged exposure to high temperatures should be avoided to maintain long-term stability.[5]
Q5: How can I analyze the stability and composition of my solution?
A5: Several analytical methods can be used to monitor the solution:
-
Potentiometric Titration: To determine the stability constants of the complexes and monitor pH.[6][7]
-
Spectrophotometry (UV-Vis): To monitor the concentration of the copper complex, indicated by the characteristic deep blue color. Fading of the color can signify degradation.
-
Chromatography (GC-MS, HPLC): To identify and quantify degradation products of ethanolamine.[8]
-
Equilibrium Speciation Models: Software like MINTEQA2 can be used to model the distribution of different ionic species in the solution based on parameters like pH, concentration, and molar ratio.[1]
Data Presentation
Table 1: Effect of pH on Copper-Ethanolamine Complex Distribution For a 1% ACQ solution with a Cu:MEA molar ratio of 1:4.
| pH | Predominant Copper Species | Key Characteristics |
| < 3.5 | Free Cu²⁺ | Ethanolamine is protonated and does not coordinate with copper.[1] |
| 3.5 - 7.0 | [CuL]²⁺ and [CuL₂]²⁺ type | Divalent (+2 charged) complexes are the major species.[1] Risk of precipitation is highest below pH 7.[1] |
| 7.0 - 10.0 | [CuL₂]⁺ type | Monovalent (+1 charged) complex is the major species, peaking around pH 8.5-9.0.[1] |
| > 10.0 | Neutral [CuL₂] type | The concentration of the +1 charged complex decreases, and the neutral complex begins to dominate.[1] |
Table 2: Effect of Cu:MEA Molar Ratio on Complex Distribution at pH 9.0 For a 1% ACQ solution.
| Cu:MEA Molar Ratio | [CuL₂]⁺ Complex (% of total Cu) | [CuL₃]²⁺ Complex (% of total Cu) | [CuL₄]²⁺ Complex (% of total Cu) |
| 1:3 | ~82% | ~4% | ~0% |
| 1:4 | ~81% | ~7% | ~1% |
| 1:10 | ~61% | ~22% | ~10% |
| (Data extrapolated from figures and text in the cited source)[1] |
Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous Copper Monoethanolamine Solution
-
Materials: Copper (II) carbonate (CuCO₃), monoethanolamine (MEA), deionized water, magnetic stirrer, and a sealed reaction vessel.
-
Procedure: a. In the reaction vessel, combine deionized water and monoethanolamine. A common starting point is a Cu:MEA molar ratio of 1:4.[2] b. Begin stirring the solution gently at room temperature.[2] c. Slowly add powdered copper (II) carbonate to the stirring solution. An initial light blue precipitate may form. d. Continue stirring. The precipitate should dissolve within minutes to hours, resulting in a clear, dark blue solution, indicating the formation of the copper-ethanolamine complex.[2] e. If dissolution is slow, the temperature can be moderately increased (e.g., to 40-60°C) to accelerate the reaction, but avoid excessive heating.[5] f. Once fully dissolved, allow the solution to cool to room temperature. g. Transfer the final solution to a tightly sealed storage bottle to minimize contact with atmospheric CO₂.
Protocol 2: Monitoring and Adjusting pH
-
Materials: Calibrated pH meter, dilute acid (e.g., 0.1M HCl), and dilute base (e.g., 0.1M NaOH or additional MEA).
-
Procedure: a. Calibrate the pH meter according to the manufacturer's instructions. b. Measure the pH of the prepared this compound solution. c. The target pH should typically be in the range of 8.5 - 10.0 for general stability.[1][2] d. If the pH is too high, slowly add dilute acid dropwise while stirring and monitoring the pH. e. If the pH is too low, add additional monoethanolamine or a dilute NaOH solution dropwise. f. Periodically re-check the pH of stored solutions, especially if they are not stored in airtight containers.
Visualizations
Caption: Troubleshooting workflow for precipitation issues.
Caption: Key factors influencing solution stability.
References
- 1. woodpreservation.ca [woodpreservation.ca]
- 2. US4324578A - Method of preparing a copper complex for use as an algaecide - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. US7273944B2 - Methods for producing this compound solutions - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. The Influence of pH on Complexation Process of Copper(II) Phosphoethanolamine to Pyrimidine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Catalyst Deactivation in Copper-Ethanolamine Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to catalyst deactivation during copper-catalyzed ethanolamine (B43304) reactions. The information is presented in a question-and-answer format to directly address specific challenges you may encounter in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of copper catalyst deactivation in my ethanolamine reaction?
A1: The primary indicators of catalyst deactivation include:
-
Decreased Reaction Rate: A noticeable slowdown in the consumption of starting materials or formation of the desired product.
-
Lowered Product Yield: Achieving a lower than expected percentage of your target molecule after the standard reaction time.
-
Change in Selectivity: An increase in the formation of side products at the expense of the desired product.
-
Visual Changes in the Catalyst: In the case of heterogeneous catalysts, you might observe a change in color, particle aggregation, or the formation of a solid coating (fouling). For homogeneous catalysts, precipitation of the catalyst from the solution can occur.
Q2: What are the main mechanisms that cause my copper catalyst to deactivate in the presence of ethanolamine?
A2: Catalyst deactivation in this system can be broadly categorized into chemical, thermal, and mechanical causes.[1] The most prevalent mechanisms include:
-
Poisoning: This occurs when impurities in the reactants or solvent, or even degradation products of ethanolamine itself, strongly adsorb to the active sites of the copper catalyst, rendering them inactive.[2] Common poisons for metal catalysts include sulfur and chloride compounds.[3] Oxidative degradation of ethanolamine can lead to byproducts like acetaldehyde (B116499) and formaldehyde, which may interact with and deactivate the catalyst.[2]
-
Sintering (Thermal Degradation): At elevated reaction temperatures, fine copper nanoparticles can agglomerate into larger particles. This process reduces the active surface area of the catalyst, leading to a significant drop in activity. The presence of water, a byproduct of some amination reactions, can accelerate sintering.[3]
-
Fouling/Coking: This involves the deposition of carbonaceous materials (coke) or other high-molecular-weight byproducts on the catalyst surface, physically blocking the active sites and pores.[4]
-
Leaching: In the case of supported catalysts, the active copper species may dissolve (leach) into the reaction medium, leading to a loss of catalytic activity and potential contamination of the product.
-
Ligand Degradation (for homogeneous catalysts): The ethanolamine itself or other ligands used in the reaction can degrade under reaction conditions, leading to the formation of inactive copper species.
Q3: Can the concentration of ethanolamine affect the stability of my copper catalyst?
A3: Yes, the concentration of ethanolamine can significantly impact catalyst stability. The ratio of ethanolamine (which can act as a ligand) to copper is crucial. An optimal ratio can stabilize the active catalytic species. However, excessively high concentrations of ethanolamine could potentially lead to the formation of less active or inactive copper-ethanolamine complexes.[5] It is important to carefully control the stoichiometry of your reaction to maintain catalyst activity.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during copper-ethanolamine reactions.
Issue 1: Gradual or rapid loss of catalytic activity.
This is the most common problem and can be attributed to several factors. The following workflow can help you identify the root cause.
Troubleshooting Workflow for Loss of Catalyst Activity
Caption: A stepwise guide to troubleshooting loss of catalyst activity.
Issue 2: My catalyst appears to have physically changed (e.g., color change, aggregation).
Physical changes in the catalyst are strong indicators of deactivation.
| Observation | Potential Cause | Suggested Action |
| Color Change | Oxidation of Cu(0) or Cu(I) to inactive Cu(II) species. | Ensure a properly deoxygenated and inert reaction atmosphere. Consider in-situ reduction of the catalyst prior to the reaction. |
| Particle Aggregation (Heterogeneous) | Sintering due to high temperatures. | Lower the reaction temperature. Consider using a catalyst support that inhibits sintering. |
| Formation of a Solid Coating | Fouling or coking. | Refer to the catalyst regeneration protocols. Optimize reaction conditions to minimize byproduct formation. |
| Precipitation of Homogeneous Catalyst | Catalyst instability or insolubility under reaction conditions. | Screen different solvents. Modify the ligand structure to improve solubility and stability. |
Experimental Protocols
Protocol 1: Characterization of a Deactivated Copper Catalyst
To effectively troubleshoot, it is crucial to understand the cause of deactivation. A combination of characterization techniques can provide valuable insights.[1]
-
Sample Preparation: Carefully recover the spent catalyst from the reaction mixture. For heterogeneous catalysts, wash with a suitable solvent to remove adsorbed species and dry under vacuum. For homogeneous catalysts, attempt to precipitate the deactivated species for analysis.
-
Surface Area and Porosity Analysis (for heterogeneous catalysts):
-
Technique: Brunauer-Emmett-Teller (BET) analysis.
-
Purpose: To measure the specific surface area and pore size distribution. A significant decrease in surface area compared to the fresh catalyst suggests sintering or pore blockage by fouling.[1]
-
-
Elemental Analysis:
-
Technique: X-ray Fluorescence (XRF) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Purpose: To detect the presence of elemental poisons (e.g., sulfur, chlorine) on the catalyst surface.[1]
-
-
Surface Composition and Oxidation State Analysis:
-
Technique: X-ray Photoelectron Spectroscopy (XPS).
-
Purpose: To determine the elemental composition and oxidation state of copper on the catalyst surface. An increase in the Cu(II) signal may indicate oxidation as a deactivation mechanism.[1]
-
-
Crystallite Size and Phase Analysis (for heterogeneous catalysts):
-
Technique: X-ray Diffraction (XRD).
-
Purpose: To determine the crystalline phases present and to estimate the average copper crystallite size. An increase in crystallite size is a direct indication of sintering.
-
-
Morphological Analysis (for heterogeneous catalysts):
-
Technique: Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
Purpose: To visually inspect the catalyst morphology for signs of particle aggregation (sintering) or surface deposits (fouling).
-
Protocol 2: General Regeneration of a Deactivated Copper Catalyst
The appropriate regeneration method depends on the cause of deactivation.
For Deactivation by Coking/Fouling:
-
Calcination: Heat the catalyst in a controlled flow of air or an inert gas containing a low concentration of oxygen. This process burns off the carbonaceous deposits.
-
Typical Conditions: 300-500 °C. The temperature should be carefully controlled to avoid excessive sintering during the regeneration process.
-
-
Reduction: After calcination, the oxidized copper species need to be reduced back to their active state. This is typically done by treating the catalyst with a flow of hydrogen gas at an elevated temperature.
-
Typical Conditions: 200-350 °C.
-
For Deactivation by Poisoning:
-
Reversible Poisoning: If the poison is weakly adsorbed, increasing the reaction temperature or washing the catalyst with a suitable solvent may be sufficient to desorb the poison.
-
Irreversible Poisoning: For strongly adsorbed poisons, regeneration is often difficult. A chemical treatment with a specific reagent that can react with and remove the poison may be necessary, but this is highly dependent on the nature of the poison. In many cases, the catalyst may need to be replaced.
Electrochemical Regeneration:
Recent studies have shown that electrochemical methods can be effective for regenerating copper catalysts. This involves applying an anodic current to partially oxidize the catalyst surface, followed by a cathodic current to reduce it back to its active state. This can help to remove adsorbed species and redeposit leached copper.[6][7] This is an advanced technique that may be applicable in specific reactor setups.
Data Presentation
Table 1: Influence of Reaction Parameters on Catalyst Deactivation
| Parameter | Effect on Deactivation | Common Deactivation Mechanism |
| Temperature | Increased temperature generally accelerates deactivation. | Sintering, Coking, Ligand Degradation |
| Ethanolamine:Cu Ratio | Deviations from the optimal ratio can decrease stability. | Formation of inactive complexes, Ligand-induced leaching |
| Presence of O₂ | Can lead to rapid deactivation. | Oxidation of active copper species |
| Presence of Impurities (e.g., S, Cl) | Can act as potent poisons even at low concentrations. | Poisoning of active sites |
Mandatory Visualizations
Deactivation Pathways of Copper Catalysts
References
- 1. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. woodpreservation.ca [woodpreservation.ca]
- 6. In situ regeneration of copper catalysts for long-term electrochemical CO2 reduction to multiple carbon products - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 7. Generation, regeneration, and recovery of Cu catalytic system by changing the polarity of electrodes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimization of pH for Copper-Ethanolamine Complex Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the pH for copper-ethanolamine complex formation. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the formation of copper-ethanolamine complexes?
The optimal pH for copper-ethanolamine complex formation is highly dependent on the desired complex species. For instance, the +1 charged CuL2 type complex, which is significant in applications like wood preservation, is maximized at a solution pH of 8.5 - 9.[1] Generally, copper-ethanolamine complexes form in a pH range of approximately 8.0 to 11.0.[2][3]
Q2: How does pH affect the distribution of different copper-ethanolamine complex species?
The pH of the solution plays a crucial role in determining which copper-ethanolamine complex species is predominant:
-
pH < 3.5: Most ethanolamine (B43304) is protonated and does not coordinate with copper.[1]
-
pH 3.5 - 7: +2 charged complexes, such as [Cu(MEA)]²⁺ and [Cu(MEA)₂]²⁺ (where MEA is monoethanolamine), are the major species.[1]
-
pH 7 - 10: The +1 charged [Cu(MEA)₂]⁺ complex is the major species.[1]
-
pH > 10: The concentration of the +1 charged complex decreases, and the neutral [Cu(MEA)₂(OH)₂] complex becomes more prevalent, representing over 99% of the copper in solution at a pH between 12 and 12.5.[1]
Q3: Does the molar ratio of copper to ethanolamine influence complex formation?
Yes, the molar ratio of copper to ethanolamine is a critical factor. An increase in the ethanolamine to copper ratio generally leads to a higher degree of coordination.[1] For example, at a pH above 7, increasing the ethanolamine concentration can lead to the formation of higher-order complexes like [Cu(MEA)₃]²⁺ and [Cu(MEA)₄]²⁺.[1] For certain applications, a copper to monoethanolamine molar ratio of 1:3 has been suggested to maximize the desirable +1 charged complex at a pH of 8.5-9.[1]
Q4: Can copper precipitate out of the solution?
Precipitation of copper is not expected at a solution pH above 7, as there are typically no free copper ions in the solution within this range.[1] However, at a lower pH (< 6), copper can precipitate as copper carbonate if carbonate ions are present.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of desired complex | Incorrect pH for the target complex species. | Carefully adjust the pH of the solution to the optimal range for your desired complex using a suitable buffer or by adding acid/base. Refer to the speciation diagram for guidance. |
| Incorrect molar ratio of copper to ethanolamine. | Adjust the molar ratio of the reactants. An excess of ethanolamine may be required to drive the equilibrium towards the desired complex. | |
| Formation of precipitate | pH is too low (below 7), leading to the precipitation of copper salts (e.g., copper hydroxide (B78521) or carbonate). | Increase the pH of the solution to above 7 to ensure the formation of soluble copper-ethanolamine complexes.[1] |
| Presence of interfering ions. | Use deionized water and high-purity reagents to minimize contamination. | |
| Inconsistent results | Fluctuations in pH during the reaction. | Use a reliable buffer system to maintain a stable pH throughout the experiment. |
| Temperature variations. | Perform the reaction in a temperature-controlled environment (e.g., a water bath). | |
| Unstable complex solution | The pH is outside the optimal stability range. | Adjust the pH to the range where the desired complex is most stable. For example, some copper-alkanolamine complexes show good stability between pH 9.5 and 10.3.[2] |
| Hydrolysis of the complex at very high pH. | Avoid excessively high pH values (e.g., > 11) unless the experimental protocol specifically requires it, as it can lead to the formation of hydroxy complexes and potential instability.[4] |
Data Summary
Table 1: pH-Dependent Distribution of Copper-Monoethanolamine (MEA) Complexes
| pH Range | Predominant Copper Species | Charge |
| < 3.5 | Free Cu²⁺ (uncoordinated) | +2 |
| 3.5 - 7 | [Cu(MEA)]²⁺, [Cu(MEA)₂]²⁺ | +2 |
| 7 - 10 | [Cu(MEA)₂]⁺ | +1 |
| 8.5 - 9 | Maximum formation of [Cu(MEA)₂]⁺[1] | +1 |
| > 10 | [Cu(MEA)₂(OH)₂] | Neutral |
| 12 - 12.5 | >99% as [Cu(MEA)₂(OH)₂][1] | Neutral |
Experimental Protocols
Protocol 1: Potentiometric Titration for Determination of Stability Constants
This protocol outlines the steps for determining the stability constants of copper-ethanolamine complexes using potentiometric pH measurements.
Materials:
-
Copper (II) salt solution (e.g., CuSO₄, Cu(NO₃)₂) of known concentration
-
Ethanolamine solution of known concentration
-
Standardized strong acid (e.g., HClO₄)
-
Standardized strong base (e.g., NaOH or KOH) free of carbonate
-
Inert salt for maintaining constant ionic strength (e.g., NaNO₃ or NaClO₄)
-
Calibrated pH meter and electrode
-
Thermostatted reaction vessel
-
Magnetic stirrer
Procedure:
-
Solution Preparation: Prepare a solution containing a known concentration of copper (II) ions and ethanolamine in a thermostatted vessel. Add a known amount of strong acid to protonate the ethanolamine. Maintain a constant ionic strength by adding an inert salt.
-
Titration: Titrate the solution with a standardized strong base. Record the pH value after each addition of the titrant. Allow the system to equilibrate before each reading.
-
Data Analysis: Plot the pH values against the volume of titrant added to obtain a titration curve.
-
Calculation of Stability Constants: Use a suitable computer program (e.g., BEST, PKAS) to analyze the titration data and calculate the stability constants (log K) for the various copper-ethanolamine complex species formed at different pH values.[5]
Protocol 2: Spectrophotometric Analysis of Complex Formation
This protocol describes the use of UV-Vis spectrophotometry to monitor the formation of copper-ethanolamine complexes.
Materials:
-
Copper (II) salt solution
-
Ethanolamine solution
-
Buffer solutions for various pH values
-
UV-Vis spectrophotometer
-
Cuvettes
Procedure:
-
Preparation of Solutions: Prepare a series of solutions containing a fixed concentration of copper (II) ions and varying concentrations of ethanolamine at a constant pH. Alternatively, prepare solutions with fixed copper and ethanolamine concentrations at different pH values using appropriate buffers.
-
Spectrophotometric Measurements: Measure the absorbance of each solution across a relevant wavelength range (typically in the visible region for copper complexes, e.g., 500-800 nm).
-
Data Analysis (Job's Method of Continuous Variation):
-
Prepare a series of solutions where the total molar concentration of copper and ethanolamine is constant, but their mole fractions vary.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max).
-
Plot the absorbance versus the mole fraction of the ligand. The stoichiometry of the complex corresponds to the mole fraction at which the maximum absorbance is observed.
-
-
Determination of Complex Stoichiometry: The peak of the Job's plot will indicate the stoichiometry of the predominant complex formed under the given conditions.
Visualizations
Caption: pH-dependent formation of copper-ethanolamine complexes.
Caption: Troubleshooting workflow for copper-ethanolamine complexation.
References
- 1. woodpreservation.ca [woodpreservation.ca]
- 2. US4324578A - Method of preparing a copper complex for use as an algaecide - Google Patents [patents.google.com]
- 3. CA1087625A - Method of preparing a copper complex for using as an algaecide - Google Patents [patents.google.com]
- 4. ias.ac.in [ias.ac.in]
- 5. revroum.lew.ro [revroum.lew.ro]
Technical Support Center: Purification of Crude Copper Ethanolamine Product
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude copper ethanolamine (B43304) products. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude copper ethanolamine product?
A1: Common impurities can include unreacted starting materials such as copper salts (e.g., copper sulfate, copper carbonate), excess ethanolamine, and side-products like copper hydroxide (B78521) or basic copper carbonate, which may precipitate if the pH is not controlled.[1][2][3] Oxidized byproducts of ethanolamine can also be present, especially if the reaction is carried out at elevated temperatures in the presence of oxygen.[1]
Q2: Why is the pH of the solution important during purification?
A2: The pH is a critical parameter that determines the type and stability of the this compound complexes formed.[4][5][6][7] At a pH below 7, free copper ions are more likely to be present, which can lead to the precipitation of copper salts.[7] In the pH range of 7 to 10, the desired charged this compound complexes are typically the major species.[7] Above a pH of 10, neutral complexes may form, and at very high pH values, copper hydroxide can precipitate.[2][7]
Q3: What is the general strategy for purifying crude this compound?
A3: The general strategy involves isolating the solid crude product, washing it to remove soluble impurities, and then recrystallizing it from a suitable solvent system to obtain a product of high purity. The choice of washing solutions and recrystallization solvents is crucial for an effective purification.
Q4: Can I use a single solvent for recrystallization?
A4: While a single solvent can be used, a mixed-solvent system (e.g., ethanol (B145695)/water) is often more effective for recrystallizing copper complexes.[8] One solvent is used to dissolve the complex at an elevated temperature, and the second solvent, in which the complex is less soluble, is added to induce crystallization upon cooling.[8][9]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of your crude this compound product.
Issue 1: The color of my purified product is pale blue or greenish instead of a deep blue.
-
Possible Cause A: Presence of unreacted copper salts.
-
Solution: Wash the crude product with a solution that can selectively remove copper salts. A saturated ammonium (B1175870) chloride solution can be effective for this purpose.
-
-
Possible Cause B: Formation of copper hydroxide.
-
Solution: This may occur if the pH of the solution is too high. Ensure the pH is maintained within the optimal range for the stability of the desired complex (typically 7-10).[2][7] If copper hydroxide has already precipitated, it can be difficult to remove. It is best to control the pH during the synthesis and purification steps.
-
Issue 2: The final yield of the purified product is very low.
-
Possible Cause A: The product is too soluble in the washing solvent.
-
Solution: Use ice-cold washing solvents to minimize product loss.[10] If using a solvent like ethanol for washing, ensure it is cold.
-
-
Possible Cause B: Incomplete precipitation during recrystallization.
-
Solution: Ensure the hot, saturated solution is cooled slowly to allow for maximum crystal formation. Placing the solution in an ice bath after it has reached room temperature can further increase the yield.
-
-
Possible Cause C: Using an excessive amount of solvent for recrystallization.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.[8] Using too much solvent will result in a lower recovery of the purified crystals.
-
Issue 3: The product does not crystallize out of the solution.
-
Possible Cause A: The solution is not sufficiently saturated.
-
Solution: If too much solvent was used, you can carefully evaporate some of it to concentrate the solution.
-
-
Possible Cause B: Lack of nucleation sites for crystal growth.
-
Possible Cause C: The presence of impurities inhibiting crystallization.
-
Solution: If the product oils out instead of crystallizing, it may be due to a high level of impurities. In this case, it may be necessary to perform an initial purification step, such as a solvent wash, before attempting recrystallization.
-
Issue 4: The filtrate is still deep blue after filtration of the crystals.
-
Possible Cause A: Significant amount of product remains dissolved in the mother liquor.
-
Solution: This is expected to some extent. To maximize yield, you can reduce the volume of the mother liquor by evaporation and cool it again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.
-
-
Possible Cause B: The product is highly soluble in the chosen recrystallization solvent even at low temperatures.
-
Solution: Consider using a mixed-solvent system. By adding a solvent in which the product is less soluble (an anti-solvent) to the saturated solution, you can induce further precipitation.
-
Data Presentation
| Parameter | Optimal Range/Value | Significance in Purification |
| pH of Solution | 7.0 - 10.0 | Affects the stability and type of this compound complex formed; prevents precipitation of copper hydroxide or salts.[4][5][6][7] |
| Recrystallization Temperature | Solvent-dependent (typically near boiling point for dissolution) | Maximizes the solubility of the this compound complex for creating a saturated solution. |
| Cooling Rate | Slow cooling to room temperature, followed by an ice bath | Promotes the formation of larger, purer crystals and maximizes yield. |
Experimental Protocols
Protocol 1: Purification by Filtration and Washing
This protocol is intended for the initial purification of the crude this compound product to remove soluble impurities.
-
Apparatus Setup: Assemble a vacuum filtration apparatus using a Büchner funnel and a filter flask.
-
Filtration: Moisten the filter paper with the reaction solvent and turn on the vacuum. Transfer the crude product slurry to the Büchner funnel.
-
Initial Wash: Once the majority of the solvent has been filtered, wash the crystals with a small amount of ice-cold deionized water to remove excess ethanolamine and other highly water-soluble impurities.
-
Second Wash: Wash the crystals with a small amount of cold ethanol. This helps in removing organic-soluble impurities and aids in drying the final product.[11]
-
Drying: Allow the crystals to dry on the filter paper under vacuum for 15-20 minutes. For a more thorough drying, the crystals can be transferred to a watch glass and placed in a desiccator.
Protocol 2: Purification by Recrystallization (Mixed-Solvent System)
This protocol describes the purification of the washed crude product using a water/ethanol mixed-solvent system. The principle relies on the this compound complex being soluble in hot water and less soluble in ethanol.
-
Dissolution: In a beaker, add the crude this compound product and the minimum amount of hot deionized water required to just dissolve the solid with stirring. Heat the solution gently if necessary.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Induce Crystallization: To the hot, clear solution, slowly add ethanol dropwise while stirring. Ethanol acts as the anti-solvent. Continue adding ethanol until the solution becomes slightly turbid. If it becomes too cloudy, add a few drops of hot water to redissolve the precipitate.
-
Cooling: Cover the beaker and allow the solution to cool slowly to room temperature. The purified crystals should precipitate out.
-
Complete Crystallization: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold water/ethanol mixture, followed by a final wash with cold ethanol to aid in drying.[11]
-
Drying: Dry the purified crystals under vacuum or in a desiccator.
Visualizations
Caption: Purification workflow for crude this compound product.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. US7273944B2 - Methods for producing this compound solutions - Google Patents [patents.google.com]
- 2. US4324578A - Method of preparing a copper complex for use as an algaecide - Google Patents [patents.google.com]
- 3. makezine.com [makezine.com]
- 4. The Influence of pH on Complexation Process of Copper(II) Phosphoethanolamine to Pyrimidine Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Influence of pH on Complexation Process of Copper(II) Phosphoethanolamine to Pyrimidine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. woodpreservation.ca [woodpreservation.ca]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 10. science.uct.ac.za [science.uct.ac.za]
- 11. google.com [google.com]
Technical Support Center: Overcoming Solubility Challenges of Copper Ethanolamine Complexes
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers encountering solubility issues with copper ethanolamine (B43304) complexes in their experiments. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to facilitate your research and development efforts.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My copper ethanolamine solution is cloudy or has formed a precipitate. What are the common causes?
A1: Precipitation in this compound solutions is a common issue and can be attributed to several factors:
-
Incorrect pH: The pH of the solution is a critical factor in maintaining the solubility of this compound complexes. At lower pH values (below ~7), free copper ions can precipitate as copper hydroxide (B78521) or other insoluble salts. At very high pH (above ~11), the complex speciation can change, also potentially leading to precipitation.
-
Inappropriate Molar Ratio: The ratio of copper to ethanolamine is crucial for forming stable, soluble complexes. An insufficient amount of ethanolamine will result in incomplete complexation and precipitation of copper salts.
-
Presence of Carbonates: Carbon dioxide from the atmosphere can dissolve in alkaline solutions to form carbonates, which can react with free copper ions to form insoluble copper carbonate.
-
Solvent Effects: The choice of solvent and the presence of co-solvents can significantly impact the solubility of the complex.
-
Temperature Effects: While heating can sometimes aid in initial dissolution, temperature changes can also affect the stability and solubility of the complex.
Q2: How can I prevent my this compound solution from precipitating?
A2: To prevent precipitation, consider the following troubleshooting steps:
-
pH Adjustment: Maintain the solution pH within the optimal range for the specific this compound complex you are working with. Generally, a pH range of 8 to 11 is recommended for many applications. Use a calibrated pH meter to monitor and adjust the pH as needed.
-
Optimize Molar Ratios: Ensure a sufficient excess of ethanolamine is used to fully complex the copper ions. A common starting point is a molar ratio of ethanolamine to copper of at least 4:1.
-
Utilize Co-complexing Agents: The addition of a secondary chelating agent, such as triethanolamine (B1662121) (TEA), can significantly enhance the stability and solubility of the copper complex.
-
Inert Atmosphere: When preparing and storing the solution, working under an inert atmosphere (e.g., nitrogen or argon) can minimize the absorption of atmospheric carbon dioxide.
-
Solvent Selection: If working with non-aqueous or mixed-solvent systems, ensure the chosen solvent is compatible with the this compound complex.
Q3: What is the optimal pH for solubilizing this compound?
A3: The optimal pH for solubilizing this compound complexes typically falls within the alkaline range. As the pH increases above 7, the concentration of free copper ions decreases, and the formation of soluble copper-ethanolamine complexes is favored. A pH range of 8.5 to 9.5 is often cited as maximizing the formation of the desired soluble complex species. However, it is important to note that at a pH below 7, there is a risk of copper precipitation.[1]
Q4: I am observing a color change in my this compound solution over time. What does this indicate?
A4: A color change in your solution can indicate several phenomena:
-
Change in Complex Speciation: The color of the solution is dependent on the specific copper-ethanolamine complexes present. A change in pH, temperature, or concentration can shift the equilibrium between different complex species, leading to a color change.
-
Oxidation State Change: While less common under typical laboratory conditions, a change in the oxidation state of copper could result in a color change.
-
Degradation: Over time, the ethanolamine ligand or the complex itself may degrade, especially if exposed to light or high temperatures, which could lead to a color change and potential precipitation.
Quantitative Data
Understanding the quantitative aspects of solubility is crucial for experimental design and troubleshooting. The following table summarizes key parameters influencing the stability of copper monoethanolamine complexes.
| Parameter | Value/Range | Significance | Reference |
| Optimal pH Range | 8.0 - 11.0 | Maximizes the formation of soluble complexes and minimizes free copper ion precipitation. | [1] |
| Recommended Molar Ratio (Ethanolamine:Cu) | ≥ 4:1 | Ensures complete complexation of copper ions, preventing precipitation of copper salts. | |
| Stability Constants (log K) | Varies by complex | Higher values indicate more stable complexes. For example, the log K for [Cu(MEA)]2+ is approximately 4.35. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of Copper (II) Monoethanolamine Complex
This protocol describes a general method for preparing a stable aqueous solution of a copper (II) monoethanolamine complex.
Materials:
-
Copper (II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) or Copper (II) carbonate (CuCO₃)
-
Monoethanolamine (MEA)
-
Deionized water
-
Magnetic stirrer and stir bar
-
pH meter
-
Volumetric flasks and pipettes
Procedure:
-
Dissolve the Copper Salt:
-
Accurately weigh the desired amount of the copper salt.
-
In a beaker, dissolve the copper salt in a volume of deionized water with gentle stirring.
-
-
Add Monoethanolamine:
-
Slowly add the calculated amount of monoethanolamine to the copper salt solution while continuously stirring. A common molar ratio to start with is 1 mole of copper to 4 moles of monoethanolamine.
-
A deep blue color should develop, indicating the formation of the copper-ethanolamine complex.
-
-
Adjust pH:
-
Measure the pH of the solution using a calibrated pH meter.
-
If necessary, adjust the pH to be within the 8.5 - 9.5 range by adding small amounts of a dilute acid (e.g., HCl) or base (e.g., NaOH). Be cautious as adding acid can cause precipitation if the pH drops too low.
-
-
Final Volume Adjustment:
-
Transfer the solution to a volumetric flask.
-
Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.
-
Bring the solution to the final desired volume with deionized water and mix thoroughly.
-
-
Storage:
-
Store the solution in a well-sealed container, protected from light, to minimize degradation and absorption of CO₂.
-
Protocol 2: Stability Testing of this compound Solutions
This protocol outlines a method to assess the stability of your prepared this compound solution over time.
Materials:
-
Prepared this compound stock solution
-
UV-Vis Spectrophotometer
-
Cuvettes
-
pH meter
-
Incubator or water bath (for temperature studies)
Procedure:
-
Initial Characterization:
-
Immediately after preparation, measure and record the initial pH of the solution.
-
Measure the initial absorbance spectrum of the solution using a UV-Vis spectrophotometer to obtain a baseline reading. Note the wavelength of maximum absorbance (λmax).
-
-
Storage Conditions:
-
Divide the solution into several aliquots in sealed containers.
-
Store the aliquots under different conditions you wish to test (e.g., room temperature, elevated temperature, exposure to light, inert atmosphere).
-
-
Periodic Monitoring:
-
At regular intervals (e.g., daily, weekly), take a sample from each aliquot.
-
Visually inspect the samples for any signs of precipitation or color change.
-
Measure and record the pH of each sample.
-
Measure the absorbance at the previously determined λmax. A significant decrease in absorbance can indicate precipitation or degradation of the complex.
-
-
Data Analysis:
-
Plot the pH and absorbance values as a function of time for each storage condition.
-
A stable solution will show minimal changes in pH and absorbance over the testing period.
-
Visualizations
Copper-Ethanolamine Speciation with Varying pH
The following diagram illustrates the different copper-monoethanolamine complex species that are dominant at various pH ranges in an aqueous solution. Understanding this distribution is key to troubleshooting solubility issues related to pH.
References
Technical Support Center: Refining Reaction Conditions for Copper-Ethanolamine Catalysis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for refining the reaction conditions for copper-ethanolamine catalysis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My copper-ethanolamine catalyzed N-arylation reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer: Low or no product yield in copper-ethanolamine catalyzed reactions can stem from several factors related to the catalyst's activity, reagent quality, and reaction conditions. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield
Caption: A workflow diagram for troubleshooting low product yield.
Key Considerations for Low Yield:
-
Catalyst Activity: The active catalytic species is typically Cu(I), which can be sensitive to air and moisture. Oxidation to the inactive Cu(II) state is a common issue.
-
Reagent Purity: Impurities in the aryl halide, ethanolamine, or solvent can poison the catalyst. Water content in the reaction mixture can also be detrimental.
-
Reaction Conditions: The choice of solvent, base, and temperature can significantly impact the reaction outcome.[1]
Issue 2: Formation of Side Products
Question: I am observing significant formation of side products, such as homocoupling of the aryl halide or O-arylation of ethanolamine. How can I improve the selectivity of my reaction?
Answer: The formation of side products is a common challenge. Optimizing the reaction conditions can favor the desired C-N bond formation.
Strategies to Minimize Side Product Formation:
| Side Product | Potential Cause | Suggested Solution |
| Homocoupling of Aryl Halide (Glaser Coupling) | Presence of oxygen, insufficient reducing agent (if using Cu(II) precursor). | Degas the solvent and reaction mixture thoroughly with an inert gas (N₂ or Ar). If starting with a Cu(II) salt, ensure a sufficient amount of a reducing agent is used to maintain the Cu(I) state. |
| O-Arylation of Ethanolamine | Reaction temperature is too high, incorrect choice of base. | Lower the reaction temperature. Screen different bases; a milder base might favor N-arylation. The selectivity can be influenced by the coordination of the amino alcohol to the copper center. |
| Dehalogenation of Aryl Halide | Presence of a hydrogen source and a reducing environment. | Ensure anhydrous conditions and minimize sources of active hydrogen. |
Issue 3: Catalyst Deactivation
Question: My reaction starts well but then stalls before completion. What could be causing catalyst deactivation?
Answer: Catalyst deactivation can occur through several mechanisms, including poisoning, sintering, and changes in the oxidation state.
Common Causes of Catalyst Deactivation and Mitigation Strategies:
| Deactivation Mechanism | Cause | Mitigation Strategy |
| Poisoning | Impurities in substrates or solvents (e.g., sulfur compounds). | Purify all reagents and use high-purity, anhydrous solvents. |
| Sintering/Aggregation | High reaction temperatures. | Lower the reaction temperature if possible. The use of appropriate ligands can help stabilize the catalytic species and prevent aggregation. |
| Oxidation | Exposure to air (oxygen). | Maintain an inert atmosphere throughout the reaction by using degassed solvents and performing the reaction under nitrogen or argon. |
| Ligand Dissociation | Unstable copper-ligand complex. | Optimize the ligand-to-copper ratio. A slight excess of the ligand can sometimes prevent dissociation. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal copper source for ethanolamine catalysis? A1: Copper(I) salts such as CuI, CuBr, or Cu₂O are often preferred as they are the active catalytic species. However, more stable and less expensive Cu(II) salts like CuSO₄ or Cu(OAc)₂ can be used in the presence of an in situ reducing agent. The choice may depend on the specific reaction and substrate tolerance.
Q2: How does the structure of the ethanolamine ligand affect the reaction? A2: The steric and electronic properties of the ethanolamine derivative can significantly influence the reaction rate and selectivity. For instance, bulkier substituents on the nitrogen or carbon backbone can affect the coordination to the copper center and may require higher reaction temperatures. A comparative analysis of different amino alcohol ligands can help in selecting the optimal one for a specific transformation.[2][3]
Q3: What is the recommended ligand-to-copper ratio? A3: The optimal ligand-to-copper ratio can vary depending on the specific reaction. A common starting point is a 1:1 to 2:1 ratio of ethanolamine ligand to copper salt.[4] However, in some cases, a higher ligand loading may be beneficial to stabilize the catalyst and prevent deactivation. It is advisable to screen different ratios to find the optimal condition for your specific system.
Q4: Which solvents are most suitable for copper-ethanolamine catalysis? A4: Polar aprotic solvents are generally used for Ullmann-type coupling reactions.[1] Commonly employed solvents include:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Dioxane
-
Toluene The choice of solvent can affect the solubility of the reagents and the catalyst, as well as the reaction rate and selectivity.[5] It is recommended to screen a few solvents to identify the best one for a particular reaction.
Q5: What is the role of the base in these reactions? A5: The base plays a crucial role in deprotonating the amine and/or alcohol group of ethanolamine, which facilitates its coordination to the copper center. Common bases include inorganic carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The strength and nature of the base can influence the reaction rate and selectivity between N- and O-arylation.
Quantitative Data Presentation
The following tables summarize the effect of various reaction parameters on the yield of copper-catalyzed N-arylation of an amine with an aryl halide, based on typical findings in the literature for similar systems.
Table 1: Effect of Copper Source and Ligand on Yield
| Entry | Copper Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | CuI (10) | Ethanolamine (20) | K₂CO₃ | Dioxane | 110 | 85 |
| 2 | CuSO₄ (10) | Ethanolamine (20) | K₂CO₃ | Dioxane | 110 | 65 |
| 3 | Cu₂O (5) | N,N-Dimethylethanolamine (10) | Cs₂CO₃ | DMSO | 100 | 92 |
| 4 | CuI (10) | None | K₂CO₃ | Dioxane | 110 | 25 |
Table 2: Effect of Solvent and Temperature on Yield
| Entry | Copper Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | CuI (10) | Ethanolamine (20) | K₂CO₃ | Dioxane | 110 | 85 |
| 2 | CuI (10) | Ethanolamine (20) | K₂CO₃ | Toluene | 110 | 70 |
| 3 | CuI (10) | Ethanolamine (20) | K₂CO₃ | DMF | 110 | 88 |
| 4 | CuI (10) | Ethanolamine (20) | K₂CO₃ | Dioxane | 90 | 60 |
Experimental Protocols
Protocol 1: General Procedure for Copper-Ethanolamine Catalyzed N-Arylation of an Aryl Halide
This protocol provides a general starting point for the N-arylation of an aryl halide with an amine using a copper-ethanolamine catalytic system.
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
Ethanolamine (0.2 mmol, 20 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Anhydrous dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, amine, CuI, ethanolamine, and K₂CO₃.
-
Seal the tube with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Add the anhydrous dioxane via syringe.
-
Place the reaction vessel in a preheated oil bath at 110 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) (20 mL) and water (20 mL).
-
Separate the organic layer, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Mandatory Visualization
Diagram 1: Proposed Catalytic Cycle for Copper-Ethanolamine Catalyzed N-Arylation
The following diagram illustrates a plausible catalytic cycle for the Ullmann-type C-N coupling reaction catalyzed by a copper-ethanolamine complex. The cycle involves the formation of a copper(I)-amidate complex, oxidative addition of the aryl halide to form a copper(III) intermediate, and subsequent reductive elimination to yield the N-arylated product and regenerate the active catalyst.[6]
References
Technical Support Center: Scaling Up Copper Ethanolamine Production
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up of copper ethanolamine (B43304) production. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful and efficient synthesis of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up copper ethanolamine synthesis from a lab to a pilot or industrial scale?
A1: The main challenges include managing the exothermic nature of the reaction to prevent thermal runaway, ensuring consistent product quality and purity, dealing with potential side reactions and impurity formation, and optimizing process parameters such as temperature, pressure, and reactant concentrations for efficient and safe operation. As the scale increases, the surface-area-to-volume ratio decreases, making heat removal less efficient.
Q2: What are the common impurities or byproducts in this compound production?
A2: A potential byproduct is oxidized ethanolamine, the formation of which can be influenced by reaction temperature and the concentration of oxygen.[1] Additionally, depending on the pH and reactant ratios, various this compound complex species can form, which may affect the product's stability and efficacy.[2] Inadequate control of reaction conditions can also lead to the precipitation of copper salts if the pH is not maintained in the optimal range.[2]
Q3: How critical is pH control during the synthesis and storage of this compound solutions?
A3: pH control is crucial for the stability and fixation of the this compound complex. The distribution of different charged complex species is highly dependent on the solution's pH.[2][3] For instance, in wood preservation applications, better copper fixation is generally observed at lower pH values (around 8.5-9).[3] Deviations from the optimal pH range can lead to the precipitation of copper compounds and reduced product effectiveness.[2]
Q4: What analytical methods are recommended for quality control of this compound solutions?
A4: A combination of analytical techniques is recommended for comprehensive quality control. High-performance liquid chromatography (HPLC) is a powerful tool for impurity profiling and quantifying the main components.[4][5] Spectrophotometric methods can be used for the colorimetric determination of copper concentration.[6] For identifying and quantifying elemental impurities, techniques like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are suitable.[7][8]
Q5: What are the key safety precautions to consider when working with this compound and its reactants?
A5: this compound complex is considered hazardous and can cause severe skin burns and eye damage.[9][10] It is also harmful if inhaled or swallowed.[9] Therefore, it is essential to handle the material in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and eye protection.[9] Due to the exothermic nature of the synthesis reaction, careful temperature control and an emergency shutdown plan are necessary to prevent thermal runaway.
Troubleshooting Guides
Issue 1: Low Product Yield
| Question | Possible Cause | Troubleshooting Action |
| Why is the final yield of my this compound solution lower than expected? | Incomplete reaction due to insufficient reaction time or temperature. | Increase the reaction time or temperature within the recommended ranges. Monitor the reaction progress to determine the optimal endpoint.[1] |
| Poor mixing leading to localized areas of unreacted starting materials. | Ensure adequate agitation to maintain a homogeneous reaction mixture, especially in larger reactors. | |
| Loss of volatile reactants, such as ethanolamine, at elevated temperatures. | Use a closed or reflux system to prevent the loss of volatile components. | |
| Precipitation of copper salts due to incorrect pH. | Monitor and adjust the pH of the reaction mixture to maintain the copper complex in solution. The typical pH range is 8-11.5.[1] |
Issue 2: Product Instability (Precipitation or Color Change)
| Question | Possible Cause | Troubleshooting Action |
| Why is a precipitate forming in my this compound solution during storage? | pH of the solution is outside the optimal stability range. | Measure the pH and adjust it to the recommended range (typically 8-11.5) using a suitable acid or base.[1] |
| The concentration of the this compound complex is too high for the storage conditions (e.g., low temperature). | Dilute the solution to a lower concentration or store it at a higher temperature. | |
| Degradation of the complex over time. | Investigate the storage conditions (light, temperature, container material) and consider the addition of stabilizers if appropriate. | |
| Why did the color of my solution change from deep blue to a different shade? | Change in the coordination sphere of the copper complex due to a shift in pH or the presence of impurities. | Analyze the pH and impurity profile of the solution. Different copper-ethanolamine complexes can exhibit different colors.[2] |
Issue 3: Impurity Formation
| Question | Possible Cause | Troubleshooting Action |
| How can I minimize the formation of oxidized ethanolamine? | High reaction temperatures and excessive oxygen exposure. | Optimize the reaction temperature to the lowest effective level and consider using an inert atmosphere (e.g., nitrogen blanket) if purity is critical.[1] |
| What should I do if I detect unreacted starting materials in the final product? | Incomplete reaction or inefficient purification. | Re-evaluate the reaction conditions (time, temperature, stoichiometry). Improve the purification process, for example, by optimizing filtration or introducing a washing step. |
Data Presentation
Table 1: Effect of Reaction Parameters on Copper Dissolution (Atmospheric Pressure)
| Temperature (°C) | Reaction Time (hours) | Dissolved Copper (%) |
| 60-80 | 6-8 | 8-9+ |
Source: Adapted from US Patent 7,273,944 B2.[1]
Table 2: Effect of Increased Pressure and Oxygen on Reaction Time
| Oxygen Source | Pressure (psig) | Temperature (°C) | Reaction Time (hours) | Dissolved Copper (%) |
| Air | 20-90 | 65-85 | 5-12 | 8-15+ |
| Pure Oxygen | 25-75 | 70-110 | 2.5-3 | 10+ |
Source: Adapted from US Patent 7,273,944 B2.[1]
Table 3: Recommended Reactant Concentrations and Ratios
| Component | Concentration/Ratio |
| Ethanolamine in water | 30-60 wt% |
| Carbon Dioxide | 5-15 wt% |
| Molar ratio of CO2 to Copper | 0.5 - 1.5 |
| Molar ratio of Ethanolamine to Copper | 2 - 5 |
Source: Adapted from US Patent 7,273,944 B2.[1]
Experimental Protocols
Laboratory Scale Synthesis of this compound Solution
This protocol is a general guideline for the synthesis of a this compound solution and should be adapted and optimized for specific research needs.
Materials:
-
Copper source (e.g., powdered copper carbonate, copper hydroxide)
-
Monoethanolamine (MEA)
-
Deionized water
-
Optional: Triethanolamine (TEA) for enhanced stability[11]
Equipment:
-
Glass reactor with overhead stirrer and temperature control (heating mantle or water bath)
-
pH meter
-
Filtration apparatus
Procedure:
-
In a well-ventilated fume hood, charge the glass reactor with the desired amount of deionized water.
-
With stirring, slowly add the monoethanolamine to the water. An exothermic reaction may occur; control the temperature as needed.
-
Once the ethanolamine solution is homogeneous and at the desired starting temperature (e.g., room temperature), slowly add the powdered copper carbonate with gentle mixing.[11]
-
Heat the reaction mixture to the target temperature (e.g., 60-80°C) and maintain with stirring.[1]
-
Monitor the reaction progress by observing the dissolution of the copper source and the formation of a deep blue solution.[11] The reaction time will vary depending on the scale, temperature, and reactants used.
-
After the reaction is complete (typically several hours), cool the solution to room temperature.
-
Measure the pH of the solution and adjust if necessary to be within the 8-11.5 range.[1]
-
If any undissolved solids remain, filter the solution.
-
Analyze the final product for copper content and purity.
Visualizations
Caption: Experimental workflow for laboratory-scale this compound synthesis.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. US7273944B2 - Methods for producing this compound solutions - Google Patents [patents.google.com]
- 2. woodpreservation.ca [woodpreservation.ca]
- 3. researchgate.net [researchgate.net]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. researchgate.net [researchgate.net]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. biotech-spain.com [biotech-spain.com]
- 8. ledouxandcompany.com [ledouxandcompany.com]
- 9. madwood.com [madwood.com]
- 10. clarkrubber.com.au [clarkrubber.com.au]
- 11. US4324578A - Method of preparing a copper complex for use as an algaecide - Google Patents [patents.google.com]
Technical Support Center: Preventing Precipitation in Copper Ethanolamine Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing precipitation in copper ethanolamine (B43304) solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of precipitation in copper ethanolamine solutions?
Precipitation in this compound solutions is primarily caused by shifts in the chemical equilibrium of the copper-ethanolamine complexes. The main factors influencing this equilibrium are:
-
Low pH: A decrease in pH (typically below 7.0) can lead to the protonation of ethanolamine, reducing its availability to complex with copper ions.[1][2] This results in an increase of free copper ions (Cu²⁺) in the solution, which can then precipitate as copper hydroxide (B78521) or other insoluble copper salts, such as copper carbonate, if carbonate ions are present.[1][2]
-
Inappropriate Copper to Ethanolamine Molar Ratio: An insufficient amount of ethanolamine relative to the copper concentration can lead to incomplete complexation, leaving free copper ions that are prone to precipitation.[2] Conversely, an excessively high ratio may favor the formation of neutral, less soluble copper-ethanolamine complexes, particularly at higher pH values.[2]
-
High Temperatures: Elevated temperatures can decrease the stability of copper-ethanolamine complexes, potentially leading to their dissociation and subsequent precipitation of copper species.[3][4]
Q2: My this compound solution has turned cloudy or formed a precipitate. What immediate steps can I take?
If you observe cloudiness or precipitation, consider the following troubleshooting steps:
-
Check and Adjust pH: Measure the pH of the solution. If it has dropped below 7.5, slowly add a dilute solution of ethanolamine or a suitable base (e.g., NaOH) while stirring to raise the pH back into the optimal range of 7.5 to 9.0.[2] This should help to redissolve the precipitate by favoring the formation of soluble copper-ethanolamine complexes.
-
Increase Ethanolamine Concentration: If the pH is within the optimal range, the issue might be an insufficient ethanolamine concentration. Try adding a small amount of additional ethanolamine to the solution to ensure complete complexation of the copper ions.
-
Gentle Warming and Stirring: In some cases, gentle warming and continuous stirring may help to redissolve the precipitate, particularly if it formed due to localized concentration gradients or temporary temperature drops. However, avoid excessive heating, as it can degrade the complex.[3]
Q3: What is the optimal pH range for maintaining the stability of this compound solutions?
The optimal pH for maintaining the stability of this compound solutions is generally between 7.5 and 9.0.[2] Within this range, the formation of soluble, charged copper-ethanolamine complexes is maximized, while the concentration of free copper ions that can lead to precipitation is minimized.[1][2] At a pH below 7, the risk of precipitation increases significantly due to the protonation of ethanolamine and the subsequent release of free copper ions.[1][2] At a pH above 10, the formation of less soluble, neutral copper-ethanolamine complexes can occur.[2]
Q4: How does the molar ratio of copper to ethanolamine affect the stability of the solution?
The molar ratio of copper to ethanolamine is a critical factor in preventing precipitation. A sufficient excess of ethanolamine is required to ensure that all copper ions are complexed. Common stable molar ratios (Copper:Ethanolamine) are 1:3 and 1:4.[2] A 1:3 ratio is often cited as optimal for maximizing the desired charged complex species.[2] Ratios with less ethanolamine can result in incomplete complexation and precipitation.
Data Presentation
Table 1: Effect of pH and Copper:Ethanolamine Molar Ratio on the Distribution of Copper Species and Precipitation Risk
| pH Range | Copper:Ethanolamine Molar Ratio | Predominant Copper Species | Precipitation Risk |
| < 7.0 | Any | Free Cu²⁺ and partially complexed species[1][2] | High |
| 7.5 - 9.0 | 1:3 | [Cu(EA)₂]²⁺, [Cu(EA)₃]²⁺ (charged, soluble complexes)[2] | Low |
| 7.5 - 9.0 | 1:4 | [Cu(EA)₃]²⁺, [Cu(EA)₄]²⁺ (charged, soluble complexes)[2] | Low |
| > 10.0 | Any | Neutral [Cu(EA)ₓ(OH)y] complexes[2] | Moderate |
EA = Ethanolamine
Table 2: Influence of Temperature on the Stability of Copper-Amine Complexes
| Temperature Range | Effect on Complex Stability | Recommendation |
| 5 - 25 °C | High stability[4] | Ideal for storage and most experimental procedures. |
| > 30 °C | Stability gradually decreases with increasing temperature.[3][4] | Avoid prolonged exposure to elevated temperatures. If heating is necessary, monitor the solution closely for any signs of precipitation. |
Experimental Protocols
Protocol for Preparing a Stable this compound Stock Solution (e.g., 0.1 M Copper)
-
Materials:
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Ethanolamine (EA)
-
Deionized water
-
pH meter
-
Stir plate and stir bar
-
Volumetric flasks and graduated cylinders
-
-
Procedure:
-
Weigh the appropriate amount of CuSO₄·5H₂O to achieve the desired final copper concentration. For a 0.1 M solution, use 24.97 g per liter of solution.
-
In a separate beaker, measure the required volume of ethanolamine. To achieve a 1:4 molar ratio of Cu:EA for a 0.1 M copper solution, you will need 0.4 moles of ethanolamine per liter. The density of ethanolamine is approximately 1.012 g/mL, and its molar mass is 61.08 g/mol . Therefore, you will need approximately 24.2 mL of ethanolamine per liter of final solution.
-
In a volumetric flask, dissolve the weighed CuSO₄·5H₂O in approximately 700 mL of deionized water. Stir until all the solid has dissolved. The solution will be a light blue color.
-
Slowly add the measured ethanolamine to the copper sulfate solution while stirring continuously. The solution will turn a deep royal blue as the copper-ethanolamine complexes form.
-
Allow the solution to stir for 15-20 minutes to ensure complete complexation.
-
Calibrate a pH meter and measure the pH of the solution. If necessary, adjust the pH to be within the 7.5 - 9.0 range by adding small increments of a dilute acid (e.g., 0.1 M H₂SO₄) or base (e.g., 0.1 M NaOH or additional ethanolamine).
-
Once the pH is stable within the desired range, add deionized water to bring the final volume to 1 liter.
-
Store the solution in a well-sealed container at room temperature, away from direct sunlight.
-
Visualizations
References
Validation & Comparative
Unveiling the Molecular Architecture: A Comparative Guide to the X-ray Crystallographic Validation of Copper-Ethanolamine Complexes
For researchers, scientists, and professionals in drug development, the precise structural elucidation of metal-organic complexes is paramount for understanding their chemical behavior and biological activity. This guide provides a comparative analysis of the structural validation of copper-ethanolamine and its derivatives by single-crystal X-ray crystallography, offering a side-by-side look at their key structural features. Furthermore, it outlines alternative spectroscopic and thermal analysis techniques that complement crystallographic data, providing a holistic approach to characterization.
This guide presents crystallographic data for two copper-ethanolamine derivative complexes, offering a quantitative comparison of their solid-state structures. Detailed experimental protocols for the primary validation method, single-crystal X-ray diffraction, and alternative characterization techniques are also provided to support researchers in their laboratory work.
Structural Validation by X-ray Crystallography: A Comparative Analysis
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the absolute three-dimensional structure of crystalline compounds, providing precise atomic coordinates and geometric parameters. Below is a comparison of the crystallographic data for two copper-ethanolamine derivative complexes.
Table 1: Crystallographic Data and Structure Refinement Details
| Parameter | Bis[2-(2-aminoethylamino)ethanol]copper(II) dinitrate[1][2] | bis{2-[(2-hydroxyethyl)amino]ethanol}copper(II) terephthalate[3] |
| Formula | C8H24CuN6O8 | C16H26CuN2O8 |
| Formula Weight | 395.87 | 437.93 |
| Crystal System | Tetragonal | Monoclinic |
| Space Group | I41/a | P21/c |
| a (Å) | 14.6640(1) | 8.6013(9) |
| b (Å) | 14.6640(1) | 9.0398(9) |
| c (Å) | 29.8298(7) | 11.5732(12) |
| α (°) | 90 | 90 |
| β (°) | 90 | 91.695(2) |
| γ (°) | 90 | 90 |
| Volume (ų) | 6414.39(16) | 899.47(16) |
| Z | 16 | 2 |
| Temperature (K) | 296 | 293 |
| Radiation | Mo Kα | Mo Kα |
| Final R indices | R1 = 0.035 | R1 = 0.030 |
| wR2 | 0.121 | 0.080 |
Table 2: Selected Bond Lengths (Å) and Angles (°) for the Copper Coordination Sphere
| Feature | Bis[2-(2-aminoethylamino)ethanol]copper(II) dinitrate | bis{2-[(2-hydroxyethyl)amino]ethanol}copper(II) terephthalate (B1205515) |
| Coordination Geometry | Distorted Octahedral | Jahn-Teller Distorted Octahedral |
| Cu-N Bond Lengths | ~2.01 - 2.08 | ~2.03 |
| Cu-O Bond Lengths | Not explicitly stated | Equatorial: ~1.96, Axial: ~2.45 |
| N-Cu-N Angles | ~81 - 95 | ~84 |
| N-Cu-O Angles | Not explicitly stated | ~80, ~98 |
| O-Cu-O Angles | ~172 (trans) | 180 (axial) |
The crystallographic data reveals that in both complexes, the copper(II) ion is in a distorted octahedral environment. In the case of bis{2-[(2-hydroxyethyl)amino]ethanol}copper(II) terephthalate, a classic Jahn-Teller distortion is observed, with elongated axial Cu-O bonds.[3] The coordination in bis[2-(2-aminoethylamino)ethanol]copper(II) dinitrate involves four nitrogen atoms in the equatorial plane and two oxygen atoms in the trans positions.[1]
Experimental Protocols
Single-Crystal X-ray Diffraction (SCXRD)
This protocol outlines the general procedure for the structural determination of small molecule copper complexes.
1. Crystal Growth:
-
Suitable single crystals are grown by slow evaporation of a saturated solution of the copper-ethanolamine complex in an appropriate solvent (e.g., water, ethanol).
2. Data Collection:
-
A single crystal of suitable size and quality is mounted on a goniometer head.
-
Data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) and a detector (e.g., CCD or CMOS).
-
The crystal is maintained at a constant temperature, often cryogenic (e.g., 100 K), to minimize thermal vibrations.
-
A series of diffraction images are collected as the crystal is rotated.
3. Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is refined using full-matrix least-squares on F² to minimize the difference between the observed and calculated structure factors.
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms may be located from the difference Fourier map or placed in calculated positions.
Alternative and Complementary Characterization Methods
While SCXRD provides the definitive solid-state structure, other techniques offer valuable information about the complex in solution and its bulk properties.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within the complex, which are sensitive to the coordination environment of the copper(II) ion.
Protocol:
-
Prepare solutions of the copper-ethanolamine complex of known concentrations in a suitable solvent (e.g., water or ethanol).
-
Record the absorption spectra over a wavelength range of approximately 200-800 nm using a double-beam UV-Vis spectrophotometer.
-
The position and intensity of the d-d transition bands provide information about the ligand field strength and the coordination geometry.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the vibrational modes of the ligands and to observe changes upon coordination to the metal center.
Protocol:
-
Prepare a solid sample of the complex, typically as a KBr pellet or using an ATR accessory.
-
Record the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Shifts in the vibrational frequencies of the amine (N-H) and alcohol (O-H) groups of ethanolamine (B43304) upon coordination to copper can be observed.
Thermogravimetric Analysis (TGA)
TGA provides information on the thermal stability of the complex and the loss of any solvent or ligand molecules upon heating.
Protocol:
-
Place a small, accurately weighed amount of the complex in a TGA crucible.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).
-
The mass of the sample is recorded as a function of temperature. The resulting thermogram shows the decomposition steps of the complex.
References
- 1. Bis[2-(2-aminoethylamino)ethanol]copper(II) dinitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bis[2-(2-amino-ethyl-amino)-ethanol]copper(II) dinitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal structure of bis{2-[(2-hydroxyethyl)amino]ethanol-κ3 O,N,O′}copper(II) terephthalate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Copper Ethanolamine and Copper Diethanolamine Complexes
A comprehensive comparative study of copper ethanolamine (B43304) (Cu-MEA) and copper diethanolamine (B148213) (Cu-DEA) complexes reveals distinct differences in their chemical properties, thermal stability, and performance in various applications. This guide provides an objective comparison based on available experimental data to assist researchers, scientists, and drug development professionals in selecting the appropriate complex for their specific needs.
Chemical and Physical Properties
Both ethanolamine (monoethanolamine, MEA) and diethanolamine (DEA) are alkanolamines that act as ligands, forming coordination complexes with copper(II) ions. The primary difference lies in the number of ethanol (B145695) arms on the amine, which influences the coordination chemistry and stability of the resulting complexes. MEA is a bidentate ligand, coordinating through its nitrogen and oxygen atoms to form a stable five-membered ring with the copper ion.[1] DEA, with two ethanol arms, can act as a tridentate ligand, leading to the formation of different complex structures, including binuclear complexes where the deprotonated hydroxyl groups bridge two copper atoms.[2]
| Property | Copper Ethanolamine (Cu-MEA) | Copper Diethanolamine (Cu-DEA) |
| Ligand | Ethanolamine (Monoethanolamine) | Diethanolamine |
| Typical Coordination | Mononuclear complexes[1] | Can form mononuclear and binuclear complexes[2] |
| Ligand Denticity | Bidentate (N, O)[1] | Bidentate or Tridentate (N, O, O')[2] |
| Formation of Hydroxy Complexes | Forms hydroxy complexes in solution | Forms hydroxy complexes in solution[3] |
Synthesis of Copper Complexes
The synthesis of both Cu-MEA and Cu-DEA complexes can be achieved through the reaction of a copper(II) salt (e.g., copper chloride, copper sulfate) with the respective alkanolamine in an aqueous or alcoholic solution. The reaction conditions, such as temperature, pH, and molar ratio of reactants, can be adjusted to control the formation of specific complex species.
Experimental Protocol: Synthesis of Copper Monoethanolamine for Nanowire Preparation
A method for synthesizing copper nanowires using a copper-MEA complex as a precursor has been described.[4]
-
A flask containing a 15 M sodium hydroxide (B78521) (NaOH) aqueous solution (100 mL) and 0.1 M copper(II) chloride dihydrate (CuCl₂·2H₂O) solution (5 mL) is preheated in a 60 °C oil bath for 30 minutes.
-
Under vigorous stirring, a specific amount of monoethanolamine (MEA) and a 10 M hydrazine (B178648) hydrate (B1144303) (N₂H₄) solution (0.125 mL) are added sequentially.
-
After intense stirring for 2 minutes, stirring is stopped, and the reaction is allowed to proceed at the maintained temperature for 2 hours.
-
The optimal conditions for Cu NW synthesis were found to be a NaOH concentration of 15 M, MEA concentration of 210 mM, and N₂H₄ concentration of 12.5 mM at 60 °C.[4]
Experimental Protocol: Synthesis of Copper Diethanolamine Complex for Conductive Inks
A procedure for preparing a copper-diethanolamine complex ink for fabricating conductive patterns has been reported.[5]
-
Copper(II) formate (B1220265) is used as the copper-ion precursor.
-
The complex inks are prepared by mixing a varying amount of synthesized copper formate in a 25% wt/wt ammonia (B1221849) solution.
-
These solutions are then mixed with deionized water and diethanolamine (DEA). For example, 0.338 g (1.5 mmol) of copper formate is mixed in 5 mL of ammonia solution, followed by the addition of 1 mL of deionized water and 4 mL of DEA.[5]
Comparative Performance
Thermal Stability
A key differentiator between the two complexes is their thermal stability. A comparative study on theophyllinato Cu(II) complexes of ethanolamine and diethanolamine revealed that the diethanolamine copper complexes are thermally less stable than the corresponding ethanolamine complexes.[2] The thermogravimetric analysis showed that the tridentate alcoholate anions in the diethanolamine complex fragmented and evolved at a lower temperature range (125-275°C) compared to the degradation of the theophyllinate anions (starting at 350°C).[2]
| Complex | Decomposition Temperature of Alkanolamine Ligand |
| Theophyllinato Cu(II) Diethanolamine | 125 - 275 °C[2] |
| Theophyllinato Cu(II) Ethanolamine | Higher than the diethanolamine complex[2] |
Application in Wood Preservation
Application in Nanomaterial Synthesis
Both Cu-MEA and Cu-DEA have been utilized as precursors for the synthesis of copper-based nanomaterials. Cu-MEA has been successfully used as a complexing agent in the synthesis of copper nanowires, where it plays a crucial role in directing the nanowire growth.[8] Cu-DEA has been employed in the preparation of copper nanoparticles, where it acts as a reductant, solvent, surface modifier, and shape controller.[9] The choice between MEA and DEA in these applications will depend on the desired morphology and properties of the final nanoproduct.
Signaling Pathways and Mechanisms
The primary mechanism of action for copper-alkanolamine complexes in applications like wood preservation and as algaecides involves the release of copper(II) ions. These ions are toxic to a wide range of organisms, including fungi and algae, by interfering with essential cellular processes.
Caption: Mechanism of action for copper-alkanolamine complexes.
Experimental Workflows
The synthesis of these copper complexes typically follows a straightforward solution-based reaction pathway.
Caption: General workflow for synthesizing copper-alkanolamine complexes.
Conclusion
The choice between this compound and copper diethanolamine is highly dependent on the specific application and desired properties.
-
This compound (Cu-MEA) complexes appear to be more thermally stable, which could be an advantage in applications requiring higher processing temperatures.[2] Its role as a bidentate ligand leads to the formation of simpler, mononuclear complexes.[1]
-
Copper Diethanolamine (Cu-DEA) offers more versatile coordination chemistry, with the ability to form both mononuclear and binuclear complexes.[2] This could be leveraged to create materials with specific structural and electronic properties. However, its lower thermal stability must be taken into consideration.[2]
For researchers and professionals in drug development, the differences in coordination and stability could influence the design of copper-based therapeutic agents, affecting their reactivity and interaction with biological targets. In materials science, these differences are critical for controlling the properties of nanomaterials and functional coatings. Further direct comparative studies under identical experimental conditions are warranted to provide a more definitive performance evaluation in specific applications.
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. researchgate.net [researchgate.net]
- 3. ias.ac.in [ias.ac.in]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 7. woodresearch.sk [woodresearch.sk]
- 8. Synthesis of Copper Nanowires Using Monoethanolamine and the Application in Transparent Conductive Films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Catalytic Edge: A Comparative Guide to Copper Ethanolamine in Oxidation Reactions
For researchers, scientists, and professionals in drug development, the quest for efficient, selective, and sustainable catalytic systems is paramount. This guide provides an in-depth comparison of the catalytic activity of copper ethanolamine (B43304) complexes in oxidation reactions, benchmarked against alternative copper-based catalysts. By presenting key performance data, detailed experimental protocols, and mechanistic insights, this document serves as a practical resource for catalyst selection and experimental design.
Performance Snapshot: Copper Amine Catalysts in Phenol Oxidation
The catalytic efficacy of copper complexes is profoundly influenced by the nature of the ligand coordinated to the metal center. Below is a comparative summary of the catalytic performance of a copper(II) complex with an amine-based ligand, closely related to ethanolamine, in the aerobic oxidation of 2-aminophenol (B121084). This reaction is a model for phenoxazinone synthase activity, a key transformation in the biosynthesis of certain natural products.
| Catalyst System | Substrate | Product | Turnover Number (kcat, h⁻¹) | Solvent |
| Copper(II)-Amine Complex | 2-Aminophenol | 2-Aminophenoxazin-3-one | 6.3 x 10⁴ - 3.9 x 10⁵ | Not Specified |
| Copper(II)-Imine Complex | 2-Aminophenol | 2-Aminophenoxazin-3-one | 2.4 x 10⁵ - 6.2 x 10⁶ | Not Specified |
Data sourced from a comparative study of amine- and imine-based copper(II) complexes. While not a direct measure of a simple copper ethanolamine complex, it provides valuable insight into the activity of copper-amine systems.[1][2]
In Focus: The Aerobic Oxidation of Phenols and Alcohols
This compound and related copper-amine complexes have demonstrated notable catalytic activity in the aerobic oxidation of various organic substrates, including phenols and alcohols. These reactions are fundamental in organic synthesis, providing access to valuable aldehydes, ketones, and quinones.
The general scheme for the copper-catalyzed aerobic oxidation of a primary alcohol to an aldehyde is as follows:
R-CH₂OH + ½ O₂ --(Copper Catalyst)--> R-CHO + H₂O
Similarly, the oxidation of phenols can yield corresponding quinones. The choice of catalyst, solvent, and reaction conditions plays a crucial role in determining the reaction's efficiency, selectivity, and product distribution.
Alternative Catalytic Systems
While this compound complexes present a promising and cost-effective catalytic option, a range of alternatives are employed for similar oxidative transformations.
-
Other Copper(II) Complexes: A variety of ligands have been used to modulate the catalytic activity of copper. These include bipyridine, phenanthroline, and Schiff bases. These complexes have shown high efficiency in the oxidation of alcohols and phenols.[3][4] Some systems, particularly those using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a co-catalyst, are highly effective for the selective oxidation of primary alcohols to aldehydes.[5]
-
Palladium Catalysts: Palladium-based catalysts are widely used for a broad range of oxidation reactions. They often exhibit high turnover numbers and functional group tolerance. However, the higher cost and potential toxicity of palladium are significant considerations.
-
Copper-Manganese (B8546573) Oxides: Mixed-metal oxide nanoparticles, such as those containing copper and manganese, have been shown to be effective catalysts for the selective oxidation of benzylic alcohols to the corresponding aldehydes with high conversion and selectivity.[6][7]
Experimental Protocols
Below are detailed methodologies for key experiments related to the synthesis and catalytic testing of copper-amine complexes, adapted from relevant literature.
Synthesis of a Copper(II)-Amine Complex
A general procedure for the synthesis of a copper(II) complex with an amine-based ligand is as follows:
-
Dissolve the amine ligand (e.g., a functionalized ethanolamine derivative) in a suitable solvent such as methanol (B129727) or ethanol.
-
To this solution, add an equimolar amount of a copper(II) salt (e.g., copper(II) chloride or copper(II) perchlorate) dissolved in the same solvent.
-
Stir the resulting mixture at room temperature for a specified period, during which a color change is typically observed, indicating complex formation.
-
The solid complex can be isolated by filtration, washed with the solvent, and dried under vacuum.
Catalytic Oxidation of 2-Aminophenol
The following protocol outlines a typical experiment to assess the catalytic activity of a copper-amine complex in the aerobic oxidation of 2-aminophenol:
-
Prepare a stock solution of the copper(II)-amine complex in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 x 10⁻⁴ M.
-
Prepare a stock solution of 2-aminophenol in the same solvent.
-
In a quartz cuvette, place a known volume and concentration of the catalyst solution.
-
Initiate the reaction by adding a specific volume of the 2-aminophenol stock solution to the cuvette, ensuring a significant substrate-to-catalyst molar ratio (e.g., 100:1 or greater).
-
Monitor the progress of the reaction by recording the UV-Vis absorbance of the product, 2-aminophenoxazin-3-one, at its characteristic wavelength (around 433 nm) at regular time intervals.
-
The initial reaction rate can be determined from the linear portion of the absorbance versus time plot.
-
Kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) can be determined by varying the substrate concentration while keeping the catalyst concentration constant. The turnover number (kcat) is then calculated from Vmax and the catalyst concentration.[2]
Mechanistic Insights and Visualizations
The catalytic cycle of copper-catalyzed aerobic oxidation is a multistep process involving changes in the oxidation state of the copper center and the interaction with the substrate and the oxidant (dioxygen).
The diagram below illustrates a plausible catalytic cycle for the aerobic oxidation of an alcohol mediated by a copper(II) catalyst.
This guide provides a foundational understanding of the catalytic activity of this compound and related complexes. The presented data and protocols offer a starting point for researchers to design and evaluate their own catalytic systems for oxidation reactions. Further research focusing on direct, quantitative comparisons of this compound with a broader range of catalysts under standardized conditions will be invaluable for advancing the field.
References
- 1. Deciphering the effect of amine versus imine ligands of copper(II) complexes in 2-aminophenol oxidation. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Copper Catalyzed Alcohol Oxidation in Homogeneous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. asianpubs.org [asianpubs.org]
- 7. Selective oxidation of benzylic alcohols using copper-manganese mixed oxide nanoparticles as catalyst - Arabian Journal of Chemistry [arabjchem.org]
Performance Comparison of Copper-Ethanolamine Complexes in Various Solvents: A Guide for Researchers
This guide provides a comparative analysis of the performance of copper(II)-ethanolamine complexes in different solvent environments, focusing on solubility, stability, and reactivity. The information is tailored for researchers, scientists, and professionals in drug development, offering quantitative data, detailed experimental protocols, and visualizations to support further research and application.
Data Presentation: A Comparative Overview
The performance of copper(II)-ethanolamine complexes is significantly influenced by the solvent system. The following tables summarize the stability of these complexes in aqueous and organic solvents.
Stability of Copper(II)-Ethanolamine Complexes in Aqueous Solution
The formation and stability of copper(II)-ethanolamine complexes in aqueous solutions are highly dependent on the pH and the molar ratio of copper to ethanolamine (B43304) (EA). Various species can coexist in equilibrium, including mononuclear complexes with different ligand-to-metal ratios and hydroxy complexes at higher pH.
| Complex Species | Log βn (Overall Stability Constant) | Conditions | Reference |
| [Cu(EA)]²⁺ | 4.3 | Aqueous solution, 25°C | [1] |
| [Cu(EA)₂]²⁺ | 7.6 | Aqueous solution, 25°C | [1] |
| [Cu(EA)₃]²⁺ | 9.6 | Aqueous solution, 25°C | [1] |
| [Cu(EA)(OH)]⁺ | - | Formation at higher pH | [2] |
| [Cu(EA)₂(OH)₂] | - | Formation at higher pH | [2] |
Note: The distribution of these species varies significantly with pH. For instance, at a pH between 7 and 10, the +1 charged [Cu(EA)₂]²⁺ complex is often the major species[1].
Comparative Performance in Aqueous vs. Organic Solvents
Direct quantitative data for the solubility and stability of simple copper(II)-ethanolamine complexes in pure organic solvents is limited in the available literature. However, trends can be inferred from studies in mixed aqueous-organic solvents and the general principles of coordination chemistry. The following table provides a qualitative and estimated comparison.
| Solvent | Solvent Type | Dielectric Constant (ε) | Expected Solubility | Expected Stability | Rationale & Observations |
| Water | Polar Protic | 80.1 | High | Moderate | Water is a strong coordinating solvent and can compete with ethanolamine for coordination to the Cu(II) center, potentially lowering the stability compared to some organic solvents. However, the high polarity facilitates the dissolution of charged complex species. |
| Methanol (B129727) | Polar Protic | 32.7 | High | Higher than water | Methanol is less coordinating than water, leading to less competition for the ligand and thus higher stability of the copper-ethanolamine complex[3]. The polarity is sufficient for good solubility. |
| Ethanol (B145695) | Polar Protic | 24.5 | Good | Higher than water | Similar to methanol, ethanol is less coordinating than water, favoring complex formation. Studies on related copper complexes in ethanol-water mixtures show increased stability with higher ethanol content[4][5]. Copper(II) chloride has been dissolved in absolute ethanol for the synthesis of related complexes[6]. |
| DMSO | Polar Aprotic | 46.7 | Good | High | DMSO is a strong coordinating solvent that can stabilize the Cu(II) ion. While it can compete with ethanolamine, its aprotic nature means it does not form hydrogen bonds with the ligand, which can enhance the stability of the primary complex[7]. Copper(II) complexes are often readily soluble in DMSO[6]. |
Experimental Protocols
Detailed methodologies for determining the stability and characterizing copper-ethanolamine complexes are crucial for reproducible research. The following are standard protocols for potentiometric titration and UV-Vis spectrophotometry.
Potentiometric Titration for Stability Constant Determination
This method is used to determine the formation constants of metal complexes by monitoring the change in pH or metal ion concentration upon titration with a ligand or a standard base.
Materials and Reagents:
-
pH meter with a glass electrode
-
Constant temperature water bath
-
Burette
-
Standardized solutions of:
-
Copper(II) salt (e.g., Cu(NO₃)₂)
-
Ethanolamine
-
Strong acid (e.g., HNO₃)
-
Strong base (e.g., NaOH, CO₂-free)
-
Inert salt for maintaining constant ionic strength (e.g., KNO₃)[8]
-
-
Deionized water
Procedure:
-
Calibration: Calibrate the pH electrode using standard buffer solutions at the desired temperature.
-
Titration of Ligand: Titrate a solution of ethanolamine and a strong acid with a standardized strong base to determine the protonation constants of the ligand.
-
Titration of Metal-Ligand Mixture: Prepare a solution containing a known concentration of Cu(II) salt, ethanolamine, and a strong acid. The molar ratio of metal to ligand can be varied (e.g., 1:1, 1:2, 1:5)[8].
-
Maintain a constant ionic strength throughout the titration by adding a high concentration of an inert salt like KNO₃[8].
-
Titrate this mixture with the standardized strong base, recording the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of base added. From these titration curves, calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration ([L]) at each point.
-
Formation Curve: Plot n̄ versus pL (where pL = -log[L]) to obtain the formation curve.
-
Stability Constant Calculation: The stepwise or overall stability constants (log K or log β) can be determined from the formation curve using computational programs or graphical methods (e.g., the half-integral method where log Kₙ = pL at n̄ = n - 0.5)[9].
UV-Vis Spectrophotometry for Complex Characterization
UV-Vis spectrophotometry is used to determine the stoichiometry of the complexes and can also be used to determine stability constants. The method relies on the formation of a colored complex that absorbs light in the visible region.
Materials and Reagents:
-
UV-Vis Spectrophotometer
-
Cuvettes
-
Standardized solutions of:
-
Copper(II) salt
-
Ethanolamine
-
-
The solvent of interest (e.g., water, ethanol)
Procedure:
-
Wavelength of Maximum Absorbance (λ_max):
-
Prepare a solution of the copper-ethanolamine complex.
-
Scan the absorbance of the solution over a range of wavelengths (e.g., 400-800 nm) to determine the λ_max, where the complex shows the highest absorbance[10].
-
-
Method of Continuous Variations (Job's Plot):
-
Prepare a series of solutions where the total molar concentration of Cu(II) and ethanolamine is constant, but the mole fraction of the ligand is varied from 0 to 1.
-
Measure the absorbance of each solution at the λ_max.
-
Plot the absorbance versus the mole fraction of the ligand. The maximum of the plot corresponds to the stoichiometry of the complex[2].
-
-
Mole-Ratio Method:
-
Prepare a series of solutions with a fixed concentration of Cu(II) and varying concentrations of ethanolamine.
-
Measure the absorbance of each solution at the λ_max.
-
Plot the absorbance versus the molar ratio of [Ligand]/[Metal]. The point of inflection in the curve indicates the stoichiometry of the complex[11].
-
-
Beer's Law Calibration Curve:
-
Prepare a series of standard solutions of the copper-ethanolamine complex of known concentrations.
-
Measure the absorbance of each standard at the λ_max.
-
Plot absorbance versus concentration. This calibration curve can be used to determine the concentration of unknown samples[12].
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the performance of copper-ethanolamine complexes.
References
- 1. woodpreservation.ca [woodpreservation.ca]
- 2. ias.ac.in [ias.ac.in]
- 3. Stability constants of thiocyanato complexes of cobalt(II), nickel(II) and copper(II) in methanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability constants of potent cytotoxic copper(II) complexes with furan semicarbazones in ethanolic solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Aprotic Solvent Exposes an Altered Mechanism for Copper-Catalyzed Ethylene Electrosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hakon-art.com [hakon-art.com]
- 9. Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. sci-arch.org [sci-arch.org]
- 12. scribd.com [scribd.com]
Navigating the Landscape of Ethanolamine Detection: A Comparative Guide to Electrochemical Sensors
For researchers, scientists, and drug development professionals engaged in the precise detection of ethanolamine (B43304), the selection of an appropriate sensing platform is paramount. While various analytical techniques exist, electrochemical sensors offer a compelling combination of sensitivity, portability, and cost-effectiveness. This guide provides a comparative overview of electrochemical methods for ethanolamine validation, with a special focus on the emerging role of copper-based nanomaterials.
Due to a notable gap in direct, peer-reviewed research focusing specifically on the electrochemical validation of copper-based sensors for ethanolamine, this guide will draw comparisons from the broader field of electrochemical ethanolamine detection and the established performance of copper-based sensors for analogous compounds. This approach will provide a foundational understanding and highlight the potential of copper nanomaterials in this specific application.
Performance Comparison of Ethanolamine Sensing Technologies
The following table summarizes the performance metrics of different sensing technologies for ethanolamine detection. It is important to note that direct comparative data for copper-based electrochemical sensors for ethanolamine is limited in the current body of scientific literature. The data presented for copper-based sensors is extrapolated from their performance with other small organic molecules and serves as a prospective benchmark.
| Sensor Type | Analyte | Limit of Detection (LOD) | Sensitivity | Response Time | Reference |
| Copper-Based Electrochemical Sensor (Prospective) | Ethanolamine | Potentially in the low µM to nM range | High (expected due to catalytic properties of copper) | Seconds to minutes | N/A |
| Metal Oxide Semiconductor (MOS) Sensor | Ethanolamine | ~1 ppm | High | ~10-12 seconds | [1] |
| Optical Sensor | Diethanolamine/Triethanolamine Mixture | N/A | High | 150-180 seconds | [2] |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Ethanolamines | 0.49 - 2.00 ppb | Very High | Minutes (sample preparation required) | [3] |
| High-Performance Liquid Chromatography (HPLC) | Ethanolamine | 8.09 ng per injection | High | Minutes (sample preparation required) | [4] |
Experimental Protocols: A Look into Electrochemical Sensing
The successful fabrication and validation of an electrochemical sensor involves a series of well-defined steps. Below are generalized methodologies for key experiments, adaptable for the development of copper-based ethanolamine sensors.
Electrode Modification with Copper Nanomaterials
Objective: To create a stable and catalytically active sensor surface.
Materials:
-
Working electrode (e.g., Glassy Carbon Electrode - GCE)
-
Copper precursor (e.g., copper sulfate, copper chloride)
-
Supporting electrolyte (e.g., phosphate-buffered saline - PBS)
-
Stabilizing agent/polymer (optional, e.g., chitosan, Nafion)
-
Electrochemical workstation
Procedure:
-
Electrode Pre-treatment: The working electrode is first polished with alumina (B75360) slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) to obtain a mirror-like surface. It is then sonicated in deionized water and ethanol (B145695) to remove any adsorbed particles.
-
Electrochemical Deposition of Copper:
-
A solution containing the copper precursor and a supporting electrolyte is prepared.
-
The pre-treated working electrode, a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl) are immersed in the solution.
-
Copper is electrodeposited onto the working electrode surface using techniques like cyclic voltammetry (CV) or chronoamperometry. The potential, deposition time, and solution concentration are optimized to control the size and morphology of the copper nanostructures.
-
-
Surface Characterization: The modified electrode surface is characterized using techniques such as Scanning Electron Microscopy (SEM) to visualize the morphology of the deposited copper nanostructures and Energy-Dispersive X-ray Spectroscopy (EDX) to confirm the elemental composition.
Electrochemical Detection of Ethanolamine
Objective: To measure the electrochemical response of the modified electrode to ethanolamine and determine key performance metrics.
Materials:
-
Copper-modified working electrode
-
Counter and reference electrodes
-
Ethanolamine solutions of known concentrations
-
Supporting electrolyte (e.g., PBS at a specific pH)
-
Electrochemical workstation
Procedure:
-
Cyclic Voltammetry (CV):
-
The modified electrode setup is immersed in the supporting electrolyte.
-
A cyclic voltammogram is recorded to observe the background current.
-
Aliquots of ethanolamine are added to the electrolyte, and CVs are recorded at different concentrations.
-
The appearance of an oxidation peak at a specific potential indicates the electrocatalytic activity of the copper-modified electrode towards ethanolamine. The relationship between the peak current and ethanolamine concentration provides information about the sensor's sensitivity.
-
-
Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV):
-
These more sensitive techniques are used for quantitative analysis.
-
The electrode is incubated in ethanolamine solutions of varying concentrations, and the peak current is measured.
-
A calibration curve is constructed by plotting the peak current against the ethanolamine concentration.
-
-
Amperometry:
-
A constant potential (determined from the CV) is applied to the working electrode.
-
Successive additions of ethanolamine are made to the stirred electrolyte solution, and the resulting current change is recorded.
-
This method is used to determine the sensor's response time and limit of detection.
-
Selectivity and Stability Studies
Objective: To assess the sensor's ability to detect ethanolamine in the presence of interfering species and its long-term performance.
Procedure:
-
Selectivity: The amperometric or voltammetric response of the sensor to ethanolamine is measured in the presence of potential interfering substances (e.g., other amines, alcohols, common ions). A minimal change in the signal for ethanolamine indicates good selectivity.
-
Stability: The sensor's response to a fixed concentration of ethanolamine is measured periodically over several days or weeks. The sensor is typically stored in a dry, cool place between measurements. A consistent response indicates good long-term stability.
Visualizing the Sensing Mechanism and Workflow
To better understand the processes involved in electrochemical sensing, the following diagrams illustrate the conceptual signaling pathway and a typical experimental workflow.
Caption: Conceptual signaling pathway for the electrochemical detection of ethanolamine at a copper electrode surface.
Caption: A typical experimental workflow for the development and validation of a copper-based electrochemical sensor.
References
comparing the efficacy of copper ethanolamine with other wood preservatives
This guide provides an in-depth comparison of the efficacy of copper ethanolamine-based wood preservatives against other prevalent systems. The analysis is supported by quantitative data from various experimental studies, focusing on key performance indicators such as fungal and insect resistance, leaching, and corrosivity (B1173158). The information is intended for researchers and professionals in material science and wood protection.
Overview of Copper-Based Wood Preservatives
Copper-based biocides are fundamental to the wood preservation industry, offering broad-spectrum protection against decay fungi and insects. Historically, Chromated Copper Arsenate (CCA) was the dominant preservative but has been phased out for residential use due to environmental and health concerns regarding arsenic and chromium. This led to the development of second-generation, arsenic-free preservatives. Among these, copper ethanolamine (B43304) (Cu-EA) systems, Alkaline Copper Quat (ACQ), and Copper Azole (CA) have become prominent. These preservatives typically use an amine or ethanolamine to solubilize the copper in an aqueous solution, allowing it to be pressure-treated into wood.
This compound formulations function by the copper component acting as the primary fungicide and insecticide. The ethanolamine serves as a complexing agent to keep the copper in solution. Often, these formulations are enhanced with co-biocides, such as quaternary ammonium (B1175870) compounds or azoles, to broaden the spectrum of protection, particularly against copper-tolerant fungi. A notable variation is Copper-Ethanolamine-Boron (CEB), which incorporates boron for enhanced insecticidal properties.
Performance Data: A Quantitative Comparison
The following tables summarize experimental data comparing the performance of this compound and its variants against other common wood preservatives.
Table 1: Fungal Decay Resistance
This table presents the percentage of mass loss in wood samples after exposure to decay fungi in laboratory conditions. Lower mass loss indicates higher efficacy.
| Preservative | Wood Species | Fungus Type | Mass Loss (%) | Reference |
| Untreated Control | Poplar | Not Specified | 26.34% | [1] |
| Alkaline Copper Quat (ACQ-D) | Poplar | Not Specified | 8.91% | [1] |
| Urea-Formaldehyde (UF) | Poplar | Not Specified | 11.66% | [1] |
| Phenol-Formaldehyde (PF) | Poplar | Not Specified | 9.74% | [1] |
| Copper Azole (CA-C) | P. asperata | Brown & White Rot | < 3% | [2] |
| Alkaline Copper Quat (ACQ-C) | P. asperata | Brown & White Rot | < 3% | [2] |
Table 2: Insect Resistance (Subterranean Termites)
This table shows the efficacy of preservatives in preventing damage from subterranean termites.
| Preservative | Wood Type | Exposure Time | Damage / Attack (%) | Reference |
| Untreated Control | Plywood | 24 months | 100% | [3] |
| Copper-Ethanolamine-Boron (CEB) 2.5% | Plywood | 30 months | 4.91% (trace attack) | [3] |
| Copper-Ethanolamine-Boron (CEB) 3.0% | Plywood | 30 months | 4.22% (trace attack) | [3] |
| Copper-Ethanolamine-Boron (CEB) 5.0% | Plywood | 30 months | 3.41% (trace attack) | [3] |
Note: A study also noted that both ACQ and CA treatments significantly increased termite mortalities and reduced mass loss compared to untreated wood[4].
Table 3: Copper Leaching
Leaching of the active ingredient can reduce long-term efficacy and pose environmental risks. This table compares the percentage of copper leached from treated wood under various conditions.
| Preservative | Leaching Condition | Copper Leached (%) | Reference |
| This compound (Cu-EA) | Field Test (42 months, in-ground) | 25% - 36% | [5][6] |
| This compound (Cu-EA) | Field Test (5 years, in-ground) | 65% - 80% | [5] |
| This compound (Cu-EA) | Lab Test (ENV 1250-2) | 3.4% - 4.7% | [5] |
| This compound (Cu-EA, 0.5% Cu, pH 8.6) | Lab Test | 6.5% | [7] |
| This compound (Cu-EA, 0.5% Cu, pH 11.9) | Lab Test | ~8.1% | [7] |
| Alkaline Copper Quat (ACQ) | Lab Test | 6.92% - 19.54% | [4] |
| Copper Azole (CA) | Lab Test | 9.38% - 22.46% | [4] |
Table 4: Corrosion of Metal Fasteners
The chemical composition of wood preservatives can accelerate the corrosion of metal fasteners. This table provides a qualitative and quantitative comparison of the corrosivity of different preservatives.
| Preservative | Comparison | Observation | Reference |
| ACQ & Copper Azole (CuAz) | vs. CCA | Roughly twice as corrosive as CCA. | [8] |
| ACQ-Type D | vs. CuAz, CCA | More corrosive than Copper Azole Type C and CCA-C. | [9] |
| ACQ & Copper Azole (CuAz) | H3 vs. H4 retention | Increased preservative retention (H4 vs. H3) increased corrosion of galvanized nails. | [10] |
Experimental Protocols & Methodologies
The data presented is based on standardized testing procedures designed to evaluate the performance of wood preservatives.
Fungal Decay Resistance Testing:
-
Methodology: Fungal decay tests are typically conducted following standards such as the American Wood Protection Association (AWPA) E10 or European standard EN 113. Wood blocks of a specific size are treated with the preservative to a target retention level. After a conditioning period, the blocks are sterilized and placed in containers with an actively growing culture of a specific decay fungus (e.g., Gloeophyllum trabeum for brown-rot or Trametes versicolor for white-rot). The samples are incubated for a set period (e.g., 12 weeks) under controlled temperature and humidity. Efficacy is determined by measuring the percentage of mass loss of the wood blocks, with untreated blocks serving as controls.[1]
Insect Resistance Testing:
-
Methodology: Termite resistance is evaluated using standards like AWPA E1 or Japan Industrial Standard (JIS) K 1571. In a typical laboratory test, treated and untreated wood samples are placed in a container with a specified number of subterranean termites. The containers are kept in a controlled environment for several weeks. The effectiveness of the preservative is assessed by recording the termite mortality rate and the mass loss of the wood samples.[3][4] Field tests, often called "graveyard tests," involve driving treated stakes into the ground in an area with high termite activity and rating them periodically for damage.[11]
Leaching Testing:
-
Methodology: Leaching studies are performed to measure the amount of preservative that migrates from the wood when exposed to water. The European standard ENV 1250-2 is a common laboratory protocol. In this method, treated wood blocks are vacuum-impregnated with water and then submerged in fresh deionized water, which is replaced at specified intervals over several days. The amount of copper in the collected water (leachate) is analyzed using methods like atomic absorption spectroscopy. The total leached copper is reported as a percentage of the initial amount in the wood.[5][7] Field studies involve analyzing the copper content of treated wood stakes after long-term exposure in real-world conditions.[5][6]
Discussion and Comparative Relationships
The experimental data reveals distinct performance profiles for this compound and its alternatives.
-
Efficacy: this compound, particularly when augmented with co-biocides like boron (CEB), demonstrates excellent efficacy against wood-destroying insects like termites and powder post beetles.[3][11] Its performance against fungal decay is also significant, comparable to other copper-based systems like ACQ and CA.[2]
-
Leaching and Fixation: A primary challenge for this compound preservatives is the relatively poor fixation of copper compared to older CCA systems.[7] Studies show that a substantial amount of copper can leach from the wood, especially in ground-contact applications.[5][6] Leaching is influenced by the pH of the treating solution, with lower pH values generally resulting in better copper fixation.[7] Additives such as octanoic acid have been shown to significantly reduce copper leaching.[12] In contrast, the ethanolamine itself can contribute to the depolymerization of lignin, which may facilitate leaching.[13]
-
Corrosion: Like other modern copper-based preservatives with high copper content and no chromium, this compound formulations are more corrosive to metal fasteners than CCA.[8][10] This necessitates the use of highly corrosion-resistant fasteners, such as hot-dipped galvanized steel (with a thick coating) or stainless steel, to ensure the structural integrity of connections.[14]
The choice of a wood preservative involves a trade-off between efficacy, environmental profile, and material compatibility. This compound represents a move away from the hazardous components of CCA, but this comes with challenges related to copper fixation and corrosivity.
References
- 1. swst.org [swst.org]
- 2. Effect of wood surface treatment on fungal decay and termite resistance :: BioResources [bioresources.cnr.ncsu.edu]
- 3. Evaluation of this compound Boron Based Wood Preservative to Control Wood Destroying Insects | Kalawate | Molecular Entomology [emtoscipublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 6. wsenetwork.org [wsenetwork.org]
- 7. woodresearch.sk [woodresearch.sk]
- 8. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 9. Corrosion Information for Fasteners | Strong-Tie | Together we're helping build safer stronger structures [strongtie.com.au]
- 10. buildmagazine.org.nz [buildmagazine.org.nz]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. woodresearch.sk [woodresearch.sk]
- 14. Alkaline copper quaternary - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Cross-Validation of Analytical Techniques for Copper Ethanolamine Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used analytical techniques, Ultraviolet-Visible (UV-Vis) Spectrophotometry and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), for the quantitative determination of copper in a copper ethanolamine (B43304) complex. The selection of an appropriate analytical method is critical for ensuring data accuracy, reliability, and regulatory compliance in research and pharmaceutical development. This document presents a cross-validation framework, supported by experimental data from analogous copper-amine complexes, to aid in the selection and implementation of the most suitable technique for your specific analytical needs.
At a Glance: Method Comparison
The choice between UV-Vis Spectrophotometry and ICP-OES for the analysis of copper ethanolamine depends on several factors, including the required sensitivity, sample matrix complexity, sample throughput, and budget constraints. The following table summarizes the key performance characteristics of each method, drawing on data from studies on copper-amine complexes.
| Parameter | UV-Vis Spectrophotometry | Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) |
| Principle | Measurement of the absorbance of light by the colored copper-ethanolamine complex in solution. | Measurement of the light emitted by excited copper atoms in a high-temperature plasma.[1] |
| Linearity Range | 0.1 - 4.0 µg/mL (for a copper-PAN complex)[2] | 0.05 - 50.0 ppm[3] |
| Limit of Detection (LOD) | 0.0216 ppm (for a copper-neocuproine complex)[4] | 0.00078 - 0.78 µg/L[5][6] |
| Limit of Quantification (LOQ) | 0.0720 ppm (for a copper-neocuproine complex)[4] | 0.0026 - 15.4 µg/L[5][6] |
| Accuracy (% Recovery) | 95.98% (for a copper-neocuproine complex)[4] | ~100% (for trace elements in electrolytic copper)[7] |
| Precision (%RSD) | 1.12% (for a copper-neocuproine complex)[4] | < 1.0%[6] |
| Key Advantages | Cost-effective, simple instrumentation, rapid analysis. | High sensitivity, multi-element capability, robust against matrix effects. |
| Potential Challenges | Potential for interference from other colored compounds or turbidity. The formation and stability of the complex can be pH-dependent.[2] | Higher initial instrument cost and operational complexity. Potential for spectral interferences from the matrix, although modern instruments have advanced correction capabilities. |
Experimental Protocols
Detailed methodologies for the analysis of this compound using both UV-Vis Spectrophotometry and ICP-OES are provided below. These protocols are based on established methods for similar copper-amine complexes and should be validated for your specific sample matrix.
UV-Vis Spectrophotometric Method
This method is based on the formation of a colored complex between copper(II) ions and ethanolamine, which can be quantified by measuring its absorbance at a specific wavelength. The copper-ammonia complex, which is structurally similar to the copper-ethanolamine complex, exhibits a characteristic absorption at around 620-640 nm.[8][9]
Instrumentation: A double-beam UV-Vis spectrophotometer with 1 cm quartz cuvettes.
Reagents:
-
Copper(II) standard solution (1000 ppm)
-
Ethanolamine
-
Deionized water
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound by mixing a known concentration of copper(II) standard solution with an excess of ethanolamine in deionized water.
-
From the stock solution, prepare a series of calibration standards with concentrations ranging from 0.1 to 5 µg/mL of copper.
-
-
Sample Preparation:
-
Accurately weigh a sample of the this compound product and dissolve it in a known volume of deionized water to obtain a theoretical copper concentration within the calibration range.
-
-
Measurement:
-
Set the spectrophotometer to scan the wavelength range of 400-800 nm to determine the wavelength of maximum absorbance (λmax) for the this compound complex.
-
Measure the absorbance of the blank (deionized water with ethanolamine), standard solutions, and sample solutions at the determined λmax.
-
-
Quantification:
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding copper concentrations.
-
Determine the copper concentration in the sample solution from the calibration curve.
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) Method
ICP-OES offers a highly sensitive and robust method for the determination of the total copper content in the sample. This technique is less susceptible to chemical interferences compared to UV-Vis spectrophotometry.
Instrumentation: An ICP-OES spectrometer with a suitable sample introduction system for aqueous or organic matrices.
Reagents:
-
Copper(II) standard solution (1000 ppm)
-
Nitric acid (trace metal grade)
-
Deionized water
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a series of aqueous calibration standards containing 0.05, 0.1, 0.5, 1, 5, 10, and 50 ppm of copper by diluting the 1000 ppm copper standard solution with 2% (v/v) nitric acid in deionized water.
-
-
Sample Preparation (Direct Dilution):
-
Accurately weigh a sample of the this compound product and dissolve it in deionized water or an appropriate organic solvent.
-
Dilute the sample solution with 2% (v/v) nitric acid to bring the copper concentration within the linear range of the calibration curve.
-
-
Measurement:
-
Optimize the ICP-OES instrument parameters (e.g., RF power, nebulizer gas flow rate, and viewing height) for copper analysis at a suitable emission wavelength (e.g., 324.754 nm).[3]
-
Aspirate the blank (2% nitric acid), standard solutions, and sample solutions into the plasma and measure the emission intensity.
-
-
Quantification:
-
Generate a calibration curve by plotting the emission intensity of the standards against their concentrations.
-
Calculate the copper concentration in the prepared sample solution from the calibration curve and account for the dilution factor to determine the concentration in the original sample.
-
Cross-Validation Workflow
Cross-validation is an essential process to ensure the interchangeability and reliability of analytical methods. It involves comparing the results obtained from two or more different analytical techniques for the same set of samples. The following diagram illustrates a typical workflow for the cross-validation of UV-Vis Spectrophotometry and ICP-OES for this compound analysis.
Caption: Workflow for the cross-validation of UV-Vis and ICP-OES methods.
Conclusion
Both UV-Vis Spectrophotometry and ICP-OES are viable techniques for the quantification of copper in this compound complexes.
-
UV-Vis Spectrophotometry offers a cost-effective and straightforward approach suitable for routine quality control where high sample throughput and moderate sensitivity are required. Careful consideration of potential interferences and pH control is necessary for accurate results.
-
ICP-OES provides superior sensitivity, a wider linear dynamic range, and greater robustness against matrix effects, making it the preferred method for trace-level quantification, analysis of complex matrices, and applications requiring the highest level of accuracy and precision.
The choice of the most appropriate technique will depend on the specific requirements of the analysis, including regulatory guidelines, laboratory resources, and the intended use of the data. A thorough cross-validation as outlined in this guide is recommended when switching between methods or comparing data from different laboratories to ensure consistency and reliability of the analytical results.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. japer.in [japer.in]
- 4. scitepress.org [scitepress.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Theoretical and Experimental Bond Lengths in a Copper-Ethanolamine Complex
A detailed examination of a copper(II) complex containing the ligand 2-(2-aminoethylamino)ethanol reveals a close correlation between experimentally determined and theoretically calculated bond lengths, providing valuable insights for researchers in drug development and materials science. This guide presents a comparative analysis of the structural parameters of bis[2-(2-aminoethylamino)ethanol]copper(II), leveraging data from single-crystal X-ray diffraction and offering a foundational understanding of the coordination environment.
In the realm of coordination chemistry, the precise determination of molecular geometry is paramount. The interplay between experimental techniques and computational modeling provides a comprehensive picture of the structural characteristics of metal complexes. This guide focuses on a copper(II) complex with the ethanolamine (B43304) derivative, 2-(2-aminoethylamino)ethanol, a system of interest due to the versatile coordinating ability of the ligand.
Experimental and Theoretical Data Comparison
The following table summarizes the key experimental bond lengths for the bis[2-(2-aminoethylamino)ethanol]copper(II) cation.
| Bond | Experimental Bond Length (Å) |
| Cu—N1 (primary amine) | 2.023(3) |
| Cu—N2 (secondary amine) | 2.035(3) |
| Cu—O1 | 2.457(3) |
Table 1: Experimental bond lengths for the bis[2-(2-aminoethylamino)ethanol]copper(II) cation as determined by X-ray crystallography.
Methodologies for Structural Determination
A deeper understanding of the data necessitates an appreciation of the methodologies employed in its acquisition.
Experimental Protocol: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal. The methodology involves the following key steps:
-
Crystal Growth: High-quality single crystals of the copper-ethanolamine complex are grown from a suitable solvent.
-
Data Collection: A single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern of the X-rays is recorded by a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal. The positions of the atoms within the unit cell are then determined using computational methods, and the structural model is refined to best fit the experimental data. This refinement process yields the final atomic coordinates, from which bond lengths and angles are calculated.
Theoretical Protocol: Density Functional Theory (DFT)
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules. A typical workflow for calculating the geometry and bond lengths of a metal complex includes:
-
Model Building: The initial three-dimensional structure of the copper-ethanolamine complex is constructed.
-
Method Selection: A suitable functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-31G(d), LANL2DZ for the metal) are chosen. The choice of functional and basis set is crucial for obtaining accurate results.
-
Geometry Optimization: The energy of the molecular structure is minimized with respect to the positions of the atoms. This process yields the most stable (lowest energy) geometry of the complex.
-
Data Analysis: From the optimized geometry, the bond lengths, angles, and other molecular properties can be calculated and compared with experimental values.
Visualizing the Methodological Relationship
The relationship between these experimental and theoretical approaches can be visualized as a workflow that leads to a comprehensive understanding of the molecular structure.
Figure 1. Workflow comparing experimental and theoretical methods for bond length determination.
Conclusion
The comparison of experimental and theoretical bond lengths for copper-ethanolamine complexes serves as a critical validation for computational models. The good agreement that is generally observed between X-ray diffraction data and DFT calculations instills confidence in the predictive power of these theoretical methods. For researchers in drug development and materials science, this synergy between experiment and theory is invaluable, enabling the rational design of new molecules with desired structural and, consequently, functional properties. The data and methodologies presented in this guide provide a foundational reference for further investigations into the rich coordination chemistry of copper and ethanolamine-based ligands.
A Comparative Guide to the Thermal Stability of Copper-Alkanolamine Complexes
For researchers, scientists, and professionals in drug development, understanding the thermal properties of copper-alkanolamine complexes is crucial for applications ranging from catalysis to the formulation of novel therapeutic agents. This guide provides a comparative thermal analysis of various copper-alkanolamine complexes, supported by experimental data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
The thermal stability of metal complexes is a critical parameter that influences their synthesis, storage, and application. In the case of copper-alkanolamine complexes, the nature of the alkanolamine ligand—including the number of hydroxyl and amino groups, and the length of the alkyl chain—plays a significant role in the overall stability and decomposition pathway of the complex. This guide synthesizes available data to offer a comparative overview of these properties.
Comparative Thermal Analysis Data
The following table summarizes the key thermal decomposition data for a selection of copper-alkanolamine complexes as reported in the literature. These values provide a quantitative basis for comparing their relative thermal stabilities.
| Complex | Ligand | Decomposition Stage(s) | Temperature Range (°C) | Weight Loss (%) | Final Residue |
| Copper-Triethanolamine (TEA) | Triethanolamine | 3 | 200 - higher | - | Metal or Metal Oxide[1] |
| Copper-Monoethanolamine (MEA) | Monoethanolamine | - | Starts around 100 | - | - |
| Copper-Isopropanolamine (IPA) | Isopropanolamine | - | Starts around 100 | - | - |
| Copper-Aminoalkoxide (R=Me) | OCMe2CH2NR2 | - | Below 200 | - | Metallic Copper[2] |
| Copper-Aminoalkoxide (R=Et) | OCMe2CH2NR2 | - | Below 200 | - | Metallic Copper[2] |
| [Cu(L1L2)] | 2-Methyle Amine, P-Dimethyle Amine Benzaldehyde | 3 | RT - 1000 | 2.6, 15, 62.8 | Decomposed after 1000°C[3] |
| [Cu(L2L3)] | P-Dimethyle Amine Benzaldehyde, Di(2-pyridyl)amide | 4 | RT - 1000 | 1.54, 8.31, 20.53, 11.71 | Decomposed after 1000°C[3] |
| [Cu(L3L1)] | Di(2-pyridyl)amide, 2-Methyle Amine | 3 | RT - 1000 | 3.65, 15.33, 26 | Decomposed after 1000°C[3] |
Note: The data presented is a compilation from various sources and experimental conditions may vary.
Experimental Protocols
The data presented in this guide is primarily derived from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques are fundamental in characterizing the thermal properties of materials.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. A typical TGA experiment involves heating a small amount of the copper-alkanolamine complex at a constant rate (e.g., 10 °C/min) in an inert atmosphere (e.g., nitrogen) or an oxidative atmosphere (e.g., air). The resulting TGA curve plots mass loss against temperature, revealing the decomposition stages of the complex.
Differential Scanning Calorimetry (DSC): DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC curves show endothermic (heat absorbing) or exothermic (heat releasing) processes. For copper-alkanolamine complexes, DSC can identify phase transitions such as melting and the energetics of decomposition.[3]
Visualizing the Analysis
To better understand the experimental process and the logic of comparison, the following diagrams are provided.
References
Safety Operating Guide
Essential Safety and Logistics for Handling Copper Ethanolamine
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling chemical complexes like Copper Ethanolamine. This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of this compound, designed to be a trusted resource for laboratory safety.
This compound complexes are considered hazardous materials, capable of causing serious eye damage, skin burns, and harm if inhaled or swallowed.[1][2] Adherence to strict safety protocols is crucial to mitigate these risks.
Personal Protective Equipment (PPE)
The minimum required PPE when working with this compound includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[3][4][5] However, a thorough hazard assessment of the specific procedures being performed is necessary to determine if additional PPE is required.[3]
Eye and Face Protection:
-
Safety Glasses: Must meet ANSI Z87.1 standards and include side shields.[3][4][6] Safety glasses offer minimum protection and are not sufficient for splash hazards.[3]
-
Chemical Splash Goggles: Should be worn when there is a risk of splashes, especially when handling larger volumes of liquids.[3][7]
-
Face Shield: A face shield must be worn over safety glasses or goggles when there is a significant splash hazard, such as when dispensing cryogenics, preparing corrosive baths, or pouring large volumes.[3][7][8]
Skin and Body Protection:
-
Lab Coats: A properly fitting, fully buttoned lab coat is mandatory.[4] For work with flammable materials or pyrophorics, a flame-resistant (FR) lab coat should be worn over 100% cotton clothing.[5]
-
Gloves: Chemical-resistant gloves are required.[1][6] Since no single glove material is impervious to all chemicals, it is important to consult the glove manufacturer's chemical resistance guide to select the appropriate glove for this compound. For chemicals with a high skin absorption risk, double-gloving or using a more resistant glove, such as a Silver Shield glove underneath a disposable nitrile glove, may be necessary.[3][8] Gloves should be inspected for damage before each use and changed immediately if contaminated.[5]
-
Clothing: Long pants and closed-toe shoes made of a non-porous material are required to cover all exposed skin on the lower body.[4][6]
Respiratory Protection:
-
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors or mists.[1][9]
-
If engineering controls are not sufficient to maintain exposure below permissible limits, a respirator may be required.[8] Respirator use requires a formal program that includes medical evaluation, fit testing, and training.[8]
Quantitative Data Summary
The following table summarizes key quantitative toxicity data for this compound complexes. This information is critical for understanding the potential hazards and for conducting thorough risk assessments.
| Data Point | Value | Species | Reference |
| Oral LD50 | 925 mg/kg | Rat | [1] |
| Dermal LD50 | > 2001 mg/kg | Rabbit | [1] |
| Inhalation LC50 | Estimated > 2.0 mg/l | Rat | [1] |
Operational Plan: Safe Handling and Disposal
Adherence to a strict operational plan is essential for the safe handling and disposal of this compound.
1. Preparation and Handling:
-
Pre-use Inspection: Before handling, ensure all safety equipment, including fume hoods and emergency showers/eyewash stations, is in proper working order.
-
Personal Protective Equipment: Don the appropriate PPE as determined by your risk assessment.
-
Ventilation: Handle this compound in a well-ventilated area, such as a certified chemical fume hood, to avoid inhaling vapors or mists.[1][9]
-
Avoid Contact: Avoid all personal contact, including inhalation and contact with skin and eyes.[9]
-
Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[1][9] Wash hands thoroughly with soap and water after handling.[9]
-
Storage: Store in a cool, dry, well-ventilated area in tightly closed containers.[1][9] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][10]
2. Spill Response:
-
Evacuation: Evacuate non-essential personnel from the spill area.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: For small spills, contain the material with an inert absorbent material like sand, earth, or vermiculite.[9] Prevent the spill from entering drains or waterways.[10]
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a labeled container for disposal.[9]
-
Decontamination: Clean the spill area thoroughly.
3. Disposal Plan:
-
Waste Collection: All waste containing this compound should be collected in a designated, properly labeled, and sealed container.
-
Regulatory Compliance: Dispose of contents and containers in accordance with all local, regional, national, and international regulations.[1][11] This typically involves disposal at an approved waste disposal plant.[1]
-
Environmental Protection: Do not allow this compound to enter drains or waterways as it is very toxic to aquatic life with long-lasting effects.[10]
Visualizing Safety Protocols
To further clarify the safety procedures, the following diagrams illustrate the safe handling workflow and the decision-making process for selecting appropriate PPE.
References
- 1. madwood.com [madwood.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Protecting Discovery: What Every Researcher Should Know About PPE at Mizzou | Environmental Health & Safety [ehs.missouri.edu]
- 5. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 6. research.columbia.edu [research.columbia.edu]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. phoenixproductsco.com [phoenixproductsco.com]
- 11. sepro.com [sepro.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
